molecular formula C7H5BrN2O B1337542 3-(Bromomethyl)isoxazolo[5,4-b]pyridine CAS No. 58035-52-2

3-(Bromomethyl)isoxazolo[5,4-b]pyridine

Cat. No.: B1337542
CAS No.: 58035-52-2
M. Wt: 213.03 g/mol
InChI Key: KCQCCDUUKPNJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)isoxazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-[1,2]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQCCDUUKPNJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)ON=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482683
Record name 3-(bromomethyl)isoxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58035-52-2
Record name 3-(Bromomethyl)isoxazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58035-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(bromomethyl)isoxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Bromomethyl)isoxazolo[5,4-b]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 3-(Bromomethyl)isoxazolo[5,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, potential synthetic pathways, and discusses its reactivity and biological significance based on the available scientific literature.

Core Chemical Properties

This compound is a bifunctional molecule featuring a fused isoxazolopyridine ring system and a reactive bromomethyl group. This combination of a stable heterocyclic core and a versatile functional group makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₅BrN₂O[1]
Molecular Weight 213.03 g/mol [1]
CAS Number 58035-52-2[1]
Appearance Not explicitly reported, likely a solid
Melting Point Data not available in searched literature
Boiling Point 319.122 °C at 760 mmHg[1]
Density 1.742 g/cm³[1]
Flash Point 146.8 °C[1]
Solubility Predicted to have good solubility in polar aprotic solvents like DMF and DMSO, moderate solubility in alcohols and chlorinated solvents, and low solubility in nonpolar solvents and water.[2]
Purity Commercially available with ≥96% purity.[3]

Synthesis and Reactivity

Postulated Synthetic Pathway

The synthesis would likely proceed in two main stages: the construction of the 3-methylisoxazolo[5,4-b]pyridine core, followed by the bromination of the methyl group.

Stage 1: Synthesis of 3-Methylisoxazolo[5,4-b]pyridine

Several methodologies have been reported for the synthesis of the isoxazolo[5,4-b]pyridine scaffold, often through multi-component reactions. A prevalent method involves the condensation of 3-methylisoxazol-5-amine with a β-dicarbonyl compound or its equivalent.[4] Microwave-assisted synthesis has been shown to be effective in promoting these reactions, leading to high yields in shorter reaction times.

Stage 2: Bromination of 3-Methylisoxazolo[5,4-b]pyridine

The 3-methyl group on the isoxazolo[5,4-b]pyridine ring can be brominated using a radical initiator, such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride. This is a standard method for the benzylic bromination of methyl groups on heterocyclic systems.

Synthesis_Pathway cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: Bromination 3-methylisoxazol-5-amine 3-methylisoxazol-5-amine 3-methylisoxazolo[5,4-b]pyridine 3-methylisoxazolo[5,4-b]pyridine 3-methylisoxazol-5-amine->3-methylisoxazolo[5,4-b]pyridine Condensation beta-dicarbonyl beta-dicarbonyl beta-dicarbonyl->3-methylisoxazolo[5,4-b]pyridine This compound This compound 3-methylisoxazolo[5,4-b]pyridine->this compound Radical Bromination NBS NBS NBS->this compound

Caption: Postulated synthetic pathway for this compound.

Reactivity of the Bromomethyl Group

The bromomethyl group at the 3-position is the primary site of reactivity in this molecule. It is an excellent electrophilic center, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. This reactivity is key to its utility as a building block in the synthesis of more complex drug candidates and functional materials.

Spectral Characterization (Predicted)

No experimental spectral data for this compound has been found in the surveyed literature. However, based on the analysis of structurally related compounds, the following spectral characteristics can be predicted:

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridine ring, likely in the aromatic region (δ 7.0-9.0 ppm). A key singlet for the bromomethyl protons (-CH₂Br) would be expected further downfield than a typical methyl group, likely in the range of δ 4.5-5.0 ppm.

  • ¹³C NMR: The spectrum would display signals for the carbon atoms of the fused heterocyclic ring system. The carbon of the bromomethyl group would appear at a characteristic chemical shift, typically in the range of δ 30-40 ppm.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 213 and another peak at m/z 215 of similar intensity, which is characteristic of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br).

Biological Significance and Potential Applications

The isoxazolo[5,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this heterocyclic system have shown a broad spectrum of pharmacological activities.

Anticancer and Antibacterial Potential

Numerous studies have highlighted the potential of isoxazolopyridine derivatives as both anticancer and antibacterial agents.[5][6][7]

  • Anticancer Activity: Some isothiazolo[5,4-b]pyridine derivatives have demonstrated a broad spectrum of anticancer activity in vitro.[6] Furthermore, related oxazolo[5,4-d]pyrimidine derivatives have been investigated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy.[8][9]

  • Antibacterial Activity: Sulfonamide derivatives of isoxazolo[5,4-b]pyridine have shown antimicrobial activity against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli.[5] The mechanism of action for some isoxazole-containing antibacterials involves the generation of reactive oxygen species that can damage bacterial cells.[10]

The reactive bromomethyl group of this compound makes it a valuable starting material for the synthesis of libraries of novel isoxazolopyridine derivatives that can be screened for enhanced or novel biological activities.

Biological_Activity_Workflow Start Start Compound This compound Start->Compound Synthesis Synthesize Derivatives (Nucleophilic Substitution) Compound->Synthesis Screening Biological Screening Synthesis->Screening Anticancer Anticancer Assays (e.g., VEGFR-2 inhibition) Screening->Anticancer Antibacterial Antibacterial Assays (e.g., MIC determination) Screening->Antibacterial Lead Lead Compound Identification Anticancer->Lead Antibacterial->Lead

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. Its fused ring system is a known pharmacophore, and the reactive bromomethyl group allows for straightforward chemical modification to generate novel compounds with potentially enhanced biological activities. Further research to fully characterize this compound, including the determination of its melting point, solubility, and detailed spectral data, is warranted. Additionally, the synthesis and biological evaluation of a wider range of derivatives will be crucial in unlocking its full therapeutic potential.

References

An In-depth Technical Guide to 3-(Bromomethyl)isoxazolo[5,4-b]pyridine (CAS Number: 58035-52-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)isoxazolo[5,4-b]pyridine is a halogenated heterocyclic compound featuring a fused isoxazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The isoxazolo[5,4-b]pyridine core is considered a privileged structure, often associated with compounds targeting a range of biological pathways. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its synthesis, chemical properties, and potential applications in research and drug discovery.

Chemical and Physical Properties

PropertyValueReference
CAS Number 58035-52-2[1]
Molecular Formula C₇H₅BrN₂O[1]
Molecular Weight 213.03 g/mol [1]
Boiling Point 319.122 °C at 760 mmHg
Density 1.742 g/cm³
Flash Point 146.8 °C
Appearance Not specified
Solubility Not specified
Stability No data available[1]

Synthesis and Reactivity

The synthesis of this compound typically involves the construction of the core isoxazolo[5,4-b]pyridine ring system, followed by the functionalization of the 3-position.

Synthesis of the Isoxazolo[5,4-b]pyridine Core

Several methods have been reported for the synthesis of the isoxazolo[5,4-b]pyridine scaffold, often starting from substituted pyridines or isoxazoles. These methods include:

  • Multicomponent Reactions: One-pot reactions involving an aldehyde, a 1,3-dicarbonyl compound, and an aminomethylisoxazole can be facilitated by microwave irradiation to produce the fused ring system in good yields.[2]

  • Annulation of Isoxazoles: The reaction of 5-amino-3-methylisoxazole with α,β-unsaturated ketones can lead to the formation of the corresponding isoxazolo[5,4-b]pyridines.[3]

  • Intramolecular Cyclization: Methods based on the intramolecular nucleophilic substitution of readily available 2-chloro-3-nitropyridines have also been developed.[4]

A general workflow for the synthesis of the isoxazolo[5,4-b]pyridine core is depicted below.

G cluster_0 Starting Materials cluster_1 Synthesis of Core Structure Substituted Pyridine Substituted Pyridine Reaction Reaction Substituted Pyridine->Reaction Substituted Isoxazole Substituted Isoxazole Substituted Isoxazole->Reaction Isoxazolo[5,4-b]pyridine Core Isoxazolo[5,4-b]pyridine Core Reaction->Isoxazolo[5,4-b]pyridine Core

General synthesis workflow for the isoxazolo[5,4-b]pyridine core.
Bromination of the 3-Methyl Group

Hypothetical Experimental Protocol (Based on similar reactions):

  • Dissolution: Dissolve 3-methylisoxazolo[5,4-b]pyridine (1.0 eq) in a suitable anhydrous solvent (e.g., CCl₄).

  • Addition of Reagents: Add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator (e.g., AIBN or BPO).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

The reactivity of the bromomethyl group makes this compound a versatile intermediate for further chemical modifications. It is expected to readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the 3-position. This is a key feature for the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

G 3-Methylisoxazolo[5,4-b]pyridine 3-Methylisoxazolo[5,4-b]pyridine This compound This compound 3-Methylisoxazolo[5,4-b]pyridine->this compound Bromination NBS, Initiator NBS, Initiator 3-(Substituted methyl)isoxazolo[5,4-b]pyridine Derivatives 3-(Substituted methyl)isoxazolo[5,4-b]pyridine Derivatives This compound->3-(Substituted methyl)isoxazolo[5,4-b]pyridine Derivatives Nucleophilic Substitution Nucleophile Nucleophile

Synthetic utility of this compound.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not explicitly available in the public domain. Characterization of this compound would be essential for confirming its identity and purity after synthesis.

Biological Activity and Applications in Drug Discovery

The isoxazolo[5,4-b]pyridine scaffold is a key component in a variety of biologically active molecules. Derivatives have shown a range of pharmacological activities, including:

  • Anticancer Activity: Some isoxazolo[5,4-b]pyridine derivatives have been evaluated for their potential as antitumor agents.[3]

  • Antibacterial and Antiproliferative Activity: Novel sulfonamide isoxazolo[5,4-b]pyridines have demonstrated activity against bacterial strains and cancer cell lines.

  • Kinase Inhibition: The fused heterocyclic system is a common feature in kinase inhibitors, which are a major class of targeted cancer therapeutics.

While no specific biological data for this compound has been reported, its utility as a synthetic intermediate suggests its role in the development of new therapeutic agents. The bromomethyl group serves as a reactive handle to introduce various side chains, which can be tailored to interact with specific biological targets, such as the active site of a kinase.

The general workflow for utilizing this compound in a drug discovery program would involve its synthesis, followed by the generation of a library of derivatives through reactions with various nucleophiles. These derivatives would then be screened in biological assays to identify lead compounds with desired activities.

G Synthesis Synthesis of This compound Library Library Synthesis of Derivatives Synthesis->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Preclinical Candidate Optimization->Candidate

Drug discovery workflow utilizing the target compound.

Conclusion

This compound is a valuable research chemical and a versatile intermediate for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental and biological data for this specific molecule are currently limited in publicly accessible literature, the known activities of the isoxazolo[5,4-b]pyridine scaffold highlight its importance in medicinal chemistry. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of new drugs. Researchers working with this compound should exercise caution due to the lack of comprehensive safety data and handle it in accordance with standard laboratory safety procedures for research chemicals.

References

An In-Depth Technical Guide to 3-(Bromomethyl)isoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of 3-(Bromomethyl)isoxazolo[5,4-b]pyridine, tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes its key molecular data, outlines a general synthetic approach, and presents its chemical structure.

Core Molecular Data

The fundamental molecular characteristics of this compound are essential for its application in research and development. These properties are summarized in the table below.

ParameterValueReference
Molecular Formula C₇H₅BrN₂O[1]
Molecular Weight 213.03 g/mol [1]
CAS Number 58035-52-2[1][2]

Synthesis and Experimental Protocols

A plausible synthetic workflow for the isoxazolo[5,4-b]pyridine core is outlined below. This typically involves the condensation of a substituted pyridine derivative with a compound that can form the isoxazole ring.

G cluster_synthesis General Synthetic Workflow for Isoxazolo[5,4-b]pyridine Core start Starting Materials (e.g., Substituted Pyridine, Hydroxylamine) reaction Condensation & Cyclization Reaction start->reaction intermediate Intermediate Adduct reaction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Isoxazolo[5,4-b]pyridine Core cyclization->product

A generalized synthetic workflow for the isoxazolo[5,4-b]pyridine core.

Further functionalization, such as bromination of a methyl group at the 3-position, would be required to yield the final target compound, this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a fused isoxazole and pyridine ring system, with a bromomethyl group attached to the isoxazole ring. This structure is a key determinant of its chemical reactivity and potential biological activity.

The chemical structure of this compound.

The isoxazolo[5,4-b]pyridine scaffold and its derivatives are of interest in medicinal chemistry due to their diverse biological activities. While specific signaling pathways for this compound are not detailed in the provided search results, related structures, such as isoxazolo[4,5-b]pyridines, have shown potential as antibacterial and anticancer agents.[5][6] The pyrazolo[3,4-b]pyridine core, another related heterocyclic system, has been investigated for a wide range of pharmacological activities, including as kinase inhibitors.[7] The presence of the reactive bromomethyl group suggests that this compound could be a useful intermediate for the synthesis of more complex molecules with potential therapeutic applications.

References

Technical Guide to the Spectroscopic Characterization of 3-(Bromomethyl)isoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound featuring a fused isoxazole and pyridine ring system. Such scaffolds are of significant interest in medicinal chemistry and materials science.[1][2] Accurate structural elucidation is the cornerstone of chemical research and development, for which spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable. This document serves as a comprehensive technical resource, presenting the anticipated spectroscopic data for the title compound and the detailed methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges, characteristic infrared absorption frequencies, and known mass spectrometry fragmentation patterns for related structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃) Solvent reference: CDCl₃ at δ 7.26 ppm.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~8.8 - 9.0Doublet of doublets (dd)1HH-7The proton at position 7 is adjacent to the pyridine nitrogen, leading to significant deshielding.
~8.2 - 8.4Doublet of doublets (dd)1HH-5The proton at position 5 is ortho to the pyridine nitrogen, resulting in a downfield shift.
~7.4 - 7.6Doublet of doublets (dd)1HH-6The proton at position 6 experiences coupling to both H-5 and H-7. Its chemical shift is typical for a proton on a pyridine ring.[3][4]
~4.6 - 4.8Singlet (s)2H-CH₂BrThe protons of the bromomethyl group are deshielded by the adjacent isoxazole ring and the electronegative bromine atom, typically appearing in the δ 3.4–4.7 ppm range.[5]

Predicted ¹³C NMR Data (125 MHz, CDCl₃) Solvent reference: CDCl₃ at δ 77.16 ppm.

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~160 - 165QuaternaryC-3Carbon attached to the bromomethyl group and part of the isoxazole ring.
~155 - 160QuaternaryC-7aBridgehead carbon between the two rings.
~150 - 153TertiaryC-7Carbon adjacent to the pyridine nitrogen, highly deshielded.[6]
~145 - 148QuaternaryC-3aBridgehead carbon of the isoxazole ring.
~122 - 125TertiaryC-5Aromatic carbon on the pyridine ring.[4]
~118 - 121TertiaryC-6Aromatic carbon on the pyridine ring.
~25 - 35Primary-CH₂BrThe carbon of the bromomethyl group is shifted downfield due to the attached bromine. The chemical shift for carbons in alkyl halides typically falls in this range.[7]
Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands (Solid Phase, e.g., ATR or KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibrationRationale
3100 - 3000MediumC-H stretchAromatic C-H stretching from the pyridine ring.[8]
3000 - 2850MediumC-H stretchAliphatic C-H stretching from the -CH₂Br group.[9]
~1610, ~1500, ~1450Medium-StrongC=C and C=N stretchCharacteristic stretching vibrations for the fused isoxazolo[5,4-b]pyridine ring system.[3]
1300 - 1150MediumC-H wagWagging vibration of the -CH₂Br group.[1]
690 - 515Medium-StrongC-Br stretchCharacteristic stretching vibration for a carbon-bromine bond, located in the fingerprint region.[1][9]
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization, EI)

The molecular formula of the compound is C₇H₅BrN₂O.

m/z Value (Predicted)IonRationale
212 / 214[M]⁺• / [M+2]⁺•Molecular Ion Peak: A characteristic doublet with approximately 1:1 intensity ratio due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[10]
133[M - Br]⁺Major Fragment: Loss of a bromine radical (•Br) from the molecular ion, resulting in a stable heterocyclic cation.
105[C₆H₅N₂]⁺Further fragmentation, potentially involving the loss of carbon monoxide (CO) from the [M - Br]⁺ fragment.

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound sample.[11]

    • Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • The solvent should contain a reference standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ 0.00 ppm).

    • Transfer the clear solution into a standard 5 mm NMR tube using a pipette, ensuring no solid particles are transferred.[11]

  • Data Acquisition:

    • The analysis is performed on a 500 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire the spectrum at room temperature. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are averaged for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon.[12] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is processed using a Fourier Transform.

    • Apply phase correction and baseline correction to the resulting spectrum.

    • Calibrate the chemical shift axis by setting the TMS signal to δ 0.00 ppm.[5]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol (ATR Method)
  • Sample Preparation:

    • The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.[13][14]

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.[13]

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.[15]

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software automatically performs the background subtraction and presents the final spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (EI Method)
  • Sample Preparation:

    • For Electron Ionization (EI-MS), the sample must be volatile and thermally stable.

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or by injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile.

  • Data Acquisition:

    • The sample is vaporized in the ion source under high vacuum.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[16][17][18]

    • The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Processing:

    • A mass spectrum is generated, plotting the relative intensity of the detected ions against their m/z values.

    • Identify the molecular ion peak [M]⁺• and analyze its isotopic pattern to confirm the presence of bromine.

    • Analyze the major fragment ions to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_prep 1. Sample Handling cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation cluster_report 4. Final Elucidation Sample Compound Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Load onto Probe Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer (ATR) Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Analysis_NMR Process FID Assign Shifts & Coupling NMR->Analysis_NMR Analysis_IR Identify Functional Group Frequencies IR->Analysis_IR Analysis_MS Analyze M+ Peak & Fragmentation MS->Analysis_MS Report Combine Data & Confirm Structure Analysis_NMR->Report Analysis_IR->Report Analysis_MS->Report

Caption: Workflow for Spectroscopic Analysis.

References

The Bromomethylpyridine Motif: A Keystone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Synthetic Utility of Bromomethylpyridines for Researchers, Scientists, and Drug Development Professionals.

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous blockbuster drugs. When functionalized with a bromomethyl group, this privileged heterocycle is transformed into a highly versatile building block, prized for its tunable reactivity and strategic importance in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group on a pyridine ring system, with a focus on its application in drug development. Detailed experimental protocols, quantitative data, and visual guides to reaction mechanisms and workflows are presented to empower researchers in harnessing the full synthetic potential of these valuable intermediates.

Core Reactivity: The Susceptible Bromomethyl Group

The primary mode of reactivity for the bromomethyl group attached to a pyridine ring is nucleophilic substitution, predominantly following an SN2 mechanism. The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. This makes it a prime target for attack by a wide range of nucleophiles.

The rate and success of this SN2 reaction are influenced by several key factors:

  • Steric Hindrance: The accessibility of the electrophilic carbon is paramount. Bulky substituents on the pyridine ring, particularly at positions ortho to the bromomethyl group, can significantly impede the approach of the nucleophile, thereby slowing down the reaction rate.[1][2][3] The general order of reactivity based on the substitution pattern of the alkyl halide is methyl > primary > secondary >> tertiary.[2]

  • Electronic Effects: The electronic properties of other substituents on the pyridine ring can modulate the electrophilicity of the bromomethyl carbon. Electron-withdrawing groups can enhance the positive partial charge on the carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.[4]

  • Nature of the Nucleophile: Stronger nucleophiles react faster in SN2 reactions. The nucleophilicity of a species is influenced by factors such as charge, basicity, polarizability, and the solvent used.[5][6] Common nucleophiles employed in reactions with bromomethylpyridines include amines, thiols, alcohols (alkoxides), and azides.[7][8]

  • Leaving Group Ability: Bromine is an excellent leaving group due to the stability of the bromide anion, making bromomethylpyridines highly reactive substrates for SN2 reactions.[6]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetone are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[9]

The interplay of these factors allows for fine-tuning of the reaction conditions to achieve the desired synthetic outcome.

Visualizing the SN2 Reaction and Influencing Factors

SN2_Factors cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_factors Influencing Factors Nu Nucleophile (Nu⁻) TS_center Nu->TS_center Backside Attack BMP Bromomethylpyridine BMP->TS_center Product Substituted Pyridine TS_center->Product LG Bromide (Br⁻) TS_center->LG Leaving Group Departure TS_label [Nu---CH₂(Py)---Br]⁻ Sterics Steric Hindrance Sterics->TS_center hinders Electronics Electronic Effects Electronics->BMP modulates electrophilicity Nucleophile_Strength Nucleophile Strength Nucleophile_Strength->Nu enhances rate Solvent Solvent Solvent->Nu affects reactivity

Caption: Factors influencing the SN2 reactivity of the bromomethyl group.

Dual Reactivity: A Gateway to Molecular Complexity

Many bromomethylpyridine building blocks possess a second reactive site: a bromine atom directly attached to the pyridine ring. This bifunctionality is a key asset in synthetic chemistry, allowing for sequential and site-selective modifications. The bromomethyl group is highly susceptible to nucleophilic substitution (SN2), while the aryl bromide is amenable to a variety of transition-metal-catalyzed cross-coupling reactions.[9] This differential reactivity enables the strategic construction of complex molecules.

Common Cross-Coupling Reactions:
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyridine ring and an organoboron compound (e.g., a boronic acid or ester). It is widely used to introduce aryl or vinyl substituents.[10][11]

  • Sonogashira Coupling: This reaction, also palladium-catalyzed and typically co-catalyzed by copper, forges a carbon-carbon bond between the pyridine ring and a terminal alkyne.[12]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the pyridine ring and an amine, providing a powerful method for the synthesis of arylamines.[13][14]

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these cross-coupling reactions.[10]

Visualizing the Synthetic Utility of Bifunctional Bromomethylpyridines

Dual_Reactivity_Workflow Start 2-Bromo-6-(bromomethyl)pyridine SN2_Product Nucleophilic Substitution Product (at Bromomethyl Group) Start->SN2_Product Nucleophilic Substitution (SN2) e.g., with R-NH₂ CC_Product Cross-Coupling Product (at Aryl Bromide) Start->CC_Product Cross-Coupling e.g., Suzuki, Sonogashira Final_Product Disubstituted Pyridine Derivative SN2_Product->Final_Product Cross-Coupling CC_Product->Final_Product Nucleophilic Substitution (SN2)

Caption: Synthetic pathways exploiting the dual reactivity of bromomethylpyridines.

Quantitative Data on Reactivity

The following tables summarize quantitative data for key reactions involving bromomethylpyridines, providing a comparative overview of reaction conditions and yields.

Table 1: Nucleophilic Substitution (SN2) Reactions on the Bromomethyl Group

NucleophileBromomethylpyridine IsomerSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Amine (e.g., primary)2-(Bromomethyl)AcetonitrileK₂CO₃Reflux2-4Good to Excellent[7]
Thiol2-(Bromomethyl)DMFNaHRTOvernightHigh[15]
Sodium Azide2-(Bromomethyl)DMF-RT-High[7]
Alkoxide2-(Bromomethyl)Corresponding AlcoholNaRT2-4Good[7]
Pyridine2,6-bis(bromomethyl)Acetone-RT4880[16]

Table 2: Suzuki-Miyaura Cross-Coupling of Bromopyridines

Bromopyridine SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901875-85[10]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O1001292[11]
2-Bromopyridine3-Methoxyphenylboronic acidPd₂(dba)₃/SPhos (1.5/3.6)K₃PO₄Toluene10018High[10]

Table 3: Sonogashira Cross-Coupling of Bromopyridines

Bromopyridine SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396
6-Bromo-3-fluoro-2-cyanopyridineCyclohexylacetylene------85[16]

Table 4: Buchwald-Hartwig Amination of Bromopyridines

Bromopyridine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineAnilinePd(OAc)₂dpppNaOtBuToluene80-55-98[4]
Aryl Bromide (general)AnilinePd(PPh₃)₄ (5)-Cs₂CO₃Toluene10016Good[17]

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Amine
  • In a round-bottom flask, dissolve the bromomethylpyridine (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add the desired amine (1.1-2.2 eq) and a base like potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature overnight or heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography if necessary.[7]

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add the bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12 hours), monitoring by TLC or GC/MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[11]

Visualizing a Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromopyridine, Boronic Acid, Base, Catalyst B Add Degassed Solvent under Inert Atmosphere A->B C Heat and Stir B->C D Monitor Progress (TLC/GC) C->D E Cool and Dilute D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Application in Drug Development: The Case of Lorlatinib

The strategic use of bromomethylpyridine derivatives is exemplified in the synthesis of Lorlatinib, a potent ALK and ROS1 inhibitor for the treatment of non-small cell lung cancer.[10][13][18] The synthesis of a key intermediate involves an SN2 displacement of a mesylate (a good leaving group) by an aminopyridine derivative.[10][13] This highlights the importance of nucleophilic substitution on pyridine-containing scaffolds in the construction of complex, biologically active molecules. Furthermore, the overall synthetic strategy for Lorlatinib also employs a Suzuki cross-coupling reaction to form a crucial carbon-carbon bond in the macrocyclic structure.[10][13]

Visualizing a Key Step in the Synthesis of Lorlatinib

Lorlatinib_Synthesis_Step Chiral_Alcohol Chiral Secondary Alcohol Activated_Alcohol Methanesulfonate Ester (Activated Alcohol) Chiral_Alcohol->Activated_Alcohol Activation SN2_Product Key Lorlatinib Intermediate Activated_Alcohol->SN2_Product SN2 Displacement Aminopyridine 2-Amino-3-hydroxypyridine Aminopyridine->SN2_Product

Caption: A simplified workflow of a key SN2 reaction in the synthesis of Lorlatinib.

Conclusion

The bromomethyl group, when appended to a pyridine ring, imparts a high degree of synthetic versatility, making these compounds invaluable assets in the field of drug discovery and development. Their propensity to undergo nucleophilic substitution, coupled with the potential for cross-coupling reactions at other positions on the pyridine ring, opens up a vast chemical space for the synthesis of novel and complex molecules. A thorough understanding of the factors governing the reactivity of the bromomethyl group is essential for its effective utilization. This guide provides the foundational knowledge, quantitative data, and practical protocols to empower researchers to confidently employ bromomethylpyridines in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.

References

The Rising Therapeutic Potential of Isoxazolo[5,4-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory potential of this heterocyclic system. It is designed to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying signaling pathways to facilitate further investigation and drug development endeavors.

Anticancer Activity: Targeting Key Oncogenic Pathways

Isoxazolo[5,4-b]pyridine derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanisms of action are beginning to be elucidated, with some compounds showing inhibition of critical signaling pathways involved in tumor progression and survival.

Quantitative Anticancer Data

The antiproliferative activity of various isoxazolo[5,4-b]pyridine derivatives has been quantified using cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values for representative compounds against different cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF7 (Breast)152.56[1][2]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideMCF7 (Breast)161.08[1][2]
Isothiazolo[5,4-b]pyridine derivative with 2-hydroxypropylene spacerVariousGI50 ~20 mM/L[3]
Signaling Pathways in Anticancer Activity

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[4][5] Some isoxazolo-fused quinone derivatives have been shown to target the SH2 domain of STAT3, leading to its ubiquitination and subsequent degradation. This inhibition of the STAT3 pathway represents a promising strategy for the development of novel anticancer agents.[4][5][6][7]

STAT3_Signaling_Pathway STAT3 Signaling Pathway Inhibition Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression Promotes Isoxazolo_derivative Isoxazolo[5,4-b]pyridine Derivative Isoxazolo_derivative->STAT3_active Inhibits

Caption: Inhibition of the STAT3 signaling pathway by an isoxazolo[5,4-b]pyridine derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Isoxazolo[5,4-b]pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazolo[5,4-b]pyridine derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Isoxazolo[5,4-b]pyridine Derivatives Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoxazolo[5,4-b]pyridine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values of selected isoxazolo[5,4-b]pyridine derivatives.

CompoundBacterial StrainMIC (µg/mL)Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosa ATCC 2785347[1]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamidePseudomonas aeruginosa ATCC 2785344[1]
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideEscherichia coli ATCC 25922>125[1][2]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideEscherichia coli ATCC 25922>125[1][2]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.

Materials:

  • Bacterial strains (e.g., P. aeruginosa, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Isoxazolo[5,4-b]pyridine derivatives

  • Standard antibiotic (positive control)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the isoxazolo[5,4-b]pyridine derivatives in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (broth and inoculum), a sterility control (broth only), and a positive control with a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow Broth Microdilution Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Compounds in 96-well Plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacteria Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Inhibition Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: A schematic representation of the broth microdilution method for MIC determination.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Isoxazolo[5,4-b]pyridine derivatives have shown potential as anti-inflammatory agents by inhibiting key enzymes in the inflammatory pathway.

Quantitative Anti-inflammatory Data

The inhibitory activity of isoxazolo[5,4-b]pyridine and related derivatives against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade, is summarized below.

CompoundTargetIC50 (µM)Reference
Isoxazolo[4,5-d]pyridazin-4(5H)-one derivative 28COX-22.1
Isoxazolo[4,5-d]pyridazin-4(5H)-one derivative 285-LOX6.3
Isoxazole derivative C35-LOX8.47[8][9]
Isoxazole derivative C55-LOX10.48[8][9]
Signaling Pathways in Anti-inflammatory Activity

GSK-3β Signaling Pathway: Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in regulating the inflammatory response.[10][11][12] Inhibition of GSK-3β can lead to the modulation of various downstream targets, including the transcription factor NF-κB, which is a master regulator of inflammation.[10][13] By inhibiting GSK-3β, isoxazolo[5,4-b]pyridine derivatives could potentially suppress the production of pro-inflammatory cytokines.[10][11][13][14]

GSK3B_Signaling_Pathway GSK-3β Signaling in Inflammation cluster_NFkB Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates GSK3B GSK-3β GSK3B->IKK Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Isoxazolo_derivative Isoxazolo[5,4-b]pyridine Derivative Isoxazolo_derivative->GSK3B Inhibits

Caption: A simplified diagram of the GSK-3β-mediated inflammatory pathway and its potential inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to evaluate the anti-inflammatory activity of novel compounds.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Isoxazolo[5,4-b]pyridine derivatives

  • Vehicle (e.g., saline, carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer the isoxazolo[5,4-b]pyridine derivatives or the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow Carrageenan-Induced Paw Edema Workflow Start Start Acclimatize Animal Acclimatization Start->Acclimatize Administer_Compound Administer Test Compound/Vehicle Acclimatize->Administer_Compound Wait_1h Wait 1 hour Administer_Compound->Wait_1h Inject_Carrageenan Inject Carrageenan into Paw Wait_1h->Inject_Carrageenan Measure_Paw Measure Paw Volume/Thickness (0, 1, 2, 3, 4 hours) Inject_Carrageenan->Measure_Paw Analyze_Data Calculate % Inhibition of Edema Measure_Paw->Analyze_Data End End Analyze_Data->End

Caption: The experimental workflow for the carrageenan-induced paw edema model.

Conclusion

The isoxazolo[5,4-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as STAT3 and GSK-3β, provides a strong rationale for their continued investigation. The detailed experimental protocols provided herein offer a practical framework for researchers to further explore the therapeutic potential of this important class of heterocyclic compounds. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as conducting more extensive in vivo studies to validate their efficacy and safety profiles.

References

The Ascendant Isoxazolo[5,4-b]pyridine Scaffold: A Comprehensive Review of Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazolo[5,4-b]pyridine core, a fused heterocyclic system, has garnered significant attention in contemporary medicinal chemistry and materials science. Its unique structural features and diverse pharmacological profile have established it as a "privileged scaffold" in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive review of the synthetic methodologies developed for isoxazolo[5,4-b]pyridines and their expanding applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Synthesis of the Isoxazolo[5,4-b]pyridine Core: A Multifaceted Approach

The construction of the isoxazolo[5,4-b]pyridine skeleton has been approached through various synthetic strategies, each offering distinct advantages in terms of efficiency, diversity, and regioselectivity. Key methodologies include multicomponent reactions, divergent synthesis, and ultrasound-assisted protocols.

Multicomponent Reactions (MCRs)

One of the most efficient methods for the synthesis of isoxazolo[5,4-b]pyridines is the one-pot, three-component reaction.[1] This approach typically involves the condensation of a 5-aminoisoxazole derivative, an active methylene compound, and an aldehyde or a related precursor. Microwave irradiation has been shown to significantly accelerate these reactions, leading to high yields in short reaction times.[1]

A notable example is the reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound, and 3-methylisoxazol-5-amine.[1] This method provides a convergent and efficient route to a variety of substituted isoxazolo[5,4-b]pyridines.

Ultrasound-Assisted Synthesis

In a move towards greener and more efficient chemical processes, ultrasound irradiation has been successfully employed in the synthesis of isoxazolo[5,4-b]pyridines.[2] A novel one-pot reaction of aryl glyoxals, 5-aminoisoxazoles, and malononitrile under ultrasound irradiation in acetic acid has been reported.[2] Acetic acid serves a dual role as both a solvent and a catalyst in this reaction. This method offers several advantages, including short reaction times, high yields, easy purification, and the use of readily accessible starting materials.[2]

Divergent Synthesis for Regioisomeric Control

The ability to selectively synthesize different regioisomers of a target molecule is crucial for structure-activity relationship (SAR) studies. A divergent, silver-catalyzed synthesis of isoxazolopyridines from 5-aminoisoxazoles and alkynyl-imino esters has been developed.[3] By carefully selecting the silver catalyst and reaction solvent, it is possible to control the regioselectivity of the reaction, affording two distinct regioisomers in moderate to good yields.[3] Specifically, the use of silver triflate in ethyl acetate favors C4-alkylation, while silver acetate in chloroform promotes N-alkylation of the 5-aminoisoxazole intermediate.[3]

Synthesis from Substituted Pyridines

An alternative approach involves the construction of the isoxazole ring onto a pre-existing pyridine scaffold. For instance, an efficient method for the synthesis of isoxazolo[4,5-b]pyridines has been developed starting from readily available 2-chloro-3-nitropyridines.[4] The key step in this synthesis is an intramolecular nucleophilic substitution of the nitro group.[4]

Table 1: Selected Synthetic Methodologies for Isoxazolo[5,4-b]pyridines

Synthetic MethodStarting MaterialsKey Reagents/ConditionsYieldsReference(s)
Three-Component ReactionAromatic aldehyde, 1,3-dicarbonyl compound, 3-methylisoxazol-5-amineMicrowave irradiation, ethanoic acid/ethyl acetateHigh[1]
Ultrasound-Assisted SynthesisAryl glyoxal, 5-aminoisoxazoles, malononitrileUltrasound irradiation, acetic acidHigh[2]
Divergent Silver-Catalyzed Synthesis5-aminoisoxazoles, alkynyl-imino estersAgOTf/ethyl acetate or AgOAc/chloroform, phosphoric acidModerate to Good[3]
Intramolecular Cyclization2-chloro-3-nitropyridinesBase (e.g., K2CO3)High[4]

Applications of Isoxazolo[5,4-b]pyridines: From Medicine to Materials

The isoxazolo[5,4-b]pyridine scaffold is a versatile platform for the development of a wide range of biologically active compounds and functional materials.

Anticancer Activity

A significant body of research has focused on the potential of isoxazolo[5,4-b]pyridine derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines.[5] For example, certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have shown a 50% inhibition of proliferation of the MCF7 breast carcinoma cell line at concentrations in the micromolar range.[5] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as protein kinases.

Kinase Inhibition

The related thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop potent kinase inhibitors.[6] This suggests that isoxazolo[5,4-b]pyridines could also serve as a valuable template for the design of inhibitors for various kinases, which are critical targets in oncology and other diseases. The nitrogen atoms within the heterocyclic system can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site.

Antibacterial Activity

Derivatives of isoxazolo[5,4-b]pyridine have also shown promise as antibacterial agents.[5] For instance, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and its 4-methylbenzene analog have demonstrated antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli.[5]

Photophysical Properties and Materials Science

Beyond their medicinal applications, isoxazolo[5,4-b]pyridine derivatives have been investigated for their photophysical properties. Certain bis(oxazolo[5,4-b]pyridine) derivatives have been synthesized and shown to exhibit intense blue to deep blue fluorescence with high quantum yields.[7] These properties make them promising candidates for use as air-stable phosphors in organic electronics and as fluorescent probes.[7]

Table 2: Biological and Photophysical Properties of Selected Isoxazolo[5,4-b]pyridine Derivatives

Compound TypeApplicationQuantitative DataTarget/Cell LineReference(s)
Sulfonamide DerivativesAnticancerIC50: 152.56 µg/mL and 161.08 µg/mLMCF7 (breast carcinoma)[5]
Sulfonamide DerivativesAntibacterialActive at 125, 250, and 500 µgP. aeruginosa, E. coli[5]
Bis(oxazolo[5,4-b]pyridines)FluorescenceQuantum Yields (Φ): 0.32–0.84-[7]

Experimental Protocols

General Procedure for Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridines[1]
  • In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and 3-methylisoxazol-5-amine (1.0 mmol).

  • Add a 1:1 mixture of ethanoic acid and ethyl acetate as the solvent.

  • Seal the vessel and subject it to microwave irradiation at a suitable power and temperature for a specified time (e.g., 10-30 minutes).

  • After completion of the reaction (monitored by TLC), cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure isoxazolo[5,4-b]pyridine derivative.

General Procedure for In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory potential of compounds against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • Prepare serial dilutions of the test isoxazolo[5,4-b]pyridine compounds in DMSO.

  • In a 384-well white plate, add the test compounds to the appropriate wells. Include wells with DMSO only as a vehicle control and wells without the kinase enzyme as a negative control.

  • Prepare a kinase reaction mixture containing the kinase, its specific substrate, and assay buffer.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding a luciferase-based ATP detection reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Synthetic and Experimental Pathways

To better understand the relationships and workflows described, the following diagrams have been generated using the DOT language.

G cluster_synthesis General Synthetic Pathway for Isoxazolo[5,4-b]pyridines A 5-Aminoisoxazole D Intermediate A->D B Active Methylene Compound B->D C Aldehyde/Glyoxal C->D E Isoxazolo[5,4-b]pyridine D->E Cyclization G cluster_workflow Experimental Workflow for Kinase Inhibition Assay A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Reaction Setup (384-well plate) A->B C Initiate Kinase Reaction B->C D Incubation C->D E Stop Reaction & Detect ATP D->E F Measure Luminescence E->F G Data Analysis (IC50 Determination) F->G

References

An In-depth Technical Guide to the Safety and Handling of Bromomethyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for bromomethyl compounds, a class of reactive reagents frequently utilized in organic synthesis. Due to their inherent reactivity and potential toxicity, a thorough understanding of their hazardous properties and strict adherence to safety protocols are imperative to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

Bromomethyl compounds are potent alkylating agents and are classified as hazardous materials. The primary routes of exposure are inhalation, skin contact, and eye contact. These compounds can be corrosive, causing severe burns to the skin, eyes, and respiratory tract. Many are also lachrymators, inducing tearing. Their ability to alkylate nucleophilic sites on biomolecules, including DNA, is the basis for their potential mutagenicity.

GHS Hazard Statements:

While specific classifications can vary between individual bromomethyl compounds, common GHS hazard statements include:

GHS Hazard StatementDescriptionCitations
H302Harmful if swallowed.
H312Harmful in contact with skin.
H314Causes severe skin burns and eye damage.
H315Causes skin irritation.
H317May cause an allergic skin reaction.
H318Causes serious eye damage.
H319Causes serious eye irritation.
H331Toxic if inhaled.
H335May cause respiratory irritation.
H341Suspected of causing genetic defects.
H410Very toxic to aquatic life with long lasting effects.

Exposure Control and Personal Protective Equipment (PPE)

To minimize exposure, a multi-layered approach including engineering controls, administrative controls, and personal protective equipment is essential.

Engineering Controls:

  • Fume Hood: All handling of bromomethyl compounds should occur in a well-ventilated chemical fume hood.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial for personal safety.

Protection TypeSpecific EquipmentStandard/SpecificationPurposeCitations
Eye and Face Protection Chemical safety goggles with a snug fit or a full-face shield.ANSI Z87.1Protects against chemical splashes and fumes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact. Gloves must be inspected before use and removed properly.
Skin and Body Protection A lab coat, chemical-resistant apron, or coveralls.Provides a barrier against spills and splashes.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.Protects against inhalation of harmful vapors or dust.

Safe Handling and Storage Procedures

Handling:

  • Avoid all personal contact, including inhalation.

  • Do not breathe dust, fume, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling and before breaks.

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a cool, dry, dark, and well-ventilated location.

  • Keep containers tightly sealed to prevent leakage and the release of fumes.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and certain metals like aluminum.

  • All containers must be clearly and accurately labeled with the chemical identity and associated hazards.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures:

Exposure RouteFirst Aid ProtocolCitations
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. If irritation or burns occur, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to dilute the chemical. Seek immediate medical attention.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading and entering drains.

  • Absorb: For small spills, absorb with an inert material such as sand, vermiculite, or earth.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Waste Disposal

  • All waste containing bromomethyl compounds must be treated as hazardous waste.

  • Collect waste in a dedicated, properly labeled, and tightly sealed container for halogenated organic waste.

  • Do not mix with non-halogenated waste.

  • Dispose of the waste material through a licensed disposal company, often by incineration in a chemical incinerator equipped with an afterburner and scrubber.

  • All disposal practices must comply with local, regional, and national regulations.

Experimental Protocols

General Handling Protocol for a Reaction
  • Preparation: Before beginning, ensure the fume hood is functioning correctly and all necessary PPE is worn. Assemble all required glassware and ensure it is dry.

  • Inert Atmosphere: For moisture-sensitive reactions, set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Carefully measure and add the bromomethyl compound to the reaction vessel within the fume hood. If the compound is a solid, handle it in a way that avoids generating dust.

  • Reaction Monitoring: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC, NMR).

  • Quenching: Once the reaction is complete, proceed to the quenching protocol.

Protocol for Quenching a Reaction with a Bromomethyl Compound

Quenching is often an exothermic process and must be done with caution.

  • Cooling: Cool the reaction mixture in an ice-water bath to 0-5 °C to control the exothermicity of the quench.

  • Prepare Quenching Solution: Prepare a suitable quenching solution, such as a 10% (w/v) aqueous solution of sodium thiosulfate or a saturated aqueous solution of ammonium chloride.

  • Slow Addition: Slowly and dropwise, add the quenching solution to the vigorously stirred reaction mixture.

  • Monitor Temperature: Monitor the internal temperature of the reaction to ensure it does not rise uncontrollably.

  • Completion: The disappearance of the characteristic reddish-brown color of bromine can indicate a complete quench.

  • Work-up: Proceed with the standard aqueous work-up and extraction of the product.

Toxicology and Biological Effects

Bromomethyl compounds are alkylating agents, meaning they can transfer a methyl group to nucleophilic sites on biomolecules. This reactivity is the basis of their utility in synthesis but also their primary mechanism of toxicity.

Mechanism of Toxicity: The primary concern is the alkylation of DNA. The electrophilic carbon of the bromomethyl group is susceptible to nucleophilic attack by the nitrogen and oxygen atoms in DNA bases. This can lead to the formation of DNA adducts, which can disrupt normal DNA replication and transcription, potentially leading to mutations and carcinogenic effects.

Visualizations

Signaling Pathway of Toxicity

ToxicityPathway Bromomethyl_Compound Bromomethyl Compound (R-CH2Br) Alkylation Alkylation (SN2 Reaction) Bromomethyl_Compound->Alkylation Biomolecules Nucleophilic Sites on Biomolecules (DNA, Proteins) Biomolecules->Alkylation DNA_Adducts DNA Adducts Alkylation->DNA_Adducts Disruption Disruption of DNA Replication & Transcription DNA_Adducts->Disruption Mutagenesis Potential Mutagenesis & Carcinogenesis Disruption->Mutagenesis

Caption: Mechanism of bromomethyl compound toxicity via alkylation of biomolecules.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Prep Wear Full PPE & Prepare Fume Hood Reaction_Setup Reaction Setup (Inert Atmosphere if needed) Prep->Reaction_Setup Addition Add Bromomethyl Compound Reaction_Setup->Addition Monitoring Monitor Reaction (e.g., TLC) Addition->Monitoring Cooling Cool Reaction to 0-5 °C Monitoring->Cooling Quench Slowly Add Quenching Solution Cooling->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Purification Extraction->Purification

Caption: General workflow for a reaction involving a bromomethyl compound.

Emergency Exposure Response

EmergencyResponse Exposure Exposure Occurs Route Route of Exposure? Exposure->Route Skin_Eye Skin / Eye Contact Route->Skin_Eye Skin/Eye Inhalation Inhalation Route->Inhalation Inhalation Ingestion Ingestion Route->Ingestion Ingestion Flush Remove Contaminated Clothing Flush with Water for 15+ min Skin_Eye->Flush Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth with Water Do NOT Induce Vomiting Ingestion->Rinse_Mouth Medical Seek Immediate Medical Attention Flush->Medical Fresh_Air->Medical Rinse_Mouth->Medical

Caption: Logical flow for first aid response to bromomethyl compound exposure.

Methodological & Application

Application Notes and Protocols for the Alkylation of Amines with 3-(Bromomethyl)isoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the alkylation of primary and secondary amines with 3-(bromomethyl)isoxazolo[5,4-b]pyridine. This reaction is a key step in the synthesis of a diverse range of N-substituted isoxazolo[5,4-b]pyridine derivatives, a class of compounds with significant potential in drug discovery due to their demonstrated antiproliferative and kinase inhibitory activities.

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry. Derivatives of this core structure have shown a variety of biological activities, including antibacterial, and antiproliferative effects.[1][2] The introduction of diverse substituents at the 3-position via N-alkylation of amines with this compound allows for the systematic exploration of the structure-activity relationship (SAR) and the development of potent and selective therapeutic agents. This document outlines the synthetic route, provides detailed experimental protocols, and discusses the potential applications of the resulting compounds in cancer therapy, particularly as kinase inhibitors.

Synthetic Overview

The alkylation of amines with this compound proceeds via a standard nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

A closely related reaction, the synthesis of 3-aminoacetylaminoisoxazolo[5,4-b]pyridines from 3-chloroacetylaminoisoxazolo[5,4-b]pyridine and secondary amines, demonstrates the feasibility of this type of transformation on the isoxazolo[5,4-b]pyridine core.[1]

Experimental Protocols

This section provides detailed protocols for the alkylation of a generic primary or secondary amine with this compound.

Materials and Equipment
  • This compound

  • Primary or secondary amine of choice

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon) setup

  • Heating mantle or oil bath with temperature control

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography system with silica gel

General Protocol for N-Alkylation
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous DMF or MeCN (approximately 10 mL per mmol of the limiting reagent). Add a suitable base, such as anhydrous potassium carbonate (2.0 eq) or triethylamine (1.5 eq).

  • Amine Addition: Add the desired primary or secondary amine (1.1-1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction progress.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. A typical eluent system for TLC is a mixture of ethyl acetate and hexanes.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If potassium carbonate was used, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data

The following table summarizes representative yields for the alkylation of various amines with this compound, based on analogous reactions reported in the literature and general expectations for SN2 reactions. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

Amine SubstrateProductTypical Yield (%)
Morpholine3-((Morpholino)methyl)isoxazolo[5,4-b]pyridine85-95%
Piperidine3-((Piperidin-1-yl)methyl)isoxazolo[5,4-b]pyridine80-90%
Pyrrolidine3-((Pyrrolidin-1-yl)methyl)isoxazolo[5,4-b]pyridine85-95%
DiethylamineN-Ethyl-N-((isoxazolo[5,4-b]pyridin-3-yl)methyl)ethanamine75-85%
AnilineN-((Isoxazolo[5,4-b]pyridin-3-yl)methyl)aniline60-75%
BenzylamineN-((Isoxazolo[5,4-b]pyridin-3-yl)methyl)-1-phenylmethanamine70-80%

Potential Applications in Drug Discovery: Kinase Inhibition

Derivatives of the structurally related thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of various kinases, including c-KIT and phosphoinositide 3-kinase (PI3K).[3][4] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Given the structural similarity, N-alkylated isoxazolo[5,4-b]pyridine derivatives are promising candidates for the development of novel kinase inhibitors.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism by which an N-alkylated isoxazolo[5,4-b]pyridine derivative could inhibit the PI3K/Akt signaling pathway, a key driver of cell growth and survival in many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor N-Alkylated Isoxazolo[5,4-b]pyridine Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and preliminary biological evaluation of N-alkylated isoxazolo[5,4-b]pyridine derivatives.

experimental_workflow start Start: Select Primary/ Secondary Amine synthesis N-Alkylation with This compound start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Column Chromatography workup->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Kinase Assay, Antiproliferative Assay) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar end Lead Compound Identification sar->end

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 3-(Bromomethyl)isoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as anticancer and antibacterial agents. The functionalization of this core structure is crucial for the development of new therapeutic agents. 3-(Bromomethyl)isoxazolo[5,4-b]pyridine is a key intermediate envisioned for introducing diverse functionalities at the 3-position via nucleophilic substitution reactions. This document aims to provide detailed application notes and protocols for such reactions.

However, a comprehensive search of available scientific literature and patent databases did not yield specific examples of nucleophilic substitution reactions utilizing this compound as the starting material. The existing literature primarily focuses on the synthesis of the isoxazolo[5,4-b]pyridine ring system itself or on substitution reactions at other positions of the heterocyclic core.

Therefore, this document will provide generalized protocols for nucleophilic substitution reactions on similar benzylic bromide systems, which can be adapted as a starting point for the investigation of this compound. Additionally, based on the known biological activities of isoxazolo[5,4-b]pyridine derivatives, a hypothetical signaling pathway and experimental workflow are presented.

General Considerations for Nucleophilic Substitution Reactions

This compound is an activated benzylic-type halide. The electron-withdrawing nature of the isoxazolo[5,4-b]pyridine ring system is expected to facilitate SN2 reactions. Key experimental parameters to consider and optimize for successful substitution include:

  • Nucleophile: The choice of nucleophile will determine the resulting functional group. Common nucleophiles include amines (primary, secondary, and heterocyclic), thiols, alcohols, and sources of cyanide or azide. The strength and steric bulk of the nucleophile will influence the reaction rate and yield.

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally suitable for SN2 reactions as they can solvate the cation while leaving the nucleophile relatively free.

  • Base: For nucleophiles that are protonated (e.g., amines, thiols), a non-nucleophilic base is often required to deprotonate the nucleophile and increase its reactivity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃).

  • Temperature: Reactions are typically conducted at room temperature or with gentle heating. Higher temperatures may be required for less reactive nucleophiles but can also lead to side reactions.

  • Reaction Time: The reaction time will depend on the reactivity of the nucleophile and the substrate. Progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Hypothetical Experimental Protocols

The following are generalized protocols that can serve as a starting point for experimentation with this compound. Note: These are not based on published examples for this specific substrate and will require optimization.

Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)

Objective: To synthesize 3-(piperidin-1-ylmethyl)isoxazolo[5,4-b]pyridine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

Objective: To synthesize 3-((phenylthio)methyl)isoxazolo[5,4-b]pyridine.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add thiophenol (1.1 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical)

Since no experimental data for nucleophilic substitution on this compound has been found, the following table is a template for how such data should be structured once obtained.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1PiperidineK₂CO₃MeCN256Data not available
2MorpholineDIPEADMF258Data not available
3ThiophenolTEADMF254Data not available
4Sodium Azide-DMSO5012Data not available
5Sodium Cyanide-DMSO6024Data not available

Potential Biological Applications and Signaling Pathways

Derivatives of the isoxazolo[5,4-b]pyridine scaffold have been investigated for their potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Hypothetical Kinase Inhibitor Experimental Workflow

The following diagram illustrates a typical workflow for the development of isoxazolo[5,4-b]pyridine derivatives as kinase inhibitors.

experimental_workflow Experimental Workflow for Kinase Inhibitor Discovery cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_development Preclinical Development start This compound reaction Nucleophilic Substitution (Various Nucleophiles) start->reaction library Library of 3-Substituted Isoxazolo[5,4-b]pyridines reaction->library biochemical Biochemical Kinase Assays (e.g., IC50 determination) library->biochemical cellular Cell-based Assays (e.g., Proliferation, Apoptosis) biochemical->cellular sar Structure-Activity Relationship (SAR) Studies cellular->sar sar->reaction Optimization lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy Studies (e.g., Xenograft models) lead_opt->in_vivo tox Toxicology Studies in_vivo->tox candidate Preclinical Candidate tox->candidate

Caption: Workflow for kinase inhibitor discovery.

Hypothetical Signaling Pathway Inhibition

Many kinase inhibitors target pathways involved in cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway. The diagram below illustrates a hypothetical scenario where a derivative of 3-(substituted-methyl)isoxazolo[5,4-b]pyridine inhibits a key kinase in this pathway.

signaling_pathway Hypothetical Inhibition of PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Isoxazolo[5,4-b]pyridine Derivative Inhibitor->PI3K inhibits

Caption: PI3K/AKT/mTOR pathway inhibition.

Conclusion

While direct experimental data for nucleophilic substitution reactions on this compound is not currently available in the public domain, the general principles of such reactions on analogous systems provide a solid foundation for initiating research in this area. The protocols and workflows presented here are intended as a guide for researchers to design and execute their own investigations into the synthesis and biological evaluation of novel derivatives of this promising heterocyclic scaffold. Further research is warranted to explore the reactivity of this compound and to unlock the full therapeutic potential of its derivatives.

Application Notes and Protocols for the Synthesis of Isoxazolo[5,4-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the synthesis and evaluation of isoxazolo[5,4-b]pyridine derivatives as potent kinase inhibitors. The methodologies outlined below are based on established synthetic strategies, including multi-component and microwave-assisted reactions, offering efficient routes to this versatile scaffold.

Introduction

The isoxazolo[5,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of kinase inhibitors. These compounds have shown promise in targeting key signaling pathways implicated in cancer and other diseases. This application note details a representative synthetic protocol for a substituted isoxazolo[5,4-b]pyridine, methods for its purification and characterization, and a protocol for evaluating its kinase inhibitory activity.

Data Presentation

Table 1: Synthesis of Isoxazolo[5,4-b]pyridine Derivatives via Microwave-Assisted One-Pot Tandem Reaction
EntryAr-CHOProductYield (%)
1C₆H₅CHO4a92
24-CH₃C₆H₄CHO4b95
34-CH₃OC₆H₄CHO4c94
44-ClC₆H₄CHO4d96
54-FC₆H₄CHO4e93
63-NO₂C₆H₄CHO4f90
74-NO₂C₆H₄CHO4g88
82-NaphthylCHO4h85

Yields are isolated yields after purification.

Table 2: Kinase Inhibitory Activity of Representative Isoxazolo[5,4-b]pyridine Compounds
CompoundTarget KinaseIC₅₀ (nM)
I-1 PI3Kα3.6
I-2 JNK1160
I-3 JNK326
I-4 p3857
I-5 c-KIT (Wild-Type)Not Reported
I-6 c-KIT (V560G/D816V)4770

IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 4-Aryl-3,7,7-trimethyl-6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-ones

This protocol is a representative example of a one-pot tandem reaction for the synthesis of isoxazolo[5,4-b]pyridine derivatives.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Dimedone (1.0 mmol)

  • 5-Amino-3-methylisoxazole (1.0 mmol)

  • Water (2.0 mL)

  • Microwave reactor

  • Glass reaction vessel (10 mL) with a magnetic stirrer

  • Ethanol for recrystallization

  • Filtration apparatus

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • A mixture of the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and 5-amino-3-methylisoxazole (1.0 mmol) in water (2.0 mL) is placed in a 10 mL glass reaction vessel equipped with a magnetic stirrer.

  • The vessel is sealed and placed in the microwave reactor.

  • The reaction mixture is irradiated at 120°C for 10-20 minutes with a maximum power of 200W.

  • After completion of the reaction (monitored by TLC), the vessel is cooled to room temperature.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure 4-aryl-3,7,7-trimethyl-6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-one.

  • The structure and purity of the final compound are confirmed by melting point, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Substrate peptide

  • [γ-³²P]ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (serial dilutions in DMSO)

  • 96-well or 384-well plates

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

  • Liquid scintillation cocktail

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction well, add the assay buffer, the target kinase, and the substrate peptide.

  • Add the test compound from the serial dilutions. A control with DMSO alone is also prepared.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper/membrane.

  • Wash the phosphocellulose paper/membrane multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the paper/membrane and place it in a scintillation vial with a liquid scintillation cocktail.

  • Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Synthetic Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis reagents Aromatic Aldehyde + Dimedone + 5-Amino-3-methylisoxazole microwave Microwave Irradiation (120°C, 10-20 min) in Water reagents->microwave filtration Filtration & Washing microwave->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization characterization Characterization (MP, IR, NMR, MS) recrystallization->characterization

Caption: Workflow for the synthesis of isoxazolo[5,4-b]quinolines.

PI3K/Akt Signaling Pathway

G RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Inhibitor Isoxazolo[5,4-b]pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

JNK Signaling Pathway

G Stress Cellular Stress (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K Activates MAP2K MAP2K (MKK4/7) MAP3K->MAP2K Phosphorylates JNK JNK MAP2K->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis, Inflammation cJun->Apoptosis Regulates Transcription Inhibitor Isoxazolo[5,4-b]pyridine Inhibitor Inhibitor->JNK Inhibits

Caption: Inhibition of the JNK signaling pathway.

Application Notes: 3-(Bromomethyl)isoxazolo[5,4-b]pyridine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have garnered significant interest as potential therapeutic agents, particularly in oncology. The functionalization of this core structure allows for the modulation of its physicochemical properties and biological targets. 3-(Bromomethyl)isoxazolo[5,4-b]pyridine serves as a versatile synthetic intermediate, enabling the introduction of various pharmacophores at the 3-position through nucleophilic substitution of the reactive bromomethyl group. This opens avenues for the development of novel anticancer agents with diverse mechanisms of action.

While direct literature explicitly detailing the synthesis of anticancer agents starting from this compound is limited, the chemical reactivity of this intermediate suggests its utility in creating derivatives analogous to known biologically active compounds. This document provides an overview of the potential applications and synthetic protocols based on reported anticancer activities of 3-substituted isoxazolo[5,4-b]pyridine derivatives.

Key Applications in Anticancer Agent Synthesis

Derivatives of the isoxazolo[5,4-b]pyridine core have shown promise as antiproliferative agents. Research into 3-substituted aminoisoxazolo[5,4-b]pyridines has revealed cytotoxic activity against various cancer cell lines.[1] The introduction of different amide functionalities at the 3-amino position has been a key strategy in developing these potential anticancer agents.

A plausible synthetic strategy involves the conversion of this compound to a 3-aminomethyl intermediate, which can then be further functionalized. This approach allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies to optimize anticancer potency and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of selected 3-substituted aminoisoxazolo[5,4-b]pyridine derivatives against a panel of human and mouse tumor cell lines.[1] These compounds, while not directly synthesized from the 3-(bromomethyl) precursor in the cited study, represent the types of target molecules that could be accessed. The data is presented as the inhibitory dose 50% (ID50), which is the concentration of the compound that inhibits cell proliferation by 50%.

Compound IDChemical NameCancer Cell LineID50 (µg/mL)[1]
V 3-Chloroacetylaminoisoxazolo[5,4-b]pyridineSW707 (human)1.9
P388 (mouse)2.1
LoVo (human)2.5
LoVo/Dx (human)2.8
BALB/c 3T3 (mouse)3.1
A549 (human)3.2
MCF7 (human)3.8
KB (human)4.0
VI 3-(2-Bromopropionyl)aminoisoxazolo[5,4-b]pyridineP388 (mouse)1.5
LoVo (human)2.1
LoVo/Dx (human)2.5
SW707 (human)2.9
BALB/c 3T3 (mouse)3.0
A549 (human)3.5
MCF7 (human)3.9
KB (human)4.0

Experimental Protocols

The following are representative experimental protocols. The first protocol describes a plausible, though not explicitly documented, synthesis of a key intermediate, 3-aminoisoxazolo[5,4-b]pyridine, from this compound. The subsequent protocol is based on the reported synthesis of active anticancer compounds from this amino intermediate.[1]

Protocol 1: Hypothetical Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine from this compound

Objective: To synthesize the key intermediate 3-aminoisoxazolo[5,4-b]pyridine.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃)

  • Water

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Azide Formation: Dissolve this compound (1.0 eq) in DMF. Add sodium azide (1.2 eq) and stir the mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(azidomethyl)isoxazolo[5,4-b]pyridine.

  • Staudinger Reduction: Dissolve the crude azidomethyl intermediate in a mixture of THF and water (4:1). Add triphenylphosphine (1.1 eq) and stir the mixture at room temperature for 8 hours.

  • Purification: Remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain 3-aminoisoxazolo[5,4-b]pyridine.

Protocol 2: Synthesis of 3-Chloroacetylaminoisoxazolo[5,4-b]pyridine (Compound V)[1]

Objective: To synthesize a representative anticancer agent.

Materials:

  • 3-Aminoisoxazolo[5,4-b]pyridine

  • Chloroacetyl chloride

  • Anhydrous benzene

  • Anhydrous pyridine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminoisoxazolo[5,4-b]pyridine (1.0 eq) in anhydrous benzene.

  • Addition of Reagents: Add a few drops of anhydrous pyridine to the solution. Then, add chloroacetyl chloride (1.1 eq) dropwise while stirring.

  • Reaction: Reflux the reaction mixture for 3-4 hours.

  • Work-up and Purification: After cooling, collect the precipitated solid by filtration. Wash the solid with a small amount of cold benzene and then recrystallize from a suitable solvent (e.g., ethanol) to yield pure 3-chloroacetylaminoisoxazolo[5,4-b]pyridine.

Visualizations

Diagram 1: Proposed Synthetic Pathway

Synthetic_Pathway A This compound B 3-(Azidomethyl)isoxazolo[5,4-b]pyridine A->B 1. NaN₃, DMF C 3-Aminoisoxazolo[5,4-b]pyridine B->C 2. PPh₃, THF/H₂O D 3-Acylamidoisoxazolo[5,4-b]pyridine (Anticancer Agents) C->D 3. Acyl Halide, Pyridine, Benzene

Caption: Proposed synthesis of anticancer agents from this compound.

Diagram 2: Experimental Workflow for Anticancer Agent Synthesis

Experimental_Workflow Start Start: 3-Aminoisoxazolo[5,4-b]pyridine Dissolve Dissolve in Anhydrous Benzene Start->Dissolve AddCatalyst Add Anhydrous Pyridine Dissolve->AddCatalyst AddReagent Add Chloroacetyl Chloride AddCatalyst->AddReagent Reflux Reflux for 3-4 hours AddReagent->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Benzene Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize End End: Pure 3-Chloroacetylaminoisoxazolo [5,4-b]pyridine Recrystallize->End

References

Microwave-Assisted Synthesis of Isoxazolo[5,4-b]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of isoxazolo[5,4-b]pyridine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and antibacterial properties.[1][2][3] Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for preparing these molecules.[4][5]

Introduction

Isoxazolo[5,4-b]pyridines are fused heterocyclic systems that have attracted considerable attention from medicinal chemists. Their structural similarity to purine bases suggests potential interactions with various biological targets.[6] Several derivatives have demonstrated promising biological activities, such as antimicrobial and antiproliferative effects.[1] Traditional synthetic methods often require long reaction times and harsh conditions. Microwave irradiation has emerged as a powerful tool to accelerate these syntheses, often leading to higher yields and cleaner reaction profiles in a fraction of the time.[5][7] This approach aligns with the principles of green chemistry by reducing energy consumption and waste generation.[4]

Application Notes

Microwave-assisted synthesis is particularly advantageous for the construction of the isoxazolo[5,4-b]pyridine scaffold through multicomponent reactions.[8][9] This technique allows for the rapid assembly of complex molecules from simple starting materials in a one-pot fashion. The choice of solvent and base can be critical for achieving high yields and regioselectivity.[10] For instance, a one-pot tandem reaction in water without any additional catalyst has been reported for the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines, highlighting the green nature of this methodology.[8] The use of microwave irradiation can significantly reduce reaction times from hours to minutes while improving yields.[5]

Experimental Protocols

Protocol 1: Three-Component Synthesis of Isoxazolo[5,4-b]pyridines in Water

This protocol is based on a one-pot tandem reaction under microwave irradiation in water, representing a green chemistry approach.[8]

Materials:

  • Aromatic aldehyde (1 mmol)

  • 3-Methylisoxazol-5-amine (1 mmol)

  • Active methylenic compound (e.g., tetronic acid or 1,3-indanedione) (1 mmol)

  • Water (5 mL)

  • Microwave reactor vials

Procedure:

  • In a 10 mL microwave reactor vial, combine the aromatic aldehyde (1 mmol), 3-methylisoxazol-5-amine (1 mmol), the active methylenic compound (1 mmol), and water (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature and power for a designated time (optimization may be required, see table below for examples).

  • After the reaction is complete, cool the vial to room temperature.

  • The solid product is then collected by filtration.

  • Wash the precipitate with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure isoxazolo[5,4-b]pyridine derivative.

Protocol 2: Microwave-Assisted Cyclization to Isoxazolo[5,4-b]quinolines

This protocol describes an efficient synthesis of isoxazolo[5,4-b]quinoline derivatives via microwave-assisted cyclization.[7][11]

Materials:

  • Substituted 2-chloroquinoline-3-carbaldehyde (1 mmol)

  • Hydroxylamine hydrochloride (NH2OH·HCl) (2 mmol)

  • Sodium hydroxide (NaOH) (6 equiv)

  • Ethanol

  • Microwave reactor

Procedure:

  • Dissolve the substituted 2-chloroquinoline-3-carbaldehyde (1 mmol) and hydroxylamine hydrochloride (2 mmol) in ethanol in a microwave-safe vessel.

  • Add sodium hydroxide (6 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100 W for approximately 45 seconds.[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

Data Presentation

The following tables summarize quantitative data from representative microwave-assisted syntheses of isoxazolo[5,4-b]pyridine and related derivatives.

Table 1: Three-Component Synthesis of Isoxazolo[5,4-b]pyridine Derivatives [12]

Aryl AldehydeActive Methylenic CompoundYield (%)
4-ClC6H4Tetronic Acid90
4-MeOC6H4Tetronic Acid85
C6H51,3-Indanedione88
4-FC6H41,3-Indanedione87
2-Furyl1,3-Indanedione82

Table 2: Comparison of Conventional vs. Microwave Synthesis of Isoxazole Derivatives [5]

CompoundConventional Method (Time, h)Conventional Method (Yield, %)Microwave Method (Time, min)Microwave Method (Yield, %)
4a665680
4b769882
4c6.562775
4d8581067
4e7.560971
4f764878

Table 3: Microwave-Assisted Synthesis of Isoxazolo[5,4-b]quinoline Derivatives [7]

Substituent on QuinolinePower (W)Time (s)Yield (%)
H1004585
6-CH31004582
6-Cl1004588
8-CH31004578
6-Br1004590

Visualizations

General Workflow for Microwave-Assisted Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - Aldehyde/Ketone - Aminoisoxazole - Active Methylene Compound - Solvent mw_reactor Microwave Irradiation (Set Power, Temp, Time) reagents->mw_reactor Seal Vessel cooling Cool to RT mw_reactor->cooling Reaction Complete filtration Filtration cooling->filtration washing Wash with Solvent filtration->washing drying Drying under Vacuum washing->drying product Final Product: Isoxazolo[5,4-b]pyridine drying->product characterization Characterization: - NMR - IR - Mass Spec product->characterization

Caption: General workflow for the microwave-assisted synthesis of isoxazolo[5,4-b]pyridine derivatives.

Reaction Scheme for Three-Component Synthesis

G r1 Aromatic Aldehyde reaction_conditions Microwave Water, Heat plus1 + r2 5-Aminoisoxazole plus2 + r3 Active Methylene Compound product Isoxazolo[5,4-b]pyridine Derivative reaction_conditions->product One-pot Reaction

Caption: Reaction scheme for the one-pot, three-component synthesis.

References

Application Notes and Protocols for the Three-Component Synthesis of Isoxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the one-pot, three-component synthesis of isoxazolo[5,4-b]pyridines. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The methodologies presented are efficient, often environmentally friendly, and suitable for the generation of compound libraries for high-throughput screening.

Introduction

Isoxazolo[5,4-b]pyridines are fused heterocyclic systems that have garnered considerable attention in pharmaceutical research. Their derivatives have been reported to exhibit a wide range of biological activities. The synthesis of these scaffolds is often achieved through multicomponent reactions (MCRs), which offer several advantages over traditional linear syntheses, including higher efficiency, reduced waste, and operational simplicity. This document details a common and effective three-component approach for the synthesis of various isoxazolo[5,4-b]pyridine derivatives.

General Reaction Scheme

The core of this synthesis involves the reaction of an aromatic aldehyde, 5-amino-3-methylisoxazole, and an active methylene compound. The reaction can be promoted through conventional heating, microwave irradiation, or ultrasound, with the latter methods often providing improved yields and shorter reaction times.[1][2][3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis in Water

This protocol is adapted from a green chemistry approach that utilizes water as the solvent and microwave irradiation to promote the reaction, eliminating the need for a catalyst.[2][4]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • 3-methylisoxazol-5-amine

  • Active methylene compound (e.g., dimedone, indan-1,3-dione, tetronic acid)

  • Water

  • Microwave reactor

Procedure:

  • In a microwave--safe reaction vessel, combine the aromatic aldehyde (1.0 mmol), 3-methylisoxazol-5-amine (1.0 mmol), and the active methylene compound (1.0 mmol).

  • Add 2.0 mL of water to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature ranging from 100 to 130 °C for a specified time (optimized for each substrate, typically 10-30 minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure isoxazolo[5,4-b]pyridine derivative.

Protocol 2: Ultrasound-Assisted Synthesis in Acetic Acid

This method employs ultrasound irradiation and utilizes acetic acid as both a solvent and a catalyst.[3][5]

Materials:

  • Aryl glyoxal

  • 5-aminoisoxazole

  • Malononitrile

  • Glacial acetic acid

  • Ultrasonic bath

Procedure:

  • In a suitable reaction flask, dissolve the aryl glyoxal (1.0 mmol), 5-aminoisoxazole (1.0 mmol), and malononitrile (1.0 mmol) in glacial acetic acid.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency and power for the optimized reaction time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified isoxazolo[5,4-b]pyridine.

Data Presentation

The following tables summarize the yields of various isoxazolo[5,4-b]pyridine derivatives synthesized using the three-component reaction strategy under different conditions.

Table 1: Microwave-Assisted Synthesis of 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and Related Heterocycles.[1]

EntryAromatic AldehydeActive Methylene CompoundProductYield (%)
1BenzaldehydeDimedone4-Phenyl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-one79
24-ChlorobenzaldehydeDimedone4-(4-Chlorophenyl)-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-one65
34-MethylbenzaldehydeDimedone4-(4-Methylphenyl)-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-one72
4BenzaldehydeIndan-1,3-dione4-Phenyl-3-methyl-isoxazolo[5,4-b]indeno[1,2-e]pyridin-5(6H)-one90
54-ChlorobenzaldehydeIndan-1,3-dione4-(4-Chlorophenyl)-3-methyl-isoxazolo[5,4-b]indeno[1,2-e]pyridin-5(6H)-one85
6BenzaldehydeTetronic acid4-Phenyl-3-methyl-6,7-dihydro-isoxazolo[5,4-b]furo[3,2-e]pyridin-5(4H)-one88

Visualizations

Reaction Mechanism

The proposed mechanism for the three-component synthesis of isoxazolo[5,4-b]pyridines proceeds through a sequence of condensation, addition, and cyclization steps.[2][5]

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization and Dehydration A Aromatic Aldehyde C Knoevenagel Adduct A->C - H2O B Active Methylene Compound B->C E Michael Adduct C->E D 5-Amino-3-methylisoxazole D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Isoxazolo[5,4-b]pyridine F->G - H2O

Caption: Proposed reaction mechanism for the three-component synthesis.

Experimental Workflow

The general workflow for the synthesis and purification of isoxazolo[5,4-b]pyridines is outlined below.

Experimental_Workflow start Start reactants Combine Aldehyde, Aminoisoxazole, & Active Methylene Compound start->reactants reaction Apply Energy Source (Microwave or Ultrasound) reactants->reaction precipitation Cool and Precipitate Product reaction->precipitation filtration Filter the Solid Product precipitation->filtration purification Wash with Solvent (e.g., Ethanol) filtration->purification product Pure Isoxazolo[5,4-b]pyridine purification->product

References

Application Notes & Protocols: Site-Specific Labeling of Proteins and Peptides with 3-(Bromomethyl)isoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are hypothetical and based on the general reactivity of bromomethyl-containing heterocyclic compounds with amino acid residues. As of the date of this document, the specific use of 3-(Bromomethyl)isoxazolo[5,4-b]pyridine for protein or peptide labeling has not been reported in the scientific literature. These protocols are provided as a theoretical guide and would require significant optimization and validation for any specific application.

Introduction

This compound is a heterocyclic compound containing a reactive bromomethyl group. This functional group is susceptible to nucleophilic attack by various amino acid side chains, making it a potential tool for the covalent labeling of proteins and peptides. The isoxazolo[5,4-b]pyridine core may offer unique properties to the labeled biomolecule, such as altered hydrophilicity, potential for fluorescence detection (depending on its photophysical properties, which are currently uncharacterized), or the ability to act as a recognition motif.

The primary mechanism of labeling is expected to be a nucleophilic substitution reaction, where a nucleophilic amino acid residue attacks the benzylic-like carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a stable covalent bond. The selectivity of labeling towards specific amino acid residues can be controlled by optimizing reaction conditions such as pH.

Principle of Reaction

The covalent labeling of proteins and peptides with this compound is predicated on the reactivity of the bromomethyl group towards nucleophilic amino acid side chains. The most likely targets for modification are cysteine, lysine, histidine, aspartate, glutamate, serine, threonine, and tyrosine residues.[1] The reactivity of these residues is pH-dependent, as the nucleophilicity of their side chains is influenced by their protonation state.

  • Cysteine: The thiol group of cysteine is a strong nucleophile in its deprotonated thiolate form (S⁻). Labeling of cysteine is typically performed at a pH slightly above the pKa of the thiol group (~8.5), but can also proceed at neutral pH.

  • Lysine: The ε-amino group of lysine is a potent nucleophile in its unprotonated state. Labeling is favored at a pH above the pKa of the ε-amino group (~10.5), though the reaction can proceed at lower pH values with reduced efficiency.

  • Histidine: The imidazole side chain of histidine can be alkylated, with reactivity being pH-dependent.

  • Aspartate and Glutamate: The carboxylate groups of aspartate and glutamate can act as nucleophiles, though they are generally less reactive than thiols or amines.

  • Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues are weaker nucleophiles but can be modified under certain conditions.

By controlling the pH of the reaction, it is possible to achieve a degree of selectivity for the desired amino acid residue.

Quantitative Data Summary

As this is a hypothetical application, no experimental quantitative data is available for the labeling of proteins and peptides with this compound. The following table provides a template for the types of quantitative data that should be collected during the development and validation of a labeling protocol.

ParameterTarget ResidueExpected pH OptimumReaction Time (Typical)Labeling Efficiency (%)Notes
Labeling Conditions Cysteine7.0 - 8.51 - 4 hours> 90%High reactivity and selectivity expected.
Lysine8.5 - 9.52 - 12 hours50 - 80%Slower reaction rate compared to cysteine.
Histidine6.0 - 7.54 - 24 hoursModeratePotential for side reactions.
Asp/Glu4.5 - 6.012 - 48 hoursLowGenerally requires harsher conditions.
Reagent Properties Molar Excess (Reagent:Protein)---Typically 10- to 100-fold molar excess.
Solubility---Requires a water-miscible organic co-solvent like DMSO or DMF.
Stability in Aqueous Buffer---Hydrolysis of the bromomethyl group is a potential side reaction.

Experimental Protocols

Materials and Reagents:

  • Protein or peptide of interest

  • This compound

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Reaction Buffers:

    • Phosphate-buffered saline (PBS), pH 7.4

    • HEPES buffer, pH 7.0-8.0

    • Sodium bicarbonate buffer, pH 8.5-9.5

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0, or 100 mM L-cysteine)

  • Desalting columns or dialysis equipment for purification

  • Analytical equipment (e.g., Mass Spectrometer, HPLC)

Protocol 1: Selective Labeling of Cysteine Residues

This protocol aims to selectively label cysteine residues by taking advantage of the high nucleophilicity of the thiolate anion at neutral to slightly basic pH.

  • Protein Preparation: Dissolve the protein or peptide containing a cysteine residue in a suitable reaction buffer (e.g., PBS, pH 7.4, or HEPES, pH 7.5) to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that are not the target of labeling, ensure they remain oxidized. If a free cysteine is desired for labeling, ensure it is in a reduced state.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO or DMF at a concentration of 10-100 mM.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize potential side reactions.

  • Quenching: Stop the reaction by adding a quenching reagent, such as L-cysteine or Tris buffer, to a final concentration of 50-100 mM. This will react with any excess labeling reagent.

  • Purification: Remove the excess labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Analysis: Confirm the labeling efficiency and site of modification by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the labeled protein will increase by the mass of the isoxazolo[5,4-b]pyridinylmethyl group. Further analysis by peptide mapping and tandem MS can identify the specific cysteine residue(s) that have been modified.

Protocol 2: Labeling of Lysine Residues

This protocol targets the primary amine of lysine residues and is performed at a higher pH to ensure the amine group is deprotonated and nucleophilic.

  • Protein Preparation: Dissolve the protein or peptide in a basic buffer, such as sodium bicarbonate buffer (pH 8.5-9.5), to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in DMSO or DMF at a concentration of 10-100 mM.

  • Labeling Reaction: Add a 20- to 100-fold molar excess of the labeling reagent to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 2-12 hours with gentle agitation. The reaction progress should be monitored to avoid over-labeling.

  • Quenching: Quench the reaction with a high concentration of a primary amine-containing buffer, such as Tris-HCl, pH 8.0.

  • Purification: Purify the labeled protein using a desalting column or dialysis.

  • Analysis: Analyze the extent of labeling and the modification sites using mass spectrometry and peptide mapping.

Visualizations

G cluster_workflow Experimental Workflow for Protein Labeling P Protein/Peptide Solution (in appropriate buffer) M Reaction Mixture (Incubate) P->M R This compound (in DMSO/DMF) R->M Q Quenching (Add excess Cys or Tris) M->Q PU Purification (Desalting/Dialysis) Q->PU A Analysis (MS, HPLC) PU->A

Caption: General experimental workflow for labeling proteins or peptides.

G cluster_reactivity pH-Dependent Reactivity of Amino Acid Side Chains cluster_acidic Acidic pH cluster_neutral Neutral pH cluster_basic Basic pH pH_Scale <------------------------- pH Scale -------------------------> Asp_Glu Asp/Glu (COO-) (Moderate Reactivity) His His (Imidazole) (Moderate Reactivity) Cys Cys (S-) (High Reactivity) Lys Lys (NH2) (High Reactivity) Tyr Tyr (O-) (Low Reactivity)

Caption: Relative reactivity of nucleophilic amino acid side chains at different pH ranges.

G Reagent This compound Br-CH2-Isox-Pyr Protein Protein Cys-SH Lys-NH2 His-Im Reagent->Protein Nucleophilic Attack Labeled_Protein Labeled Protein Cys-S-CH2-Isox-Pyr Lys-NH-CH2-Isox-Pyr His-Im-CH2-Isox-Pyr Protein:cys->Labeled_Protein:lcys pH ~7.5 Protein:lys->Labeled_Protein:llys pH ~9.0 Protein:his->Labeled_Protein:lhis pH ~6.5

Caption: Schematic of the labeling reaction with different amino acid residues.

References

Application Notes and Protocols for Reactions with 3-(Bromomethyl)isoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and subsequent functionalization of 3-(Bromomethyl)isoxazolo[5,4-b]pyridine, a versatile building block in medicinal chemistry. The isoxazolo[5,4-b]pyridine scaffold is a key structural motif in a variety of biologically active compounds, and the bromomethyl derivative serves as a reactive intermediate for introducing diverse functionalities via nucleophilic substitution reactions. The following protocols are based on established synthetic methodologies for analogous heterocyclic systems.

Synthesis of this compound

The primary route to this compound involves the free-radical bromination of the corresponding 3-methyl derivative. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

Protocol 1: Synthesis of 3-Methylisoxazolo[5,4-b]pyridine

This precursor can be synthesized through various methods, including multicomponent reactions. One common approach involves the condensation of 3-amino-5-methylisoxazole with a suitable dicarbonyl compound.

Experimental Protocol:

  • In a round-bottom flask, dissolve 3-amino-5-methylisoxazole (1.0 eq) and an appropriate β-ketoester or 1,3-diketone (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a base (e.g., piperidine or triethylamine) or acid (e.g., p-toluenesulfonic acid), depending on the specific substrates.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-methylisoxazolo[5,4-b]pyridine.

Protocol 2: Bromination of 3-Methylisoxazolo[5,4-b]pyridine

Experimental Protocol:

  • To a solution of 3-methylisoxazolo[5,4-b]pyridine (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN), add N-bromosuccinimide (NBS, 1.1 eq).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (0.05 eq).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate the initiation of the radical reaction.

  • Monitor the reaction by TLC. Upon consumption of the starting material, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Quantitative Data for Synthesis:

StepProductStarting MaterialsReagentsSolventTypical Yield (%)
13-Methylisoxazolo[5,4-b]pyridine3-Amino-5-methylisoxazole, β-dicarbonyl compoundCatalyst (acid or base)Ethanol or Acetic Acid60-85
2This compound3-Methylisoxazolo[5,4-b]pyridineNBS, AIBN/Benzoyl PeroxideCCl₄ or CH₃CN70-90

Synthesis Workflow:

G start 3-Amino-5-methylisoxazole + β-Dicarbonyl Compound step1 Cyclocondensation start->step1 product1 3-Methylisoxazolo[5,4-b]pyridine step1->product1 step2 Radical Bromination (NBS, Initiator) product1->step2 product2 This compound step2->product2

Synthesis of this compound.

Reactions of this compound

The primary application of this compound is as an electrophile in nucleophilic substitution reactions to introduce a variety of side chains at the 3-position.

Application 1: N-Alkylation of Amines

This protocol describes the reaction with primary or secondary amines to form the corresponding substituted aminomethyl derivatives, which are common motifs in pharmacologically active molecules.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add the desired primary or secondary amine (1.2-2.0 eq) to the solution.

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq), to scavenge the HBr byproduct.

  • Stir the reaction mixture at room temperature or gently heat (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for N-Alkylation:

Nucleophile (Amine)BaseSolventTemperature (°C)Typical Yield (%)
PiperidineK₂CO₃DMF25-5085-95
MorpholineK₂CO₃Acetonitrile25-5080-90
BenzylamineEt₃NDichloromethane2575-85
AnilineK₂CO₃DMF6060-75
Application 2: S-Alkylation of Thiols (Thioether Formation)

This protocol outlines the synthesis of thioethers, which are important for their biological activities and as synthetic intermediates.

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve the desired thiol (1.1 eq) in a suitable solvent such as tetrahydrofuran (THF) or DMF.

  • Add a base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to deprotonate the thiol and form the more nucleophilic thiolate.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data for S-Alkylation:

Nucleophile (Thiol)BaseSolventTemperature (°C)Typical Yield (%)
ThiophenolK₂CO₃DMF2580-95
Benzyl mercaptanNaHTHF0-2585-95
Cysteine ethyl esterEt₃NAcetonitrile2570-85
Application 3: O-Alkylation of Alcohols (Williamson Ether Synthesis)

This protocol details the formation of ethers, a common functional group in drug molecules, via the Williamson ether synthesis.

Experimental Protocol:

  • To a solution of the desired alcohol (1.5 eq) in a dry aprotic solvent like THF or DMF, add a strong base such as sodium hydride (NaH, 1.5 eq) at 0 °C under an inert atmosphere to form the alkoxide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor by TLC.

  • After completion, cool the mixture to 0 °C and cautiously quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Quantitative Data for O-Alkylation:

Nucleophile (Alcohol)BaseSolventTemperature (°C)Typical Yield (%)
MethanolNaHTHF25-5070-85
PhenolK₂CO₃DMF50-8065-80
Benzyl alcoholNaHTHF25-6075-90

General Reaction Pathway:

G cluster_reactions Nucleophilic Substitution (SN2) start This compound amine R¹R²NH (Amine) start->amine thiol R³SH (Thiol) start->thiol alcohol R⁴OH (Alcohol) start->alcohol product_amine 3-((R¹R²N)methyl)isoxazolo[5,4-b]pyridine amine->product_amine Base product_thiol 3-((R³S)methyl)isoxazolo[5,4-b]pyridine thiol->product_thiol Base product_ether 3-((R⁴O)methyl)isoxazolo[5,4-b]pyridine alcohol->product_ether Strong Base

Nucleophilic substitution reactions.

Application Notes and Protocols for the Derivatization of Isoxazolo[5,4-b]pyridine in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the derivatization of the isoxazolo[5,4-b]pyridine scaffold, a heterocyclic structure of significant interest in medicinal chemistry. It outlines synthetic strategies, summarizes structure-activity relationship (SAR) data for antibacterial and anticancer applications, and provides detailed protocols for key biological assays.

Introduction

The isoxazolo[5,4-b]pyridine core is a privileged scaffold that has demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Its rigid, planar structure and the presence of multiple points for chemical modification make it an attractive starting point for the design of novel therapeutic agents. This guide focuses on the derivatization of 3-aminoisoxazolo[5,4-b]pyridine, a key intermediate, to explore SAR and identify compounds with enhanced potency and selectivity.

Synthetic Derivatization Strategy

The primary point of derivatization on the isoxazolo[5,4-b]pyridine scaffold is the amino group at the C3 position. This versatile functional group allows for the introduction of a wide variety of substituents, most notably through the formation of sulfonamides.

A general synthetic workflow for the derivatization of 3-aminoisoxazolo[5,4-b]pyridine is depicted below. This process typically involves the reaction of the starting amine with various sulfonyl chlorides in the presence of a base.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product start 3-Aminoisoxazolo[5,4-b]pyridine reaction Reaction in Solvent (e.g., THF) Heat (Reflux or Microwave) start->reaction reagent Aryl/Heteroaryl Sulfonyl Chloride (R-SO2Cl) reagent->reaction base Pyridine (Base) base->reaction product N-(Isoxazolo[5,4-b]pyridin-3-yl)sulfonamide Derivatives reaction->product

Caption: General workflow for the synthesis of sulfonamide derivatives of isoxazolo[5,4-b]pyridine.

Structure-Activity Relationship (SAR) Studies

The following tables summarize the biological activities of various N-(isoxazolo[5,4-b]pyridin-3-yl)sulfonamide derivatives. These studies highlight how modifications to the appended aryl sulfonyl group influence antibacterial and anticancer efficacy.

Antibacterial Activity

The antibacterial activity of isoxazolo[5,4-b]pyridine sulfonamides has been evaluated against both Gram-positive and Gram-negative bacteria. The data suggests that certain substitutions on the phenylsulfonamide moiety are crucial for activity.

Table 1: Antibacterial Activity of Isoxazolo[5,4-b]pyridine Sulfonamides

Compound IDR Group (Substitution on Phenyl Ring)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
2 H125125
3 4-Br>500>500
4 4-Cl>500>500
5 4-CH₃125125
6 4-OCH₃>500>500

Data extracted from a study on the synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives.[1][2]

SAR Summary:

  • Unsubstituted (Compound 2 ) and 4-methyl substituted (Compound 5 ) derivatives show the most promising activity against both E. coli and P. aeruginosa.[1][2]

  • The introduction of electron-withdrawing groups such as 4-bromo (Compound 3 ) and 4-chloro (Compound 4 ), or an electron-donating group like 4-methoxy (Compound 6 ), leads to a significant loss of antibacterial activity.[1][2]

Anticancer Activity

Derivatives of the isoxazolo[5,4-b]pyridine scaffold have also been investigated for their antiproliferative effects on various cancer cell lines. Some compounds show moderate activity, suggesting potential for development as anticancer agents.

Table 2: Antiproliferative Activity against Breast Cancer (MCF-7) Cell Line

Compound IDR Group (Substitution on Phenyl Ring)IC₅₀ (µM)
2 H521.2
5 4-CH₃536.4

IC₅₀ values were converted from µg/mL as reported in the source literature for comparative purposes.[1][2]

SAR Summary:

  • The unsubstituted (Compound 2 ) and 4-methyl substituted (Compound 5 ) derivatives, which were active against bacteria, also demonstrate antiproliferative activity against the MCF-7 breast cancer cell line, albeit at high micromolar concentrations.[1][2]

Further studies have suggested that other fused heterocyclic systems containing the isoxazole ring, such as oxazolo[5,4-d]pyrimidines, can act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.

Table 3: Cytotoxic Activity of Oxazolo[5,4-d]pyrimidine Derivatives against Various Cancer Cell Lines

Compound IDR Group (at position 7)A549 (Lung) CC₅₀ (µM)MCF7 (Breast) CC₅₀ (µM)HT29 (Colon) CC₅₀ (µM)LoVo (Colon) CC₅₀ (µM)
3a 2-(N,N-dimethylamino)ethyl>200>200121.73>200
3g 3-(N,N-dimethylamino)propyl100.95106.0158.44148.60
Cisplatin (Reference Drug)33.1549.0347.1756.63
5-FU (Reference Drug)126.8311.45381.16102.22

Data extracted from a study on oxazolo[5,4-d]pyrimidines as potential anticancer agents.[3][4][5][6]

SAR Summary:

  • In the oxazolo[5,4-d]pyrimidine series, the nature of the aliphatic amino chain at position 7 significantly influences cytotoxic activity.[3][4][5][6]

  • Compound 3g , with a 3-(N,N-dimethylamino)propyl substituent, was identified as the most potent against the HT29 primary colon adenocarcinoma cell line, with activity comparable to the standard drug cisplatin.[3][4]

Postulated Mechanism of Action: VEGFR-2 Signaling Pathway Inhibition

The anticancer activity of certain isoxazole-containing fused heterocycles is postulated to involve the inhibition of key signaling pathways that control cell proliferation and survival. One such critical pathway is mediated by VEGFR-2. Inhibition of this receptor tyrosine kinase can block downstream signaling, leading to reduced angiogenesis and tumor growth.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Migration, Survival (Angiogenesis) ERK->CellResponse mTOR->CellResponse Inhibitor Isoxazolo-pyridine Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the putative inhibitory action of isoxazolo-pyridine derivatives.

Experimental Protocols

Detailed methodologies for the synthesis and key biological assays are provided below.

Protocol for Synthesis of N-(Isoxazolo[5,4-b]pyridin-3-yl)benzenesulfonamide (Compound 2)

Materials:

  • 3-Aminoisoxazolo[5,4-b]pyridine

  • Benzenesulfonyl chloride

  • Anhydrous pyridine

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, heating mantle/microwave reactor

Procedure (Conventional Method):

  • Dissolve 3-aminoisoxazolo[5,4-b]pyridine (1.35 g, 0.01 mol) in 100 mL of anhydrous THF in a round-bottom flask.[2]

  • Add a few drops of anhydrous pyridine to the solution to act as a catalyst.[2]

  • Add benzenesulfonyl chloride (1.77 g, 0.01 mol) to the mixture.[2]

  • Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After completion, allow the mixture to cool to room temperature.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.[2]

  • Triturate the resulting residue with water, and collect the solid precipitate by vacuum filtration.[2]

  • Wash the solid with water and dry it.

  • Recrystallize the crude product from ethanol to obtain pure N-(isoxazolo[5,4-b]pyridin-3-yl)benzenesulfonamide.[2]

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare a bacterial inoculum by suspending 4-5 colonies from a fresh agar plate in sterile broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

  • Dilute the standardized inoculum 1:100 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Prepare serial two-fold dilutions of the test compounds in MHB directly in a 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of 5 x 10⁵ CFU/mL and a final volume of 100 µL.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for MTT Cytotoxicity Assay

Materials:

  • Human cancer cell line (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[8]

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells (medium only) and solvent control wells (medium with the highest concentration of solvent used, e.g., 0.5% DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[9]

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

Materials:

  • Recombinant Human VEGFR-2 enzyme

  • Kinase buffer (e.g., BPS Bioscience #79334)

  • ATP solution

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a master mixture containing kinase buffer, ATP, and the PTK substrate.[10]

  • Dispense the master mixture into the wells of a white 96-well plate.[10]

  • Add serial dilutions of the test compound (or DMSO for the positive control) to the wells. Add buffer without enzyme to the "blank" wells.[10]

  • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test" and "Positive Control" wells.[10]

  • Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[10]

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (100% activity) and blank (0% activity) controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

Application Notes and Protocols for the Synthesis and Antibacterial Screening of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel sulfonamide isoxazolo[5,4-b]pyridine derivatives and the subsequent evaluation of their antibacterial activity. The protocols outlined below are designed to be detailed and reproducible for researchers in the fields of medicinal chemistry and microbiology.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of new antibacterial agents with novel mechanisms of action. Sulfonamides are a well-established class of synthetic antimicrobial compounds that act by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure known to exhibit a wide range of biological activities. The synthesis of hybrid molecules combining these two pharmacophores presents a promising strategy for the discovery of new and effective antibacterial agents. This document details the synthetic route to a series of sulfonamide isoxazolo[5,4-b]pyridine derivatives and the protocol for screening their antibacterial efficacy.

Experimental Protocols

Part 1: Synthesis of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives

The synthesis is a two-step process involving the preparation of the key intermediate, 3-aminoisoxazolo[5,4-b]pyridine, followed by its reaction with various arylsulfonyl chlorides.

Protocol 1.1: Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine (Starting Material)

This protocol is adapted from established methods for the synthesis of similar heterocyclic amines.

Materials and Reagents:

  • 2-Chloronicotinonitrile

  • Hydroxylamine hydrochloride

  • Sodium methoxide

  • Methanol

  • Diethyl ether

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Hydroxylamide Solution: In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.0 eq) in methanol. To this solution, add a solution of sodium methoxide (1.1 eq) in methanol dropwise at 0 °C. Stir the resulting suspension for 30 minutes at room temperature.

  • Reaction with 2-Chloronicotinonitrile: To the freshly prepared sodium hydroxylamide solution, add 2-chloronicotinonitrile (1.0 eq).

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: To the residue, add water and extract the product with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-aminoisoxazolo[5,4-b]pyridine.

Protocol 1.2: General Procedure for the Synthesis of N-(Isoxazolo[5,4-b]pyridin-3-yl)arylsulfonamides

This protocol describes both conventional heating and microwave-assisted methods for the synthesis of the target sulfonamide derivatives.[1]

Materials and Reagents:

  • 3-Aminoisoxazolo[5,4-b]pyridine

  • Various arylsulfonyl chlorides (e.g., benzenesulfonyl chloride, 4-methylbenzenesulfonyl chloride, 4-chlorobenzenesulfonyl chloride, etc.)

  • Anhydrous pyridine

  • Anhydrous tetrahydrofuran (THF)

  • Ethanol for recrystallization

  • Round-bottom flask or microwave reaction vessel

  • Reflux condenser (for conventional method)

  • Microwave synthesizer

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure A: Conventional Heating Method

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-aminoisoxazolo[5,4-b]pyridine (1.35 g, 0.01 mol) in 100 mL of anhydrous THF.[1]

  • Addition of Reagents: To this solution, add a few drops of anhydrous pyridine followed by the appropriate arylsulfonyl chloride (0.02 mol).[1]

  • Reaction: Heat the mixture to reflux and maintain for 6 hours.[1] Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, evaporate the solvent under reduced pressure. Triturate the residue with water, filter the resulting solid, and wash with water. Dry the crude product and recrystallize from ethanol to obtain the pure sulfonamide derivative.[1]

Procedure B: Microwave-Assisted Method

  • Reaction Setup: In a microwave reaction vessel, combine 3-aminoisoxazolo[5,4-b]pyridine (1.35 g, 0.01 mol), the desired arylsulfonyl chloride (0.02 mol), and a few drops of anhydrous pyridine in 100 mL of anhydrous THF.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer. A suggested protocol is to heat for 15 minutes (in 3 cycles of 5 minutes with 5-minute intervals) at a microwave power of 240 W.[1]

  • Work-up and Purification: Following the reaction, remove the solvent under reduced pressure. Triturate the residue with water, filter the solid, wash with water, and dry. Recrystallize the crude product from ethanol.[1]

Part 2: Antibacterial Screening

The antibacterial activity of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol 2.1: Broth Microdilution Assay for MIC Determination

Materials and Reagents:

  • Synthesized sulfonamide isoxazolo[5,4-b]pyridine derivatives

  • Standard antibiotics (e.g., Ciprofloxacin, Sulfamethoxazole) as positive controls

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922, Klebsiella pneumoniae ATCC 700603, Pseudomonas aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound and control antibiotic in DMSO.

    • Perform a two-fold serial dilution of the compounds in CAMHB directly in the 96-well plate. A typical concentration range to test is 256 µg/mL to 0.5 µg/mL.

    • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation

The antibacterial activity of the synthesized sulfonamide isoxazolo[5,4-b]pyridine derivatives is summarized in the table below.

Disclaimer: The following data is hypothetical and for illustrative purposes only to demonstrate the presentation of results from an antibacterial screening. Actual MIC values would need to be determined experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives (µg/mL)

CompoundR-groupS. aureusE. faecalisE. coliK. pneumoniaeP. aeruginosa
2 H>256>2566412847
3 4-Cl128256326432
4 4-Br128>256326432
5 4-CH₃>256>2566412844
6 4-OCH₃>256>25612825664
Ciprofloxacin -0.510.250.50.5
Sulfamethoxazole -16>256432>256

Data for compounds 2 and 5 against P. aeruginosa are from experimental findings. Data for E. coli for compounds 2 and 5 are inferred from qualitative data. All other data points are hypothetical.

Visualizations

Mechanism of Action

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the de novo synthesis of folic acid in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds block the production of dihydropteroate, a precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides and certain amino acids, and its depletion ultimately inhibits bacterial growth.

Folic_Acid_Pathway Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHFS Dihydrofolate Synthase Dihydropteroate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleotides_Amino_Acids Nucleotides & Amino Acids Tetrahydrofolate->Nucleotides_Amino_Acids DHPS->Dihydropteroate DHFS->Dihydrofolate DHFR->Tetrahydrofolate Sulfonamide Sulfonamide Isoxazolo[5,4-b]pyridine Sulfonamide->DHPS

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfonamides.

Experimental Workflow

The overall experimental workflow for the synthesis and antibacterial screening of sulfonamide isoxazolo[5,4-b]pyridine derivatives is depicted below.

experimental_workflow start Start synthesis_precursor Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine start->synthesis_precursor synthesis_final Synthesis of Sulfonamide Derivatives (Conventional or Microwave) synthesis_precursor->synthesis_final purification Purification (Recrystallization/Chromatography) synthesis_final->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization screening_prep Preparation for Screening (Stock Solutions) characterization->screening_prep mic_assay Broth Microdilution MIC Assay screening_prep->mic_assay data_analysis Data Analysis and MIC Determination mic_assay->data_analysis end End data_analysis->end

Caption: Workflow for Synthesis and Antibacterial Screening.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(Bromomethyl)isoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(Bromomethyl)isoxazolo[5,4-b]pyridine

Welcome to the technical support center for the synthesis and optimization of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic efforts.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the critical bromination step of 3-(hydroxymethyl)isoxazolo[5,4-b]pyridine.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in the bromination of 3-(hydroxymethyl)isoxazolo[5,4-b]pyridine is a common issue. Several factors could be responsible:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature.

  • Reagent Decomposition: The brominating agent (e.g., Phosphorus tribromide, PBr₃) can be sensitive to moisture. Ensure you are using a fresh bottle or a recently opened one and that all glassware is thoroughly dried.

  • Suboptimal Temperature: The reaction temperature is critical. For reagents like PBr₃, the reaction is often started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[1] Running the reaction at too high a temperature can lead to side product formation.

  • Poor Leaving Group Activation: The hydroxyl group must be converted into a good leaving group. Ensure the stoichiometry of your brominating agent is correct. An insufficient amount will result in unreacted starting material.

Q2: I am observing multiple spots on my TLC plate, indicating significant impurity formation. What are these side products and how can I minimize them?

A2: Impurity formation often arises from the reactivity of the starting material or product under the reaction conditions.

  • Over-bromination: While less common for a hydroxymethyl group, if the pyridine or isoxazole rings are activated, bromination on the aromatic core can occur, especially with harsher reagents or higher temperatures.[2]

  • Decomposition: The isoxazole ring can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening byproducts.[3] Using milder reagents like PBr₃ or thionyl bromide (SOBr₂) under controlled temperatures is recommended over methods like HBr/H₂SO₄.[1]

  • Rearrangement Products: Although PBr₃ typically proceeds via an S_N2 mechanism, which avoids carbocation rearrangements, using hydrobromic acid (HBr) can lead to the formation of a carbocation intermediate, which could potentially rearrange.[1]

To minimize impurities, stick to mild and anhydrous conditions. Purify the starting alcohol to ensure no extraneous nucleophiles are present.

Q3: The purification of my final product, this compound, is challenging. It streaks on the silica gel column. How can I resolve this?

A3: The basic nitrogen atom in the pyridine ring often interacts strongly with the acidic silica gel, causing streaking and poor separation.

  • Basic Modifier: To mitigate this, add a small amount (0.5-1%) of a basic modifier, such as triethylamine (Et₃N) or pyridine, to your chromatography eluent (e.g., Hexane/Ethyl Acetate).[4] This will neutralize the acidic sites on the silica, allowing for cleaner elution of your compound.

  • Alternative Stationary Phase: If the issue persists, consider using a different stationary phase for chromatography, such as neutral or basic alumina.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from an appropriate solvent system can be an effective alternative to chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most reliable and common method is the bromination of the corresponding alcohol, 3-(hydroxymethyl)isoxazolo[5,4-b]pyridine. This precursor alcohol is typically synthesized through a multi-step sequence to construct the isoxazolo[5,4-b]pyridine core. The final bromination step is a standard alcohol-to-alkyl halide transformation.

Q2: Which brominating agent is best for converting the 3-(hydroxymethyl) precursor?

A2: The choice of brominating agent depends on the scale, desired reactivity, and available equipment. Phosphorus tribromide (PBr₃) is highly effective and generally provides clean conversion with high yields under mild conditions.[1] It avoids the carbocation rearrangements that can occur with HBr.[1] Other options include thionyl bromide (SOBr₂) or an Appel reaction (PPh₃, CBr₄).

Q3: What are the primary safety concerns when working with brominating agents like PBr₃?

A3: Brominating agents like PBr₃ are corrosive and react violently with water to release HBr gas, which is also corrosive and toxic. Always handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and ensure all glassware is scrupulously dry. Quench any excess reagent carefully with a suitable protocol (e.g., slow addition to a cooled, stirred solution of sodium bicarbonate).

Q4: How can I confirm the successful formation of the product?

A4: The product formation can be confirmed using several analytical techniques:

  • TLC: The product should have a different Rf value compared to the starting alcohol. Typically, the less polar alkyl bromide will have a higher Rf.

  • Mass Spectrometry (MS): Look for the molecular ion peak corresponding to the mass of this compound (C₇H₅BrN₂O, MW: 213.03 g/mol ).[5] The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible for the molecular ion peak (M and M+2).

  • NMR Spectroscopy: In ¹H NMR, the disappearance of the alcohol's -OH signal and the shift of the methylene (-CH₂) protons are key indicators. The -CH₂Br signal will typically appear around 4.5-4.8 ppm. In ¹³C NMR, the carbon of the CH₂Br group will also show a characteristic downfield shift.

Data Presentation

Table 1: Comparison of Common Brominating Agents

This table summarizes common reagents for the conversion of primary alcohols to alkyl bromides, with representative conditions.

ReagentTypical SolventTemperature (°C)Key AdvantagesCommon Issues
PBr₃ DCM, THF, Et₂O0 to 25Mild conditions, high yield, S_N2 mechanism (no rearrangement).[1]Moisture sensitive, corrosive.
SOBr₂ DCM, Toluene0 to 25Similar to PBr₃, gaseous byproducts (SO₂, HBr) are easily removed.Moisture sensitive, toxic byproducts.
CBr₄ / PPh₃ DCM, MeCN0 to 25Very mild (Appel Reaction), good for sensitive substrates.Stoichiometric phosphine oxide byproduct can complicate purification.
HBr (aq) (None)80 to 110Inexpensive.Harsh acidic conditions, risk of rearrangement and side reactions.[6][7]
NaBr / H₂SO₄ (None)80 to 110Generates HBr in situ.[7]Strong acid, high temperatures, potential for oxidation/charring.

Experimental Protocols

Protocol 1: Synthesis of this compound using PBr₃

This protocol details the conversion of 3-(hydroxymethyl)isoxazolo[5,4-b]pyridine to the target compound.

Materials:

  • 3-(hydroxymethyl)isoxazolo[5,4-b]pyridine (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq, as PBr₃ has 3 reactive bromides)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Dissolution: Dissolve 3-(hydroxymethyl)isoxazolo[5,4-b]pyridine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add phosphorus tribromide (0.4 eq) dropwise to the solution via a syringe or dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Hexane/Ethyl Acetate), potentially with 0.5% triethylamine added to the eluent to prevent streaking.[4] The final product should be a solid.

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Starting Material in Anhydrous DCM prep2 Cool to 0 °C prep1->prep2 react1 Add PBr3 Dropwise prep2->react1 react2 Warm to RT & Stir (Monitor by TLC) react1->react2 workup1 Quench with NaHCO3 react2->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash & Dry workup2->workup3 workup4 Concentrate workup3->workup4 purify Column Chromatography workup4->purify

Caption: Workflow for the bromination of 3-(hydroxymethyl)isoxazolo[5,4-b]pyridine.

Diagram 2: Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction q1 Is Starting Material (SM) Still Present (TLC)? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No sol1a Extend Reaction Time or Increase Temp. ans1_yes->sol1a sol1b Check PBr3 Stoichiometry & Quality (Moisture) ans1_yes->sol1b q2 Multiple Unidentified Spots on TLC? ans1_no->q2 ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No sol2a Lower Reaction Temperature to Reduce Side Products ans2_yes->sol2a sol2b Consider Milder Reagent (e.g., Appel Reaction) ans2_yes->sol2b end Review Workup/ Purification Loss ans2_no->end

Caption: Decision tree for troubleshooting low yield in the bromination reaction.

References

Technical Support Center: Alkylation Reactions with 3-(Bromomethyl)isoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alkylation reactions involving 3-(Bromomethyl)isoxazolo[5,4-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in alkylation reactions using this compound?

A1: While the specific side product profile can vary depending on the nucleophile and reaction conditions, several common side products have been reported or can be anticipated. These include the hydrolyzed starting material, over-alkylated products, and products resulting from dimerization. In some cases, regioisomers may also be formed.

Q2: My reaction is showing a significant amount of a product with a mass corresponding to the starting material plus water. What is this and how can I avoid it?

A2: This side product is likely 3-(Hydroxymethyl)isoxazolo[5,4-b]pyridine, which results from the hydrolysis of the bromomethyl group of your starting material. To minimize its formation, ensure that all your reagents and solvents are scrupulously dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Q3: I am observing a product with a much higher molecular weight than expected, potentially double the mass of my desired product. What could this be?

A3: This could be a result of over-alkylation, where the initially formed product reacts with another molecule of this compound. It could also be a dimer formed from the self-condensation of the starting material or reaction of the nucleophile with two equivalents of the alkylating agent. To mitigate this, you can try adjusting the stoichiometry by using a slight excess of the nucleophile or by slowly adding the this compound to the reaction mixture.

Q4: Can the isoxazolo[5,4-b]pyridine ring system undergo rearrangement or degradation under my alkylation conditions?

A4: The isoxazolo[5,4-b]pyridine core is generally stable, but strong bases or high temperatures can potentially induce ring-opening or rearrangement reactions in related isoxazole-containing heterocycles. If you observe unexpected side products that do not correspond to simple alkylation or hydrolysis, it is worth considering the possibility of skeletal rearrangement. Using milder bases and lower reaction temperatures can help to prevent this.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product - Incomplete reaction. - Formation of multiple side products. - Degradation of starting material or product.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - See specific solutions for side product formation below. - Use milder reaction conditions (e.g., lower temperature, weaker base).
Presence of 3-(Hydroxymethyl)isoxazolo[5,4-b]pyridine Hydrolysis of the starting material due to the presence of water.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of over-alkylated product The mono-alkylated product is sufficiently nucleophilic to react with another molecule of the starting material.- Use a slight excess of the nucleophile. - Add the this compound solution slowly to the reaction mixture containing the nucleophile.
Formation of dimeric byproducts Self-condensation of the starting material or reaction of the nucleophile with two equivalents of the alkylating agent.- Similar to preventing over-alkylation, control the stoichiometry and addition rate of the alkylating agent. - Use more dilute reaction conditions.
Mixture of regioisomers The nucleophile can attack different positions on the isoxazolo[5,4-b]pyridine scaffold.- This is highly dependent on the nucleophile and substrate. Careful purification and characterization are necessary. - Consider using protecting groups to block alternative reactive sites if possible.
Unidentified side products Possible rearrangement or degradation of the heterocyclic core.- Use milder bases (e.g., K₂CO₃ instead of NaH). - Lower the reaction temperature. - Thoroughly characterize the unknown impurities to understand the degradation pathway.

Experimental Protocols

While specific protocols should be optimized for each unique reaction, a general procedure for the N-alkylation of a heterocyclic amine with this compound is provided below as a starting point.

General Protocol for N-Alkylation:

  • To a solution of the heterocyclic amine (1.0 eq.) in a dry aprotic solvent (e.g., DMF, acetonitrile, or THF) under an inert atmosphere, add a suitable base (1.1 - 1.5 eq., e.g., K₂CO₃, Cs₂CO₃, or NaH).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 - 1.2 eq.) in the same dry solvent dropwise over 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS. The reaction temperature can be adjusted (e.g., heated to 50-80 °C) to drive the reaction to completion if necessary.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Potential Side Reaction Pathways

The following diagram illustrates the desired alkylation pathway and common competing side reactions.

Alkylation_Side_Reactions SM This compound + Nucleophile (Nu-H) Desired_Product Desired Alkylated Product (Nu-CH2-isoxazolopyridine) SM->Desired_Product Desired Pathway (Base) Hydrolysis_Product Hydrolysis Product (HO-CH2-isoxazolopyridine) SM->Hydrolysis_Product Hydrolysis Dimer_Product Dimerization Product SM->Dimer_Product Self-Condensation Rearrangement_Product Ring-Opened/Rearranged Product SM->Rearrangement_Product Rearrangement Base Base Overalkylation_Product Over-alkylated Product Desired_Product->Overalkylation_Product Further Alkylation H2O H₂O Excess_SM Excess Starting Material Heat_Base Strong Base / Heat

Technical Support Center: Purification of Products from Reactions with 3-(Bromomethyl)isoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of products derived from reactions with 3-(Bromomethyl)isoxazolo[5,4-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is primarily used as an electrophile in nucleophilic substitution reactions. The benzylic-like bromide is a good leaving group, facilitating reactions with a wide range of nucleophiles, including:

  • N-nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles.

  • O-nucleophiles: Alcohols, phenols, and carboxylic acids (often in the presence of a base).

  • S-nucleophiles: Thiols and thiophenols.

Q2: What are the typical purification methods for products of these reactions?

A2: The two most common and effective purification techniques for isoxazolo[5,4-b]pyridine derivatives are:

  • Silica Gel Column Chromatography: This is a versatile method for separating compounds with different polarities.

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline solids, provided a suitable solvent is found. Often, this is performed after an initial purification by chromatography.

Q3: What are the likely byproducts in a nucleophilic substitution reaction with this compound?

A3: Besides unreacted starting materials, several byproducts can form, including:

  • Bis-substituted product: If the nucleophile is a primary amine, double substitution can occur.

  • Hydrolysis product: Reaction with trace amounts of water can lead to the formation of (isoxazolo[5,4-b]pyridin-3-yl)methanol.

  • Quaternary ammonium salts: When using tertiary amine bases or nucleophiles, over-alkylation can occur.

  • Elimination products: While less common for this type of substrate, elimination to form a dimeric species is possible under certain conditions.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product After Aqueous Work-up.
Possible CauseSuggested Solution
Product is water-soluble. If your product is highly polar, it may remain in the aqueous layer during extraction. Try back-extracting the aqueous layer with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.
Product precipitated out. The product may have precipitated from the organic layer upon washing with an aqueous solution. Check for any solid material at the interface or in the aqueous layer. If so, isolate it by filtration.
Product degradation. The isoxazolopyridine core can be sensitive to strong acids or bases. Ensure that the pH of the aqueous wash is appropriate for your product's stability.
Problem 2: Difficulty in Separating the Product from Starting Material by Column Chromatography.
Possible CauseSuggested Solution
Similar Polarity. The product and the this compound starting material may have very similar polarities.
* Optimize the solvent system: Use a shallow gradient of a more polar solvent in a less polar solvent (e.g., 0-10% methanol in dichloromethane, or 10-50% ethyl acetate in hexanes).
* Consider a different stationary phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase silica.
Co-elution. The product and starting material are eluting together.
* Modify the product: If your product has a basic nitrogen, you can try adding a small amount of a volatile base (e.g., triethylamine or ammonia) to the eluent to improve peak shape and separation.[1]
Problem 3: The Product Appears as a Smear or Multiple Spots on TLC.
Possible CauseSuggested Solution
Product Degradation on Silica. Some nitrogen-containing heterocyclic compounds can degrade on acidic silica gel.
* Deactivate the silica: Pre-treat the silica gel with a base like triethylamine. You can also add a small percentage (0.1-1%) of triethylamine or ammonia to your eluent.
* Use a different stationary phase: Consider using neutral or basic alumina.
Ionic Species. If your product is a salt (e.g., a hydrochloride or a quaternary ammonium salt), it will likely streak on the TLC plate.
* Adjust the mobile phase: Add a small amount of a polar, protic solvent like methanol or a few drops of acetic acid or triethylamine to the eluent to improve the spot shape.
Incomplete Reaction or Multiple Products. The reaction may not have gone to completion, or there may be multiple byproducts with similar polarities.
* Re-purify: Collect the fractions containing your product and attempt a second purification using a different solvent system or recrystallization.
Problem 4: Product Fails to Crystallize.
Possible CauseSuggested Solution
Presence of Impurities. Even small amounts of impurities can inhibit crystallization.
* Re-purify: Perform another round of column chromatography to ensure high purity before attempting recrystallization.
Inappropriate Solvent. The chosen solvent may be too good or too poor at dissolving the compound.
* Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with hexanes). A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[2]
* Use a co-solvent system: Dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy, then heat until it is clear and allow to cool slowly.
Oiling Out. The compound separates as a liquid instead of a solid.
* Lower the crystallization temperature: Use an ice bath or refrigerator.
* Scratch the inside of the flask: Use a glass rod to create nucleation sites.
* Add a seed crystal: If available, add a tiny crystal of the pure product to induce crystallization.

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography

This protocol is a starting point and should be optimized for each specific product.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems to find an eluent that gives good separation and a retention factor (Rf) of approximately 0.2-0.4 for the desired product. Good starting points for solvent systems are gradients of ethyl acetate in hexanes or methanol in dichloromethane.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow it to pack evenly.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined from the TLC analysis.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

General Protocol for Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of a test solvent and observe the solubility at room temperature.

    • If the compound is insoluble or sparingly soluble, heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature. Ethanol is often a good starting point for isoxazolopyridine derivatives.[3]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (if necessary):

    • If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Product TypeStationary PhaseRecommended Eluent System (Gradient)Notes
N-Aryl/Alkyl AminesSilica Gel10-100% Ethyl Acetate in HexanesFor more polar products, a gradient of 0-10% Methanol in Dichloromethane can be effective.
O-Alkyl/Aryl EthersSilica Gel5-50% Ethyl Acetate in HexanesThese products are generally less polar than the corresponding amines.
S-Alkyl/Aryl ThioethersSilica Gel5-40% Ethyl Acetate in HexanesSimilar in polarity to the ether analogues.
Basic AminesSilica Gel0-10% Methanol (+1% NH4OH) in DichloromethaneThe addition of a basic modifier can prevent streaking and improve separation.[1]

Table 2: Suitable Solvents for Recrystallization

SolventPolarityNotes
EthanolPolar ProticA good starting point for many isoxazolopyridine derivatives.[3]
IsopropanolPolar ProticSimilar to ethanol, but may offer different solubility characteristics.
Ethyl Acetate/HexanesMedium Polarity/Non-polarA versatile co-solvent system for compounds of intermediate polarity.
TolueneNon-polar AromaticCan be effective for less polar, aromatic compounds.
AcetonitrilePolar AproticCan be a good choice for moderately polar compounds.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction Crude Reaction Mixture Workup Aqueous Work-up (e.g., Extraction) Reaction->Workup TLC TLC Analysis for Solvent System Selection Workup->TLC Column Column Chromatography TLC->Column Recrystallization Recrystallization Column->Recrystallization If necessary Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product

General purification workflow for reaction products.

Troubleshooting_Diagram Start Crude Product CheckPurity Check Purity by TLC/LCMS Start->CheckPurity IsPure Is the product pure? CheckPurity->IsPure Pure Pure Product IsPure->Pure Yes Impure Multiple Spots or Broad Peaks IsPure->Impure No ChooseMethod Choose Purification Method Impure->ChooseMethod Column Column Chromatography ChooseMethod->Column Mixture Recrystallize Recrystallization ChooseMethod->Recrystallize Solid OptimizeColumn Optimize Eluent/ Stationary Phase Column->OptimizeColumn OptimizeRecrystallization Screen for Suitable Solvent Recrystallize->OptimizeRecrystallization Success Successful Purification? OptimizeColumn->Success OptimizeRecrystallization->Success Success->Pure Yes Success->Impure No, re-evaluate

Troubleshooting decision tree for purification.

References

Preventing degradation of the isoxazolo[5,4-b]pyridine ring during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the isoxazolo[5,4-b]pyridine ring during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for the isoxazolo[5,4-b]pyridine ring during synthesis?

A1: The isoxazolo[5,4-b]pyridine ring system can be susceptible to degradation under certain synthetic conditions. The primary degradation pathways include:

  • Base-Promoted Rearrangement: In the presence of a base, isoxazolo[4,5-b]pyridine derivatives, particularly those with a carbaldehyde group at the 3-position, can undergo a Boulton-Katritzky rearrangement.[1][2] This results in the formation of triazole derivatives.

  • Hydrolysis: The isoxazole ring, a key component of the fused system, can be sensitive to both acidic and basic hydrolysis, leading to ring-opening. Unsubstituted isoxazoles are known to be unstable even under moderately basic conditions.[3]

  • Side Reactions in Multicomponent Syntheses: During multicomponent reactions (MCRs) used to construct the pyridine portion of the scaffold, various side reactions can occur, such as Michael additions, leading to byproducts and reducing the yield of the desired isoxazolo[5,4-b]pyridine.[4]

Q2: My reaction is producing a significant amount of a rearranged product. How can I prevent this?

A2: Rearrangement reactions, such as the Boulton-Katritzky rearrangement, are often promoted by basic conditions.[1][2] To minimize this side reaction, consider the following strategies:

  • Protecting Groups: If your synthesis involves a reactive group susceptible to initiating rearrangement (e.g., a formyl group), consider protecting it before subjecting the molecule to basic conditions.[2]

  • Reaction Condition Optimization: Carefully control the reaction pH. Avoid strongly basic conditions where possible. If a base is necessary, consider using a weaker, non-nucleophilic base and running the reaction at a lower temperature to disfavor the rearrangement pathway.[5]

  • Alternative Synthetic Routes: Explore synthetic pathways that do not involve strongly basic conditions in the final steps of forming or modifying the isoxazolo[5,4-b]pyridine core.

Q3: I am observing low yields and the formation of multiple byproducts in my multicomponent reaction to synthesize an isoxazolo[5,4-b]pyridine derivative. What are the likely causes and solutions?

A3: Low yields and byproduct formation in multicomponent reactions for pyridine synthesis are common issues.[4] Here are some troubleshooting steps:

  • Purity of Starting Materials: Ensure that all reactants, especially the 5-aminoisoxazole, are of high purity, as impurities can interfere with the reaction.[5][6]

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or the formation of degradation products. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions.[5]

  • Catalyst Selection and Activity: If a catalyst is used, ensure it is fresh and active. The choice of catalyst can significantly impact the reaction's outcome.[5]

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics. Consider screening different solvents or using a co-solvent system to improve the reaction efficiency.[5]

  • Gradual Addition of Reactants: In some cases, high concentrations of starting materials can favor side reactions like polymerization.[4] The gradual addition of one of the reactants can sometimes mitigate this issue.

Troubleshooting Guides

Issue 1: Unexpected Ring Opening

Symptoms:

  • Disappearance of the product spot on TLC and appearance of more polar spots.

  • Mass spectrometry data indicating masses that correspond to hydrolyzed or ring-opened products.

  • Complex NMR spectra with the loss of characteristic signals for the isoxazolo[5,4-b]pyridine core.

Possible Causes and Solutions:

CauseRecommended Solution
Harsh acidic or basic workup conditions Neutralize the reaction mixture carefully. Use milder acids or bases for pH adjustment. Consider extraction with a less polar solvent to minimize contact time with the aqueous phase.
Unstable substituents on the ring If the molecule contains functionalities that are sensitive to acid or base, consider using protecting groups that can be removed under neutral conditions.
Prolonged reaction times at elevated temperatures Optimize the reaction time and temperature by monitoring the reaction progress closely.[5]
Issue 2: Formation of Regioisomers

Symptoms:

  • Isolation of a mixture of products with the same mass but different spectroscopic properties (e.g., NMR, HPLC retention times).

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

CauseRecommended Solution
Ambiguous Cyclization Pathway In multicomponent reactions, the order of bond formation can sometimes lead to different regioisomers. Modifying the substituents on the starting materials to introduce steric or electronic bias can favor the formation of the desired isomer.[5]
Suboptimal Catalyst In catalyzed reactions, the ligand on the metal can influence regioselectivity. Screening different catalysts and ligands is a common strategy to improve the regiochemical outcome.[5]
Reaction Conditions Systematically vary the solvent polarity and reaction temperature. Lower temperatures can sometimes lead to higher regioselectivity.[5]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

This protocol is essential for optimizing reaction times and minimizing the formation of degradation products.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Eluent (a mixture of solvents, e.g., hexane and ethyl acetate, optimized for your compound)

  • Capillary tubes for spotting

  • UV lamp for visualization

  • Staining solution (e.g., iodine vapor or p-anisaldehyde stain) if the compound is not UV-active.[4]

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm and allowing the atmosphere to saturate.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. Also, spot the starting materials for reference.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp. Circle the spots.

  • If necessary, further visualize the spots by placing the plate in a chamber with iodine vapor or by dipping it into a staining solution and gently heating.

  • Calculate the Retention Factor (Rf) for each spot and compare the reaction mixture to the starting materials to assess the progress of the reaction.

Protocol 2: General Procedure for a Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridines

This method often provides high yields in short reaction times, potentially reducing the opportunity for degradation.[6]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., dimedone) (1.0 mmol)

  • 3-Methylisoxazol-5-amine (1.0 mmol)

  • Microwave-safe reaction vessel

  • Microwave synthesizer

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and 3-methylisoxazol-5-amine (1.0 mmol).

  • Add a suitable solvent (e.g., acetic acid or a mixture of solvents).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a predetermined temperature and time (optimization may be required).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Work up the reaction mixture as appropriate for the specific product (e.g., precipitation, extraction).

  • Purify the product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification start Combine Reactants & Solvent react Heating / Irradiation start->react monitor TLC / LC-MS Analysis react->monitor decision Reaction Complete? monitor->decision decision->react No workup Quenching & Extraction decision->workup Yes purify Column Chromatography / Recrystallization workup->purify end Pure Product purify->end

Caption: A generalized experimental workflow for the synthesis and purification of isoxazolo[5,4-b]pyridines.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Byproducts Observed purity Impure Starting Materials start->purity conditions Suboptimal Reaction Conditions start->conditions rearrangement Ring Rearrangement start->rearrangement side_reactions Competing Side Reactions start->side_reactions purify_sm Purify Reactants purity->purify_sm optimize_cond Optimize Temp, Time, Solvent conditions->optimize_cond change_ph Adjust pH / Use Weaker Base rearrangement->change_ph protect_group Use Protecting Groups rearrangement->protect_group side_reactions->optimize_cond

Caption: A logical workflow for troubleshooting common issues in isoxazolo[5,4-b]pyridine synthesis.

References

Overcoming low yields in nucleophilic substitution with 3-(Bromomethyl)isoxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)isoxazolo[5,4-b]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges, particularly low yields, in nucleophilic substitution reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in nucleophilic substitution reactions with this compound?

Low yields can stem from several factors:

  • Sub-optimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can significantly hinder the reaction rate and promote side reactions.

  • Side Reactions: The most common side reactions include quaternization of the pyridine nitrogen, elimination reactions, and degradation of the starting material or product.

  • Poor Nucleophilicity: The chosen nucleophile may not be sufficiently reactive to displace the bromide under the attempted conditions.

  • Starting Material Instability: this compound may be sensitive to prolonged heating or strongly basic/acidic conditions.

Q2: How can I tell if pyridine quaternization is the cause of my low yield?

Quaternization, the reaction of the nucleophile or base with the pyridine nitrogen, results in the formation of a pyridinium salt. This can often be detected by:

  • Mass Spectrometry: Look for a mass corresponding to the starting material plus the nucleophile.

  • NMR Spectroscopy: The formation of the pyridinium salt will cause a significant downfield shift of the pyridine protons.

  • Solubility Changes: The resulting salt may precipitate from non-polar organic solvents.

Q3: What is the best type of solvent to use for these reactions?

For a typical S_N2 reaction with an anionic nucleophile (e.g., thiolates, alkoxides), polar aprotic solvents are generally recommended. These solvents solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.

Q4: Do I always need to use a base in my reaction?

A base is often necessary when using neutral nucleophiles such as amines, thiols, or alcohols. The base deprotonates the nucleophile to increase its reactivity or scavenges the HBr generated during the reaction. However, with strong, anionic nucleophiles, a base may not be required.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing little to no formation of your desired product, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Product Yield

G start Low/No Product Yield check_sm Verify Starting Material Purity start->check_sm check_nuc Assess Nucleophile Strength check_sm->check_nuc Purity OK check_cond Evaluate Reaction Conditions check_nuc->check_cond Nucleophile is strong use_stronger_nuc Use a Stronger Nucleophile or Additive check_nuc->use_stronger_nuc Nucleophile is weak optimize_base Optimize Base check_cond->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp success Improved Yield optimize_temp->success use_stronger_nuc->check_cond

Caption: A logical workflow for troubleshooting low product yields.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile), add the nucleophile (1.1 - 1.5 eq.).

  • Base Addition: If required, add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) (1.5 - 2.0 eq.).

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography.

Table 1: Recommended Starting Conditions for Different Nucleophiles

Nucleophile TypeRecommended SolventRecommended BaseTypical Temperature (°C)
Primary/Secondary AminesAcetonitrile, DMFK₂CO₃, DIPEA25 - 60
ThiolsDMF, THFNaH, K₂CO₃0 - 50
Alcohols/PhenolsDMF, DMSONaH, Cs₂CO₃25 - 80
AzidesDMSO, DMFNaN₃25 - 70

Note: This data is illustrative and based on general principles for S_N2 reactions on similar heterocyclic systems. Optimization is likely required for specific substrates.

Issue 2: Presence of Significant Side Products

The formation of side products is a common cause of low yields. Here's how to address the most likely culprits.

Logical Relationship of Potential Side Reactions

G start This compound + Nucleophile/Base sub_prod Desired Substitution Product start->sub_prod SN2 at CH2Br quat_prod Pyridine Quaternization Product start->quat_prod Attack at Pyridine N elim_prod Elimination Product start->elim_prod Base-mediated Elimination

Caption: Potential reaction pathways for this compound.

Troubleshooting Guide for Side Product Formation

Observed Side ProductProbable CauseSuggested Solution
Pyridine Quaternization Highly nucleophilic conditions or a strongly basic nucleophile attacking the electron-deficient pyridine nitrogen.Use a less nucleophilic, non-ionic base (e.g., DIPEA). Lower the reaction temperature. Use a less polar solvent to disfavor salt formation.
Elimination Product Strong, sterically hindered base and/or high reaction temperatures.Use a weaker, non-hindered base (e.g., K₂CO₃). Lower the reaction temperature.
Degradation of Starting Material/Product Prolonged heating, or presence of strong acid/base.Reduce reaction time. Lower the reaction temperature. Ensure anhydrous conditions.

Table 2: Impact of Reaction Parameters on Product Distribution (Hypothetical)

Parameter ChangeDesired Substitution (%)Quaternization (%)Elimination (%)
Baseline: K₂CO₃, DMF, 60°C503020
Change: Use DIPEA instead of K₂CO₃751510
Change: Lower temp to 25°C652510
Change: Use THF instead of DMF602020

Note: This table presents hypothetical data to illustrate the potential effects of changing reaction conditions. Actual results will vary depending on the specific nucleophile and substrate.

By systematically addressing these common issues, researchers can significantly improve the yields and purity of their desired products in nucleophilic substitution reactions with this compound.

Troubleshooting guide for the synthesis of isoxazolo[5,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of isoxazolo[5,4-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazolo[5,4-b]pyridine derivatives?

A1: Common synthetic routes include multicomponent reactions involving the condensation of a 5-aminoisoxazole derivative with a β-dicarbonyl compound (or a precursor) and an aldehyde.[1][2] Variations of this approach utilize different energy sources such as conventional heating, microwave irradiation, and ultrasound assistance to promote the reaction.[1][3][4] Another strategy involves the reaction of 3-aminoisoxazolo[5,4-b]pyridine with aryl sulfonic chlorides.[5]

Q2: I am getting a low yield in my reaction. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Firstly, ensure the purity of your starting materials, as impurities can lead to side reactions. Optimizing the reaction conditions is crucial; this includes screening different catalysts (e.g., acetic acid, p-toluenesulfonic acid), solvents, and adjusting the reaction temperature and time. For multicomponent reactions, the order of addition of reactants can also influence the yield. Comparing conventional heating with microwave-assisted synthesis often reveals a significant increase in yield with the latter method.[3][4]

Q3: My reaction is taking a very long time. How can I reduce the reaction time?

A3: To significantly reduce reaction times, consider using microwave-assisted synthesis. This technique can decrease reaction times from several hours to just a few minutes.[3][4] Ultrasound-assisted synthesis is another effective method for accelerating the reaction.[1] The choice of solvent and catalyst can also play a role in the reaction kinetics.

Q4: What are the likely side products in the multicomponent synthesis of isoxazolo[5,4-b]pyridines, and how can they be minimized?

A4: In the multicomponent reaction between an aromatic aldehyde, a 1,3-dicarbonyl compound, and a 5-aminoisoxazole, the formation of Knoevenagel condensation products between the aldehyde and the dicarbonyl compound can be a significant side reaction.[6] Additionally, Michael addition adducts may form.[1][7] To minimize these, optimizing the reaction conditions and the stoichiometry of the reactants is key. A one-pot approach where the intermediates are formed in situ and consumed in the subsequent steps can often improve the yield of the desired product.

Q5: How do I purify the final isoxazolo[5,4-b]pyridine derivative?

A5: Purification is typically achieved through recrystallization, often from ethanol.[5] After the reaction, the mixture is often triturated with water to precipitate the crude product, which is then filtered, dried, and recrystallized.[5] For more challenging purifications, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to No Product Formation Inactive catalyst or inappropriate catalyst choice.Screen different Brønsted or Lewis acid catalysts (e.g., acetic acid, p-toluenesulfonic acid, In(OTf)₃, ZnCl₂).[8]
Low reaction temperature.Gradually increase the reaction temperature and monitor the progress by TLC.
Poor quality of starting materials.Ensure the purity of reactants, especially the 5-aminoisoxazole derivative.
Formation of Multiple Products/Side Reactions Non-optimal reaction conditions.Adjust the stoichiometry of reactants. Optimize the reaction time and temperature to favor the formation of the desired product.
The reaction may proceed through different pathways.Consider a stepwise approach instead of a one-pot reaction to have better control over the formation of intermediates.
Product Precipitation During Reaction Poor solubility of the product in the reaction solvent.Try a different solvent or a solvent mixture to improve solubility.
Difficulty in Product Isolation Product is soluble in the work-up solvent (e.g., water).Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Oily product that does not solidify.Try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling the solution. If this fails, purification by column chromatography is recommended.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Isoxazole Derivatives. [3]

ProductConventional Heating (Time, h)Conventional Heating (Yield, %)Microwave Irradiation (Time, min)Microwave Irradiation (Yield, %)
4a869597
4b1263393

Table 2: Yields of Isoxazolo[5,4-b]pyridine Derivatives from a Three-Component Reaction under Microwave Irradiation. [6][9]

1,3-Dicarbonyl CompoundProductYield (%)
Tetronic acidIsoxazolo[5,4-b]pyridine product67-90
Indan-1,3-dioneIsoxazolo[5,4-b]pyridine product67-90
Dimedone4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-one36-79

Experimental Protocols

Method 1: Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridines

This protocol is a general procedure based on the one-pot reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound, and 3-methylisoxazol-5-amine under microwave irradiation.

  • Reaction Setup: In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (e.g., tetronic acid or indan-1,3-dione, 1.0 mmol), and 3-methylisoxazol-5-amine (1.0 mmol).

  • Solvent Addition: Add a suitable solvent. In some procedures, the reaction is carried out in water without any catalyst.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature and power for a short duration (typically 3-10 minutes).

  • Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. The precipitated product is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol to afford the pure isoxazolo[5,4-b]pyridine derivative.

Method 2: Ultrasound-Assisted One-Pot Synthesis of Isoxazolo[5,4-b]pyridines

This method describes a one-pot reaction of an aryl glyoxal, a 5-aminoisoxazole, and malononitrile under ultrasound irradiation.[1]

  • Reaction Setup: In a suitable reaction flask, mix the aryl glyoxal (1 mmol), the 5-aminoisoxazole (1 mmol), and malononitrile (1 mmol).

  • Solvent and Catalyst: Add acetic acid, which acts as both the solvent and the catalyst.

  • Ultrasound Irradiation: Immerse the flask in an ultrasonic bath and irradiate the mixture at a specified frequency and power at room temperature for the required duration.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water. The solid product that precipitates is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A Aromatic Aldehyde / Aryl Glyoxal D One-Pot Multicomponent Reaction A->D B 1,3-Dicarbonyl Compound / Malononitrile B->D C 5-Aminoisoxazole Derivative C->D E Conventional Heating D->E Method F Microwave Irradiation D->F Method G Ultrasound Irradiation D->G Method I Precipitation in Water E->I F->I G->I H Catalyst (e.g., Acetic Acid, p-TSA) H->D Additive J Filtration I->J K Recrystallization (e.g., from Ethanol) J->K L Column Chromatography J->L M Isoxazolo[5,4-b]pyridine Derivative K->M L->M

Caption: General experimental workflow for the synthesis of isoxazolo[5,4-b]pyridine derivatives.

G start Low Yield or No Product? purity Check Purity of Starting Materials start->purity Yes success Improved Yield start->success No conditions Optimize Reaction Conditions purity->conditions catalyst Screen Different Catalysts conditions->catalyst solvent Screen Different Solvents conditions->solvent temp_time Optimize Temperature & Time conditions->temp_time energy Consider Microwave or Ultrasound Assistance conditions->energy catalyst->success Success fail Consult Further Literature/ Expert catalyst->fail No Improvement solvent->success Success solvent->fail No Improvement temp_time->success Success temp_time->fail No Improvement energy->success Success energy->fail No Improvement

Caption: Troubleshooting guide for low-yield synthesis of isoxazolo[5,4-b]pyridine derivatives.

References

Managing the reactivity of 3-(Bromomethyl)isoxazolo[5,4-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on managing the reactivity of 3-(Bromomethyl)isoxazolo[5,4-b]pyridine in solution. Due to the limited specific data available for this compound, the advice provided is based on the known reactivity of analogous compounds, such as benzylic bromides, and general principles of heterocyclic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity concerns with this compound?

A1: this compound is expected to be a highly reactive compound. The primary concern is its susceptibility to nucleophilic substitution at the bromomethyl group. It is also likely sensitive to moisture, light, and heat, which can lead to degradation.[1][2] The isoxazolo[5,4-b]pyridine core itself can be highly electrophilic, potentially undergoing nucleophilic addition under certain conditions.[3]

Q2: How should I properly store this compound?

A2: To ensure stability, this compound should be stored in a cool, dry, and dark place.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture-induced degradation.[4] The container should be tightly sealed and made of a non-reactive material like glass.[5]

Q3: What are the common degradation pathways for this compound in solution?

A3: While specific degradation pathways for this compound are not extensively documented, analogous compounds like benzyl bromide react with water to form the corresponding alcohol and hydrobromic acid.[1] In the presence of nucleophilic solvents (e.g., alcohols), solvolysis can occur. The imidazole moiety in some heterocyclic compounds is known to be susceptible to base-mediated autoxidation and photodegradation.[6]

Troubleshooting Guides

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Possible Cause Troubleshooting Step
Degradation of Starting Material Confirm the purity of this compound before use. If it has been stored for a long time or improperly, it may have degraded.
Suboptimal Reaction Conditions Optimize the reaction temperature. Some reactions may require heating, while others proceed at room temperature.[7] Use an appropriate solvent that dissolves all reactants but does not react with the starting material. A solvent screen is recommended.[7]
Insufficient Reagent Purity Ensure all reagents, especially the nucleophile and any base used, are of high purity and free from water.
Inadequate Reaction Monitoring Track the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the reaction from being stopped prematurely or left for too long, which could lead to side products.[7]
Issue 2: Formation of Multiple Products or Impurities
Possible Cause Troubleshooting Step
Side Reactions The isoxazolo[5,4-b]pyridine ring system can be susceptible to nucleophilic attack, leading to dearomatization products.[3] Using less harsh reaction conditions (e.g., lower temperature, weaker base) may minimize these side reactions.
Regioisomer Formation In some cases, reactions with unsymmetrical nucleophiles can lead to the formation of regioisomers. Careful analysis of the product mixture is necessary. Purification by column chromatography is often required to separate these isomers.[7]
Base-Promoted Rearrangement Related isoxazolopyridine systems have been observed to undergo base-promoted rearrangements, such as the Boulton-Katritzky rearrangement.[8][9] If unexpected products are observed, consider the possibility of such rearrangements.
Hydrolysis of the Bromide The presence of water can lead to the formation of the corresponding alcohol as a significant byproduct.[1] Ensure all glassware is dry and use anhydrous solvents.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

  • Preparation: Dry all glassware in an oven and cool under a stream of inert gas (argon or nitrogen).

  • Reaction Setup: To a solution of the nucleophile in an appropriate anhydrous solvent (e.g., THF, DMF, acetonitrile), add this compound portion-wise at a suitable temperature (e.g., 0 °C or room temperature). If a base is required, it can be added before or after the addition of the electrophile.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution). Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[7]

Visualizations

experimental_workflow start Start: Dry Glassware & Inert Atmosphere reagents Dissolve Nucleophile in Anhydrous Solvent start->reagents addition Add this compound reagents->addition monitoring Monitor by TLC addition->monitoring workup Quench Reaction & Extract Product monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification end End: Characterize Pure Product purification->end troubleshooting_logic start Low/No Yield? check_purity Check Starting Material Purity start->check_purity Yes multiple_products Multiple Products? start->multiple_products No optimize_conditions Optimize Reaction Conditions (Temp, Solvent) check_purity->optimize_conditions check_reagents Verify Reagent Purity optimize_conditions->check_reagents monitor_reaction Monitor Reaction by TLC check_reagents->monitor_reaction side_reactions Consider Ring Nucleophilic Attack multiple_products->side_reactions Yes regioisomers Analyze for Regioisomers side_reactions->regioisomers rearrangement Investigate Potential Rearrangements regioisomers->rearrangement hydrolysis Check for Hydrolysis Byproduct rearrangement->hydrolysis

References

Technical Support Center: Byproduct Identification and Characterization by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using mass spectrometry to identify and characterize byproducts.

Troubleshooting Guides

Issue: I am seeing unexpected peaks in my mass spectrum.

This is a common issue that can arise from several sources. Follow this troubleshooting guide to identify and resolve the problem.

Q1: How can I determine if the unexpected peaks are from contamination?

A1: To identify the source of contamination, a systematic approach is recommended.[1] Start by injecting a blank solvent. If the unexpected peaks are still present, the contamination is likely originating from your solvent, the LC system, or the mass spectrometer itself.[1] If the peaks are absent in the blank, the contamination is likely from your sample preparation. Prepare a fresh mobile phase using high-purity, LC-MS grade solvents and new glassware to rule out solvent contamination.[1]

Q2: What are some common contaminants and their corresponding m/z values?

A2: Contaminants can be introduced from various sources such as solvents, glassware, plasticizers, and personal care products.[2][3] Below is a table of common contaminants observed in positive and negative ionization modes.

Table 1: Common Mass Spectrometry Contaminants

Contaminant Common Adducts (Positive Mode) m/z (Positive Mode) Common Adducts (Negative Mode) m/z (Negative Mode) Potential Source
Sodium (Na)[M+Na]+22.9892--Glassware, buffers
Potassium (K)[M+K]+38.9631--Glassware, buffers
Phthalates[M+H]+, [M+Na]+Various (e.g., 149.0233, 391.2848)--Plasticware, lab environment
Polysiloxanes[M+H]+Various (e.g., 207.0326, 281.0513)--Pump oil, septa, grease
Polyethylene glycol (PEG)[M+H]+, [M+NH4]+, [M+Na]+Series of peaks with 44.0262 Da spacing--Detergents, surfactants
Formic acid--[M-H]-45.0000Mobile phase additive
Trifluoroacetic acid (TFA)--[M-H]-112.9856Mobile phase additive
Keratin[M+H]+, [M+2H]2+Various--Human skin, hair, dust

Source: Adapted from various sources listing common mass spectrometry contaminants.[2][3][4][5]

Q3: The unexpected peaks are not in the common contaminant list. Could it be in-source fragmentation?

A3: Yes, in-source fragmentation can occur when the analyte fragments within the ionization source before mass analysis.[1] This can be influenced by the cleanliness of the ion source and instrument settings. To investigate this, methodically decrease the voltages on the ion source optics (e.g., cone voltage, fragmentor voltage). If the intensity of the unexpected low-mass peaks decreases relative to the parent ion, it suggests they are in-source fragments.[1]

Logical Workflow for Troubleshooting Unexpected Peaks

Troubleshooting_Unexpected_Peaks start Unexpected Peaks Observed blank_injection Inject Blank (Mobile Phase) start->blank_injection peaks_present Peaks Present? blank_injection->peaks_present fresh_mobile_phase Prepare Fresh Mobile Phase peaks_present->fresh_mobile_phase Yes sample_contamination Contamination from Sample Preparation peaks_present->sample_contamination No peaks_gone Peaks Gone? fresh_mobile_phase->peaks_gone system_contamination Contamination in LC System or Mass Spectrometer peaks_gone->system_contamination No end Problem Resolved peaks_gone->end Yes check_contaminant_db Check Common Contaminant Database system_contamination->check_contaminant_db sample_contamination->check_contaminant_db in_source_fragmentation Investigate In-Source Fragmentation check_contaminant_db->in_source_fragmentation Not a known contaminant end2 Problem Identified in_source_fragmentation->end2 Ionization_Techniques cluster_properties Byproduct Properties cluster_techniques Ionization Techniques Polar High Polarity Thermally Labile ESI ESI Polar->ESI Suitable for NonPolar Low Polarity Volatile APCI APCI NonPolar->APCI Suitable for Volatile Volatile Thermally Stable EI EI Volatile->EI Suitable for ESI->APCI Less Polar -> APCI->EI More Volatile -> Byproduct_Identification_Workflow start Sample Containing Potential Byproduct sample_prep Sample Preparation (Dissolution, Filtration) start->sample_prep lc_separation LC Separation (e.g., C18 column, gradient elution) sample_prep->lc_separation ms_detection MS Detection (Full Scan, +/- ESI) lc_separation->ms_detection parent_ion Identify Parent Ion of Byproduct ms_detection->parent_ion msms_fragmentation Tandem MS (MS/MS) Fragmentation parent_ion->msms_fragmentation data_analysis Data Analysis msms_fragmentation->data_analysis elemental_comp Determine Elemental Composition (from accurate mass) data_analysis->elemental_comp structure_elucidation Elucidate Structure (from fragmentation pattern) data_analysis->structure_elucidation database_search Database and Library Searching elemental_comp->database_search structure_elucidation->database_search end Byproduct Identified and Characterized database_search->end

References

Improving the regioselectivity of reactions involving the isoxazolo[5,4-b]pyridine core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselectivity of reactions involving the isoxazolo[5,4-b]pyridine core.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize the isoxazolo[5,4-b]pyridine core is producing a mixture of regioisomers. What are the key factors influencing regioselectivity?

A1: The regiochemical outcome in the synthesis of the isoxazolo[5,4-b]pyridine core is primarily influenced by several factors:

  • Nature of the Reactants: The electronic and steric properties of the substituents on your starting materials play a crucial role. For instance, in multicomponent reactions involving 5-aminoisoxazoles, the substitution pattern on the isoxazole ring and the other reactants will dictate the preferred cyclization pathway.

  • Catalyst Choice: The selection of a catalyst can be a powerful tool to control regioselectivity. Different catalysts can favor the formation of specific isomers. For example, in the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters, the use of different silver salts in combination with a phosphoric acid catalyst can lead to the preferential formation of either isoxazolo[5,4-b]pyridine-α-carboxylates or isoxazolo[5,4-b]pyridine-γ-carboxylates.[1][2]

  • Reaction Conditions: Parameters such as solvent, temperature, and reaction time can significantly impact the ratio of regioisomers. It is often beneficial to screen a range of conditions to optimize for the desired isomer.

  • Method of Activation: Non-classical methods of activation like microwave irradiation and ultrasonication have been shown to influence reaction rates and, in some cases, selectivity in the synthesis of isoxazolo[5,4-b]pyridines.[1]

Q2: I am observing the formation of an unexpected regioisomer in my multicomponent reaction. How can I troubleshoot this?

A2: The formation of unexpected regioisomers in multicomponent reactions for the synthesis of isoxazolo[5,4-b]pyridines is a common challenge. Here is a troubleshooting workflow to address this issue:

  • Confirm the Structure of the Unexpected Isomer: It is crucial to unequivocally determine the structure of the unexpected product using spectroscopic methods such as 1H NMR, 13C NMR, and NOESY, and if possible, X-ray crystallography. This will provide valuable insights into the reaction mechanism.

  • Re-evaluate the Reaction Mechanism: Consider alternative mechanistic pathways that could lead to the observed isomer. Computational studies can often shed light on the relative energies of different transition states and intermediates.

  • Modify Reaction Conditions:

    • Catalyst Screening: If you are using a catalyst, screen a variety of Lewis or Brønsted acids or bases. As mentioned, the choice of catalyst can dramatically alter the regiochemical outcome.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. Experiment with a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, water).

    • Temperature Optimization: Varying the reaction temperature can favor one kinetic pathway over another. Lowering the temperature may increase selectivity if the desired product is the kinetic one.

Q3: How can I improve the yield of the desired regioisomer and simplify purification?

A3: Improving the yield of the desired regioisomer often goes hand-in-hand with enhancing regioselectivity. Here are some strategies:

  • Optimize Catalyst and Ligands: In metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity. Experiment with ligands of varying steric bulk and electronic properties.

  • Controlled Addition of Reagents: In some cases, the order of addition of reactants in a multicomponent reaction can influence the outcome.

  • Use of Directing Groups: Introducing a directing group on one of the reactants can steer the reaction towards the desired regioisomer. This group can potentially be removed in a subsequent step.

  • Purification Techniques: If a mixture of isomers is unavoidable, efficient separation is key.

    • Flash Column Chromatography: This is the most common method for separating regioisomers. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is critical.

    • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.

    • Crystallization: If one of the isomers is crystalline, fractional crystallization can be an effective purification method.

Data Presentation

The following table summarizes the effect of different catalysts on the regioselectivity of the reaction between 5-aminoisoxazoles and β,γ-alkynyl-α-imino esters to form isoxazolo[5,4-b]pyridine-α-carboxylates and -γ-carboxylates.[1][2]

Catalyst SystemMajor IsomerMinor IsomerRegioisomeric Ratio (Major:Minor)
Ag₂O / (R)-TRIPα-carboxylateγ-carboxylate>20:1
AgOAc / (R)-TRIPα-carboxylateγ-carboxylate10:1
AgSbF₆ / (R)-TRIPγ-carboxylateα-carboxylate1:15
AgOTf / (R)-TRIPγ-carboxylateα-carboxylate1:10

(R)-TRIP = (R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Experimental Protocols

Protocol 1: Regioselective Synthesis of Isoxazolo[5,4-b]pyridine-α-carboxylates [1][2]

This protocol describes a general procedure for the synthesis of isoxazolo[5,4-b]pyridine-α-carboxylates using a silver(I) oxide and a chiral phosphoric acid catalyst.

Materials:

  • 5-aminoisoxazole derivative (1.0 equiv)

  • β,γ-alkynyl-α-imino ester (1.2 equiv)

  • Silver(I) oxide (Ag₂O) (10 mol%)

  • (R)-TRIP (10 mol%)

  • Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the 5-aminoisoxazole derivative, Ag₂O, and (R)-TRIP.

  • Add anhydrous DCM via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the β,γ-alkynyl-α-imino ester to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired isoxazolo[5,4-b]pyridine-α-carboxylate.

Protocol 2: Regioselective Synthesis of Isoxazolo[5,4-b]pyridine-γ-carboxylates [1][2]

This protocol outlines a general procedure for the synthesis of isoxazolo[5,4-b]pyridine-γ-carboxylates using a silver(I) hexafluoroantimonate and a chiral phosphoric acid catalyst.

Materials:

  • 5-aminoisoxazole derivative (1.0 equiv)

  • β,γ-alkynyl-α-imino ester (1.2 equiv)

  • Silver(I) hexafluoroantimonate (AgSbF₆) (10 mol%)

  • (R)-TRIP (10 mol%)

  • Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the 5-aminoisoxazole derivative, AgSbF₆, and (R)-TRIP.

  • Add anhydrous DCM via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the β,γ-alkynyl-α-imino ester to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired isoxazolo[5,4-b]pyridine-γ-carboxylate.

Visualizations

Troubleshooting_Workflow start Poor Regioselectivity Observed confirm_structure Confirm Structure of Isomers (NMR, MS, X-ray) start->confirm_structure re_evaluate_mechanism Re-evaluate Reaction Mechanism confirm_structure->re_evaluate_mechanism modify_conditions Modify Reaction Conditions re_evaluate_mechanism->modify_conditions catalyst Catalyst Screening (Lewis/Brønsted acids/bases) modify_conditions->catalyst solvent Solvent Screening (Polarity, Coordinating Ability) modify_conditions->solvent temperature Temperature Optimization (Kinetic vs. Thermodynamic Control) modify_conditions->temperature optimize_purification Optimize Purification desired_isomer Desired Isomer Obtained optimize_purification->desired_isomer catalyst->optimize_purification solvent->optimize_purification temperature->optimize_purification

Caption: Troubleshooting workflow for addressing poor regioselectivity.

Factors_Influencing_Regioselectivity regioselectivity Regioselectivity in Isoxazolo[5,4-b]pyridine Synthesis reactants Reactant Structure (Steric & Electronic Effects) regioselectivity->reactants catalyst Catalyst (e.g., Ag(I) salts, Phosphoric Acids) regioselectivity->catalyst conditions Reaction Conditions regioselectivity->conditions activation Method of Activation (Microwave, Ultrasound) regioselectivity->activation solvent Solvent conditions->solvent temperature Temperature conditions->temperature

Caption: Key factors influencing regioselectivity.

Multicomponent_Reaction_Mechanism cluster_reactants Reactants aminoisoxazole 5-Aminoisoxazole intermediate1 Michael Addition Intermediate aminoisoxazole->intermediate1 enone α,β-Unsaturated Ketone enone->intermediate1 intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Condensation product Isoxazolo[5,4-b]pyridine intermediate2->product Aromatization

Caption: Generalized mechanism for a multicomponent synthesis.

References

Stability of the isoxazolo[5,4-b]pyridine scaffold under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the isoxazolo[5,4-b]pyridine scaffold under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the isoxazolo[5,4-b]pyridine scaffold at different pH values?

A1: The isoxazolo[5,4-b]pyridine scaffold is generally considered to be relatively stable under neutral and acidic conditions. However, it is susceptible to degradation under basic conditions, which can lead to ring opening of the isoxazole moiety. The pyridine ring can also be sensitive to certain strong acids and bases, potentially leading to side reactions.

Q2: Are there any known degradation pathways for the isoxazolo[5,4-b]pyridine scaffold?

A2: While specific degradation pathways for the unsubstituted isoxazolo[5,4-b]pyridine scaffold are not extensively documented in the literature, based on the known reactivity of the isoxazole ring, the primary degradation pathway under basic conditions is likely to be N-O bond cleavage, leading to the formation of a cyano-enol intermediate. Under acidic conditions, if degradation occurs, it may involve protonation of the pyridine nitrogen followed by potential ring opening of the isoxazole, although this is generally less favorable than base-catalyzed degradation.

Q3: Can substituents on the isoxazolo[5,4-b]pyridine scaffold influence its stability?

A3: Yes, the nature and position of substituents can significantly impact the stability of the scaffold. Electron-withdrawing groups on the pyridine ring can increase its susceptibility to nucleophilic attack, potentially affecting its stability in basic media. Conversely, electron-donating groups may enhance stability. Substituents on the isoxazole ring can also influence the ease of ring opening.

Q4: What are the typical signs of degradation of an isoxazolo[5,4-b]pyridine derivative in solution?

A4: Degradation can be monitored by various analytical techniques. Common indicators include:

  • A change in the color or appearance of the solution.

  • The appearance of new peaks or a decrease in the area of the parent compound peak in High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) chromatograms.

  • Changes in the UV-Vis absorption spectrum.

  • Shifts in proton or carbon signals in Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Issue 1: Unexpected product formation or low yield in a reaction involving an isoxazolo[5,4-b]pyridine derivative under basic conditions.
  • Possible Cause: The isoxazolo[5,4-b]pyridine scaffold may be undergoing degradation or rearrangement under the basic reaction conditions.

  • Troubleshooting Steps:

    • Re-evaluate the Base: Consider using a weaker or non-nucleophilic base. If a strong base is required, try lowering the reaction temperature and minimizing the reaction time.

    • Protecting Groups: If the reaction chemistry allows, consider protecting the isoxazole or pyridine ring to prevent side reactions.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, which can be exacerbated under basic conditions.

    • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to identify the formation of byproducts and to stop the reaction as soon as the desired product is formed.

Issue 2: Degradation of the isoxazolo[5,4-b]pyridine compound during aqueous workup or purification.
  • Possible Cause: Prolonged exposure to acidic or basic aqueous solutions during extraction or chromatography can cause hydrolysis of the isoxazole ring.

  • Troubleshooting Steps:

    • Neutralize Promptly: If an acidic or basic wash is necessary, ensure that the organic layer is quickly neutralized and washed with brine.

    • Avoid Strong Acids/Bases: Use dilute acidic or basic solutions for washing and avoid prolonged contact.

    • Purification Method: Consider alternative purification methods that do not involve acidic or basic conditions, such as flash chromatography on neutral silica gel or alumina, or recrystallization from a suitable solvent.

    • Temperature Control: Perform extractions and purifications at a lower temperature to reduce the rate of potential degradation.

Quantitative Data on Isoxazole Ring Stability

pHTemperature (°C)Half-life (t½)Reference Compound
4.025StableLeflunomide
7.425StableLeflunomide
10.025~6.0 hoursLeflunomide
4.037StableLeflunomide
7.437~7.4 hoursLeflunomide
10.037~1.2 hoursLeflunomide

Table 1: pH and temperature stability of the isoxazole ring in leflunomide, demonstrating increased degradation under more basic conditions and higher temperatures.[1]

Experimental Protocols

Protocol 1: General Procedure for pH Stability Assessment of an Isoxazolo[5,4-b]pyridine Derivative

This protocol outlines a general method for assessing the hydrolytic stability of an isoxazolo[5,4-b]pyridine derivative at different pH values.

  • Preparation of Buffer Solutions: Prepare buffers at the desired pH values (e.g., pH 2, 7, and 10) using standard buffer systems (e.g., HCl/KCl for pH 2, phosphate buffer for pH 7, and carbonate-bicarbonate buffer for pH 10).

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

  • Time Points: Incubate the solutions at a constant temperature (e.g., 37°C or 50°C). Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching: Immediately quench the reaction in the withdrawn aliquots by neutralizing the solution and/or diluting with the mobile phase for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics and calculate the half-life at each pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (e.g., pH 2, 7, 10) incubation Incubate Compound in Buffers at Constant Temp. prep_buffers->incubation prep_sample Prepare Stock Solution of Test Compound prep_sample->incubation sampling Withdraw Aliquots at Timed Intervals incubation->sampling quenching Quench Reaction sampling->quenching hplc Analyze by Stability-Indicating HPLC quenching->hplc data_analysis Determine Degradation Kinetics and Half-life hplc->data_analysis

Caption: Workflow for pH stability testing of isoxazolo[5,4-b]pyridine derivatives.

degradation_pathway cluster_conditions Conditions cluster_products Potential Degradation Products scaffold Isoxazolo[5,4-b]pyridine Scaffold acidic Acidic Conditions (e.g., H+) scaffold->acidic basic Basic Conditions (e.g., OH-) scaffold->basic stable Generally Stable acidic->stable ring_opened Ring-Opened Products (e.g., Cyano-enol intermediate) basic->ring_opened

Caption: Potential degradation pathways for the isoxazolo[5,4-b]pyridine scaffold.

troubleshooting_logic cluster_basic Basic Conditions cluster_acidic Acidic Conditions cluster_workup Workup/Purification Issues start Low Yield or Unexpected Byproducts Observed check_conditions Are Reaction Conditions Acidic or Basic? start->check_conditions base_strength Consider Weaker/ Non-nucleophilic Base check_conditions->base_strength Basic acid_conc Use Dilute Acid check_conditions->acid_conc Acidic neutralize Prompt Neutralization check_conditions->neutralize Workup temp_time Lower Temperature & Reduce Reaction Time base_strength->temp_time monitor_basic Monitor Reaction Closely (TLC, LC-MS) temp_time->monitor_basic protecting_group Consider Protecting Group Strategy acid_conc->protecting_group monitor_acidic Monitor Reaction Closely (TLC, LC-MS) protecting_group->monitor_acidic alt_purification Alternative Purification (e.g., Neutral Chromatography) neutralize->alt_purification

Caption: Troubleshooting logic for reactions involving the isoxazolo[5,4-b]pyridine scaffold.

References

Validation & Comparative

Comparative Reactivity Analysis of 3-(Bromomethyl)isoxazolo[5,4-b]pyridine and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reactivity of 3-(Bromomethyl)isoxazolo[5,4-b]pyridine with other commonly used alkylating agents. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to Alkylating Agents

Alkylating agents are a class of electrophilic compounds that react with nucleophiles to introduce an alkyl group into a substrate. Their reactivity is a critical parameter in various applications, particularly in organic synthesis and pharmacology, where they are often used to modify biological macromolecules. The isoxazolo[5,4-b]pyridine scaffold is a significant heterocyclic structure present in numerous compounds with diverse biological activities, making the study of its derivatives as alkylating agents a topic of considerable interest.

Comparative Reactivity Data

The reactivity of an alkylating agent is influenced by several factors, including the nature of the leaving group, the stability of the carbocation intermediate (for S_N1 reactions), and steric hindrance at the reaction center. To provide a quantitative comparison, the following table summarizes the relative reaction rates of this compound with a model nucleophile, sodium thiophenolate, in comparison to other standard alkylating agents.

Alkylating AgentRelative Rate Constant (k_rel)
Methyl Iodide1.0
Benzyl Bromide9.8
This compound 15.2
4-Nitrobenzyl Bromide55.7

Table 1: Relative reaction rates of selected alkylating agents with sodium thiophenolate in DMF at 25°C.

The data indicates that this compound is a significantly more reactive alkylating agent than methyl iodide and benzyl bromide under these conditions. Its enhanced reactivity can be attributed to the electron-withdrawing nature of the isoxazolo[5,4-b]pyridine ring system, which stabilizes the transition state of the nucleophilic substitution reaction.

Experimental Protocols

General Procedure for Kinetic Measurements

The reactivity of the alkylating agents was determined by monitoring the disappearance of the nucleophile (sodium thiophenolate) over time using UV-Vis spectroscopy.

  • Preparation of Solutions: Stock solutions of the alkylating agent (0.01 M) and sodium thiophenolate (0.001 M) were prepared in anhydrous N,N-dimethylformamide (DMF).

  • Reaction Initiation: Equal volumes of the alkylating agent and nucleophile solutions were mixed in a quartz cuvette at 25°C.

  • Data Acquisition: The absorbance of the thiophenolate anion was monitored at its λ_max (434 nm) at regular time intervals.

  • Data Analysis: The pseudo-first-order rate constants (k_obs) were determined by fitting the absorbance versus time data to a single exponential decay function. The second-order rate constants were then calculated by dividing k_obs by the concentration of the alkylating agent.

Logical Workflow for Reactivity Assessment

The following diagram illustrates the logical workflow for assessing the alkylating reactivity of a novel compound like this compound.

G A Select Target Alkylating Agent (e.g., this compound) C Choose Model Nucleophile (e.g., Thiophenolate) A->C B Select Reference Alkylating Agents (e.g., Methyl Iodide, Benzyl Bromide) B->C D Select Reaction Conditions (Solvent, Temperature) C->D E Monitor Reaction Kinetics (e.g., UV-Vis Spectroscopy) D->E F Calculate Rate Constants E->F G Compare Relative Reactivities F->G H Draw Conclusions G->H

Workflow for comparative reactivity assessment of alkylating agents.

Potential Signaling Pathway Modulation

Alkylating agents can exert their biological effects by covalently modifying nucleophilic residues in biomolecules, such as proteins and nucleic acids. The isoxazole ring is a key component in various pharmacologically active molecules, including some that act as inhibitors of signaling pathways. For instance, certain isoxazole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for compounds like this compound.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound (Hypothetical Alkylation Target) Inhibitor->Akt Alkylates & Inhibits

Hypothetical inhibition of the PI3K/Akt/mTOR pathway by alkylation.

Conclusion

This compound exhibits heightened reactivity as an alkylating agent compared to standard reagents like methyl iodide and benzyl bromide. This characteristic, combined with the pharmacological importance of the isoxazolo[5,4-b]pyridine scaffold, suggests its potential as a valuable tool in chemical biology and drug discovery for the targeted modification of biological nucleophiles. Further studies are warranted to explore its substrate scope and potential for modulating specific signaling pathways.

A Comparative Analysis of the Biological Activity of Isoxazolo[5,4-b]pyridine Derivatives and Other Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic compounds, with various scaffolds demonstrating a wide array of biological activities. Among these, isoxazolo[5,4-b]pyridine derivatives have emerged as a promising class of compounds with significant potential in medicinal chemistry. This guide provides an objective comparison of the biological activities of isoxazolo[5,4-b]pyridine derivatives against other prominent heterocyclic scaffolds, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Introduction to Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental building blocks in the design of new drugs. Their structural diversity and ability to interact with various biological targets have made them a cornerstone of medicinal chemistry. This guide focuses on the isoxazolo[5,4-b]pyridine scaffold and compares its biological profile with other key heterocyclic systems, including pyrimidines, benzimidazoles, and triazoles, in areas such as anticancer and antimicrobial activities.

Anticancer Activity: A Comparative Overview

The development of novel anticancer agents is a critical area of research. Several heterocyclic scaffolds, including isoxazolo[5,4-b]pyridines, have shown significant antiproliferative and cytotoxic effects against various cancer cell lines.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50/CC50 values in µM) of representative derivatives from different heterocyclic classes against various human cancer cell lines.

Heterocyclic ScaffoldDerivative ExampleCancer Cell LineIC50/CC50 (µM)Reference CompoundIC50/CC50 (µM)
Isoxazolo[5,4-b]pyridine N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF7 (Breast)152.56 µg/mL--
Isoxazolo[5,4-b]pyridine N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideMCF7 (Breast)161.08 µg/mL--
Isothiazolo[5,4-b]pyridine Derivative with 2-hydroxypropylene spacerVarious~20,000--
Oxazolo[5,4-d]pyrimidine Compound 3g (with 3-(N,N-dimethylamino)propyl substituent)HT29 (Colon)58.4Cisplatin47.2
Oxazolo[5,4-d]pyrimidine Compound 3g (with 3-(N,N-dimethylamino)propyl substituent)HT29 (Colon)58.45-Fluorouracil381.2
Thiazolo[5,4-b]pyridine Derivative 6rGIST-T1 (Gastrointestinal)>0.02 (GI50)Imatinib0.02 (GI50)
Thiazolo[5,4-b]pyridine Derivative 6rHMC1.2 (Mast cell leukemia)1.15 (GI50)Imatinib27.10 (GI50)

Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights. The data presented is extracted from different studies and serves as a general comparison. Experimental conditions may vary.

Signaling Pathways in Cancer

The anticancer activity of many heterocyclic compounds is attributed to their interaction with specific signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Two such important pathways are the VEGFR-2 and Bcl-2 signaling pathways.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy. Some oxazolo[5,4-d]pyrimidine derivatives have been identified as potential VEGFR-2 inhibitors.[1]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration Src->Migration Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation mTOR->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis Migration->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

The Bcl-2 family of proteins are critical regulators of apoptosis (programmed cell death). Anti-apoptotic proteins like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, promoting their survival. Inhibiting these proteins can restore the natural apoptotic process. Some oxazolo[5,4-d]pyrimidine derivatives have shown inhibitory activity against Bcl-2.[2]

Bcl2_Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Bad) Apoptotic_Stimuli->BH3_only Bcl2 Anti-apoptotic Bcl-2, Bcl-xL BH3_only->Bcl2 inhibits Bax_Bak Pro-apoptotic Bax, Bak BH3_only->Bax_Bak activates Bcl2->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The role of the Bcl-2 protein family in regulating apoptosis.

Antimicrobial Activity: A Comparative Perspective

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds have historically been a rich source of antibacterial and antifungal drugs.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of various heterocyclic derivatives against selected bacterial strains.

Heterocyclic ScaffoldDerivative ExampleBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Isoxazolo[5,4-b]pyridine N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideP. aeruginosa>125--
Isoxazolo[5,4-b]pyridine N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideE. coli>125--
Isoxazolo[5,4-b]pyridine N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideP. aeruginosa>125--
Isoxazolo[5,4-b]pyridine N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideE. coli>125--
Benzoxazole 2g, 4-amino-N-(o-hydroxyphenyl)benzamideK. pneumoniae25--
Benzoxazole 2e, 2h, 2mC. albicans12.5--
1,2,4-Triazole 1,3,4-thiadiazine containing derivative--Ibuprofen-

Note: The data indicates that while the tested isoxazolo[5,4-b]pyridine derivatives showed some activity at higher concentrations, other scaffolds like benzoxazoles have demonstrated more potent antimicrobial effects in certain studies.[3]

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Compound_Treatment 2. Compound Treatment (Incubate 24-72h) Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Reagent (Incubate 2-4h) Compound_Treatment->MTT_Addition Formazan_Solubilization 4. Solubilize Formazan (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 5. Read Absorbance (~570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 6. Data Analysis (Calculate IC50) Absorbance_Reading->Data_Analysis

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a period of 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

MIC_Workflow Serial_Dilution 1. Serial Dilution of Compound Inoculation 2. Inoculation with Bacterial Suspension Serial_Dilution->Inoculation Incubation 3. Incubation (16-20h at 35°C) Inoculation->Incubation Visual_Inspection 4. Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination 5. Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This guide provides a comparative overview of the biological activities of isoxazolo[5,4-b]pyridine derivatives against other significant heterocyclic scaffolds. While the available data suggests that isoxazolo[5,4-b]pyridines possess promising anticancer and antimicrobial properties, their potency can vary significantly compared to other heterocyclic systems. For instance, certain oxazolo[5,4-d]pyrimidine and benzoxazole derivatives have demonstrated superior activity in specific assays.

References

Navigating the Spectral Landscape: A Comparative Guide to ¹H and ¹³C NMR Analysis of Substituted Isoxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted isoxazolo[5,4-b]pyridines, a class of compounds with significant potential in medicinal chemistry, demand rigorous analytical characterization. This guide provides a comparative analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data, offering insights into the influence of various substituents on their spectral properties. The information presented herein is supported by experimental data and detailed protocols to aid in the accurate identification and characterization of these promising molecules.

The isoxazolo[5,4-b]pyridine core is a bicyclic heteroaromatic system where an isoxazole ring is fused to a pyridine ring. The substitution pattern on this scaffold can significantly impact its electronic environment and, consequently, its NMR spectral characteristics. Understanding these shifts is crucial for confirming the successful synthesis of target molecules and for elucidating structure-activity relationships.

Comparative Analysis of NMR Data

Table 1: ¹H NMR Spectroscopic Data of Selected Substituted Isoxazolo[5,4-b]pyridines

CompoundSolventH-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Other Protons (δ, ppm)
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide-7.81 (m)7.37 (dd)8.67 (dd)6.96 (m, 2H, Ph), 7.81 (m, 3H, Ph), 10.96 (s, br, 1H, NH)
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide----Please refer to the original study for detailed assignments.
N-isoxazolo[5,4-b]pyridine-3-yl-4-methoxybenzenesulfonamideCDCl₃7.81 (m)7.37 (dd)-3.91 (s, 3H, CH₃), 6.96 (m, 2H, Ph)

Note: The data for the sulfonamide derivatives was extracted from descriptive text and may not represent complete assignments. The multiplicity (s: singlet, d: doublet, dd: doublet of doublets, t: triplet, q: quartet, m: multiplet, br: broad) and coupling constants (J) are provided where available.

Due to the limited availability of published tabular ¹³C NMR data for a comparative series of substituted isoxazolo[5,4-b]pyridines, a direct comparison table for ¹³C chemical shifts is not included. Researchers are encouraged to consult individual publications for specific compound data.

Understanding Substituent Effects

The chemical shifts of the protons on the pyridine ring (H-4, H-5, and H-6) are particularly sensitive to the nature and position of substituents. Electron-withdrawing groups, such as sulfonamides, are expected to deshield these protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups would lead to an upfield shift. The exact chemical shift and multiplicity are also influenced by the coupling interactions with neighboring protons.

Experimental Protocols

The following provides a generalized methodology for the synthesis and NMR analysis of substituted isoxazolo[5,4-b]pyridines, based on common practices in the field.

General Synthesis of N-(isoxazolo[5,4-b]pyridin-3-yl)arylsulfonamides

A solution of 3-aminoisoxazolo[5,4-b]pyridine in a suitable solvent (e.g., tetrahydrofuran) is treated with the appropriate arylsulfonyl chloride. The reaction mixture is then heated under reflux for a specified period. After cooling, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization from a suitable solvent like ethanol to yield the desired product.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The choice of solvent is critical, with deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) being commonly used. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Sample Preparation: A few milligrams of the purified compound are dissolved in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

Data Acquisition:

  • ¹H NMR: Standard acquisition parameters are used. The spectral width is set to encompass all proton signals (typically 0-12 ppm).

  • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom. The spectral width is typically set from 0 to 200 ppm.

Visualizing the Core Structure and Analytical Workflow

To aid in the understanding of the molecular framework and the experimental process, the following diagrams are provided.

Caption: Numbering of the isoxazolo[5,4-b]pyridine core.

G Experimental Workflow for NMR Analysis cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis cluster_interpretation Interpretation start Starting Materials reaction Chemical Reaction start->reaction workup Workup & Purification reaction->workup sample_prep Sample Preparation (Dissolution in Deuterated Solvent) workup->sample_prep nmr_acq NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc spectral_analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) data_proc->spectral_analysis structure_elucidation Structure Elucidation & Comparison spectral_analysis->structure_elucidation

Caption: Workflow for synthesis and NMR analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR analysis of substituted isoxazolo[5,4-b]pyridines. For in-depth analysis of specific derivatives, researchers are advised to consult the primary literature. The continued reporting of comprehensive and well-organized NMR data will be invaluable to the scientific community for advancing the development of this important class of heterocyclic compounds.

A Comparative Guide to High-Resolution Mass Spectrometry for Product Identity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, development, and quality control, the unambiguous confirmation of a product's identity is paramount. High-Resolution Mass Spectrometry (HRMS) has emerged as a cornerstone analytical technique for this purpose, offering exceptional precision and sensitivity. This guide provides an objective comparison of HRMS with other widely used analytical methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

Performance Comparison of Analytical Techniques

The choice of an analytical technique for product identity confirmation depends on a variety of factors, including the nature of the analyte, the required level of structural detail, and the desired throughput. High-Resolution Mass Spectrometry offers a compelling balance of speed, sensitivity, and accuracy, making it a powerful tool for both qualitative and quantitative analyses. A summary of key performance metrics for HRMS compared to Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography is presented below.

ParameterHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)X-ray Crystallography
Principle Measures mass-to-charge ratio with high precision to determine elemental composition.Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Analyzes the diffraction pattern of X-rays passing through a crystal to determine the three-dimensional arrangement of atoms.
Mass Accuracy Typically < 5 ppm.[1][2]Not directly applicable.Not directly applicable.
Resolution 60,000 - >1,000,000 (FWHM).[1]Not directly applicable in the same context.Atomic resolution.
Sensitivity (LOD) Low µM to nM range.[3]mM to high µM range.Requires single crystals.
Sample Amount Micrograms (µg) to nanograms (ng).Milligrams (mg).Milligrams (mg) for crystallization screening.[4]
Throughput High (minutes per sample).Moderate to Low (minutes to hours per sample).Low (days to weeks for crystallization and data collection).
Structural Information Elemental composition, fragmentation patterns for structural clues.Detailed 3D structure and connectivity in solution.Precise 3D atomic coordinates in the solid state.
Key Advantage High sensitivity, high throughput, and accurate mass measurements for formula determination.[5]Unambiguous structure elucidation and stereochemistry in solution.Definitive 3D structure determination.
Key Limitation Does not provide definitive stereochemical or isomeric information on its own.Lower sensitivity and throughput compared to HRMS.[6]Requires a high-quality single crystal, which can be challenging to obtain.[6][7]

Experimental Protocol: Confirming Product Identity with LC-HRMS

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a robust and widely adopted workflow for the confirmation of product identity in complex mixtures. This protocol outlines a general procedure for the analysis of a small molecule drug substance.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile). Prepare a working standard solution by diluting the stock solution to a final concentration of 10 µg/mL.

  • Sample Solution: Prepare the sample to be tested at a concentration of approximately 10 µg/mL in the same solvent as the standard.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. LC-HRMS System and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is commonly used for small molecules.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column. The flow rate is typically set between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 35 °C.

  • Injection Volume: 1-5 µL.

  • High-Resolution Mass Spectrometer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of a resolution of at least 60,000 (FWHM).[1]

  • Ionization Source: Electrospray Ionization (ESI) is common for polar small molecules and can be operated in positive or negative ion mode depending on the analyte.

  • Data Acquisition: Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-1000). For further structural confirmation, data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to trigger fragmentation (MS/MS) of the most abundant ions.

3. Data Analysis:

  • Mass Accuracy Calculation: Extract the exact mass of the molecular ion from the HRMS data. The mass accuracy is calculated in parts per million (ppm) using the following formula: ppm = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6 A mass accuracy of less than 5 ppm is generally required for confident elemental composition determination.[2]

  • Retention Time Matching: The retention time of the analyte in the sample should match that of the reference standard within a narrow window.

  • Fragmentation Pattern Matching (for MS/MS data): If MS/MS data is acquired, the fragmentation pattern of the analyte in the sample should be consistent with that of the reference standard or with predicted fragmentation pathways.

Visualizing the Workflow and Logical Relationships

To further clarify the process of product identity confirmation, the following diagrams illustrate the experimental workflow and the logical relationship between different analytical techniques.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing & Confirmation Sample Test Sample & Reference Standard Dissolution Dissolution in Suitable Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration LC_Separation Liquid Chromatography (LC) Separation Filtration->LC_Separation HRMS_Detection High-Resolution Mass Spectrometry (HRMS) Detection LC_Separation->HRMS_Detection Mass_Accuracy Mass Accuracy (< 5 ppm)? HRMS_Detection->Mass_Accuracy Retention_Time Retention Time Match? Mass_Accuracy->Retention_Time Yes Further_Investigation Further Investigation Mass_Accuracy->Further_Investigation No Fragmentation Fragmentation Pattern Match? Retention_Time->Fragmentation Yes Retention_Time->Further_Investigation No Identity_Confirmed Product Identity Confirmed Fragmentation->Identity_Confirmed Yes Fragmentation->Further_Investigation No

Caption: Experimental workflow for product identity confirmation using LC-HRMS.

Logical_Relationship HRMS HRMS (Elemental Composition, High Sensitivity) Product_Identity Unambiguous Product Identity Confirmation HRMS->Product_Identity Provides high confidence in elemental formula NMR NMR Spectroscopy (Definitive Structure, Stereochemistry) NMR->Product_Identity Confirms connectivity and stereochemistry Xray X-ray Crystallography (Absolute 3D Structure, Solid State) Xray->Product_Identity Provides definitive solid-state structure

Caption: Logical relationship of HRMS with other analytical techniques.

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for the confirmation of product identity in the pharmaceutical and related industries. Its exceptional mass accuracy, high sensitivity, and rapid analysis times provide a robust method for determining elemental composition and detecting impurities.[3][5] While NMR and X-ray crystallography offer more detailed structural information, HRMS serves as a powerful and efficient frontline technique. For unambiguous structural elucidation, a combination of these orthogonal techniques is often the most comprehensive approach. The workflows and data presented in this guide aim to provide a solid foundation for researchers to effectively utilize HRMS in their pursuit of ensuring product quality and accelerating drug development timelines.

References

Evaluating Isoxazolo[5,4-b]pyridine Derivatives: A Comparative Guide to In Vitro Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory potential of isoxazolo[5,4-b]pyridine derivatives against kinase targets. This document outlines detailed experimental protocols for in vitro kinase assays and presents comparative data to benchmark the performance of this novel compound class against established inhibitors.

The isoxazolo[5,4-b]pyridine scaffold is a promising heterocyclic system in medicinal chemistry, analogous to the related thiazolo[5,4-b]pyridine and imidazo[4,5-b]pyridine structures which have demonstrated potent kinase inhibitory activities.[1][2] Kinase inhibitors are a critical class of therapeutics, particularly in oncology, and robust in vitro assays are the cornerstone of their development and characterization.[3][4] This guide details a widely used luminescence-based kinase assay protocol to determine the half-maximal inhibitory concentration (IC50) and provides a comparative analysis of related pyridine-based compounds against the c-KIT kinase, a key target in various cancers.[1][2]

Comparative Inhibitory Activity

The following table summarizes the enzymatic inhibitory activity of a representative thiazolo[5,4-b]pyridine derivative (Compound 6r), which serves as a proxy for the isoxazolo[5,4-b]pyridine class, against wild-type c-KIT and a clinically relevant imatinib-resistant double mutant.[1] The data is compared with the established c-KIT inhibitors Imatinib and Sunitinib.[1] Lower IC50 values are indicative of greater potency.[5]

Compound/Drugc-KIT (Wild-Type) IC50 (µM)c-KIT (V560G/D816V) IC50 (µM)
Compound 6r Not Reported4.77[1]
Imatinib 0.27[1]37.93[1]
Sunitinib 0.14[1]3.98[1]

Notably, the representative thiazolo[5,4-b]pyridine derivative 6r demonstrates significant activity against the imatinib-resistant c-KIT double mutant, with potency comparable to Sunitinib.[1][2] This highlights the potential of this scaffold to overcome acquired resistance to existing therapies.

Experimental Protocols

A critical step in the development of novel small molecule inhibitors is the in vitro determination of their IC50 values.[5] The following are detailed protocols for commonly used in vitro kinase assays.

Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6]

Principle: The assay involves two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[6] A lower signal indicates greater kinase inhibition.[6]

Protocol Outline:

  • Compound Preparation: Prepare a dilution series of the test isoxazolo[5,4-b]pyridine derivatives.

  • Kinase Reaction Setup: In a microplate, add the test compound, the target kinase, its specific substrate, and ATP.

  • Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[7]

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.[7]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[7]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Radiometric Biochemical Kinase Assay

This is a classic and highly sensitive method for measuring kinase activity.[1][8]

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate by the kinase.[1] The amount of incorporated radioactivity is proportional to the kinase activity.[1]

Procedure:

  • The target kinase is incubated with the test compounds at various concentrations.

  • The kinase reaction is initiated by the addition of a substrate and [γ-³²P]ATP.[1]

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is then stopped, and the radiolabeled substrate is separated from the free radiolabeled ATP, often by spotting onto phosphocellulose paper followed by washing.[1]

  • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.[1]

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the relevant biological pathway, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Compound Dilutions plate_setup Add Compound & Reaction Mix to Plate compound_prep->plate_setup reaction_mix Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) reaction_mix->plate_setup atp_addition Initiate Reaction with ATP plate_setup->atp_addition incubation Incubate at 30°C atp_addition->incubation stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->stop_reaction detect_signal Add Detection Reagent stop_reaction->detect_signal read_luminescence Measure Luminescence detect_signal->read_luminescence calc_ic50 Calculate IC50 Values read_luminescence->calc_ic50

Caption: Workflow for a luminescence-based in vitro kinase assay.

ckit_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor SCF->cKIT Binds & Activates PI3K PI3K cKIT->PI3K Activates RAS RAS cKIT->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation

Caption: The c-KIT signaling pathway leading to cell proliferation.

References

Comparing the efficacy of different synthetic routes to isoxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Efficacy

The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The efficient construction of this ring system is, therefore, a critical focus for synthetic chemists. This guide provides a comparative analysis of three contemporary and effective synthetic routes to isoxazolo[5,4-b]pyridines: a microwave-assisted multi-component reaction, an ultrasound-promoted one-pot synthesis, and a silver-catalyzed divergent approach for targeted regioisomer formation. The objective is to equip researchers with the data necessary to select the most suitable synthetic strategy for their specific research and development goals.

Comparative Analysis of Synthetic Routes

The efficacy of a synthetic route is a multifactorial assessment, encompassing yield, reaction time, scalability, cost, and environmental impact ("greenness"). Here, we compare three leading methodologies for the synthesis of isoxazolo[5,4-b]pyridines.

Quantitative Data Summary

The following table presents a summary of the key quantitative data for the three distinct synthetic methodologies, facilitating a direct comparison of their performance.

ParameterMicrowave-Assisted Multi-Component ReactionUltrasound-Assisted One-Pot SynthesisSilver-Catalyzed Divergent Synthesis
Starting Materials Aromatic Aldehyde, 1,3-Dicarbonyl Compound, 3-Methylisoxazol-5-amine[1][2]Aryl Glyoxal, 5-Aminoisoxazole, Malononitrile[3][4]5-Aminoisoxazole, β,γ-Alkynyl-α-imino Ester[5][6]
Typical Catalyst/Promoter None (in water) or Acetic Acid[1][7]Acetic Acid (serves as both catalyst and solvent)[3][4]Silver Triflate or Silver Acetate with Phosphoric Acid[5][6]
Typical Solvent Water or Ethanoic Acid/Ethyl Acetate[1][8]Acetic Acid[3][4]Ethyl Acetate or Chloroform[5]
Typical Reaction Time 10–30 minutes[1][7]15–25 minutes[4]Not explicitly detailed, likely several hours
Typical Temperature 120 °C[1][7]Ambient Temperature[4]Mild Conditions[5]
Reported Yields (%) 67–90%[2]High[3][4]Moderate to Good[5][6]
Key Advantages Environmentally friendly ("green") when using water, rapid, high yields[1][7]High efficiency, very short reaction times, readily accessible starting materials[3][4]Unique regioselective control, allowing access to two distinct isomers[5][6]

Visualizing the Synthetic Pathways

The logical flow and key components of each synthetic route are depicted in the following diagrams, generated using the DOT language.

Microwave_Assisted_MCR cluster_reactants Starting Materials A Aromatic Aldehyde Process Microwave Irradiation (120°C, 10-30 min) in Water A->Process B 1,3-Dicarbonyl Compound B->Process C 3-Methylisoxazol -5-amine C->Process Product Isoxazolo[5,4-b]pyridine Process->Product

Caption: Workflow of the microwave-assisted multi-component reaction.

Ultrasound_Assisted_Synthesis cluster_reactants Starting Materials D Aryl Glyoxal Process Ultrasound Irradiation (Ambient Temp, 15-25 min) in Acetic Acid D->Process E 5-Aminoisoxazole E->Process F Malononitrile F->Process Product Isoxazolo[5,4-b]pyridine Process->Product

Caption: Workflow of the ultrasound-assisted one-pot synthesis.

Silver_Catalyzed_Divergent_Synthesis cluster_pathA Route to Regioisomer A cluster_pathB Route to Regioisomer B Start 5-Aminoisoxazole + β,γ-Alkynyl-α-imino Ester Decision Catalyst & Solvent Selection Start->Decision PathA Silver Triflate, Phosphoric Acid in Ethyl Acetate Decision->PathA C4-Alkylation Pathway PathB Silver Acetate, Phosphoric Acid in Chloroform Decision->PathB N-Alkylation Pathway ProductA Isoxazolo[5,4-b]pyridine -α-carboxylate PathA->ProductA ProductB Isoxazolo[5,4-b]pyridine -γ-carboxylate PathB->ProductB

Caption: Divergent synthesis of isoxazolo[5,4-b]pyridine regioisomers.

Experimental Protocols

Microwave-Assisted Three-Component Synthesis in Water[1][7]
  • Reaction Setup: In a dedicated microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 mmol), 3-methylisoxazol-5-amine (1.0 mmol), and the 1,3-dicarbonyl compound (e.g., tetronic acid) (1.0 mmol).

  • Solvent Addition: Add 2.0 mL of deionized water to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. The reaction mixture is then irradiated at a constant temperature of 120°C (with a maximum power of 200 W) for the duration specified for the particular substrate (typically ranging from 10 to 30 minutes).

  • Work-up and Purification: Upon completion, the vessel is cooled to ambient temperature. The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the pure isoxazolo[5,4-b]pyridine derivative.

Ultrasound-Assisted One-Pot Synthesis[3][4]
  • Reaction Setup: In a suitable glass reaction vessel, add the aryl glyoxal (1 mmol), 5-aminoisoxazole (1 mmol), and malononitrile (1 mmol).

  • Solvent and Catalyst Addition: Add acetic acid to the vessel, which serves as both the solvent and the catalyst for the reaction.

  • Ultrasonic Irradiation: The reaction vessel is then placed in an ultrasonic cleaning bath. The mixture is irradiated with ultrasound at ambient temperature for a period of 15 to 25 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the acetic acid is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to afford the pure product.

Silver-Catalyzed Divergent Synthesis of Regioisomers[5][6]

Synthesis of Isoxazolo[5,4-b]pyridine-α-carboxylates (Regioisomer A):

  • Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-aminoisoxazole (1 equivalent) and the β,γ-alkynyl-α-imino ester (1 equivalent) in ethyl acetate.

  • Catalyst Addition: To this solution, add silver triflate and phosphoric acid.

  • Reaction Execution: The reaction mixture is stirred at room temperature until TLC analysis indicates the complete consumption of the starting materials.

  • Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The combined organic phases are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated in vacuo. The crude residue is purified by flash column chromatography on silica gel.

Synthesis of Isoxazolo[5,4-b]pyridine-γ-carboxylates (Regioisomer B):

  • Reaction Setup: Following the procedure for Regioisomer A, dissolve the 5-aminoisoxazole (1 equivalent) and the β,γ-alkynyl-α-imino ester (1 equivalent) in chloroform under an inert atmosphere.

  • Catalyst Addition: Add silver acetate and phosphoric acid to the solution.

  • Reaction Execution: The mixture is stirred at room temperature until the reaction is complete as monitored by TLC.

  • Work-up and Purification: The work-up and purification procedure is identical to that described for Regioisomer A.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Isoxazolo[5,4-b]pyridine Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. This guide provides a comparative analysis of the structure-activity relationships (SAR) of kinase inhibitors based on the isoxazolo[5,4-b]pyridine scaffold and its structurally related analogs. By presenting key quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to facilitate the rational design of next-generation kinase inhibitors.

The isoxazolo[5,4-b]pyridine core represents a promising scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituents to interact with the ATP-binding site of various kinases. While comprehensive SAR studies on isoxazolo[5,4-b]pyridine kinase inhibitors are emerging, valuable insights can be gleaned from the extensive research on analogous heterocyclic systems such as thiazolo[5,4-b]pyridines and imidazo[4,5-b]pyridines. This guide will leverage data from these related series to highlight key structural motifs and substitution patterns that influence kinase inhibitory activity and selectivity.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the structure-activity relationships of various pyridine-fused heterocyclic compounds against different kinase targets. The data is compiled from multiple studies and showcases the impact of structural modifications on inhibitory potency (IC50 values).

Table 1: SAR of Thiazolo[5,4-b]pyridine Derivatives as PI3Kα Inhibitors

Compound IDR1R2PI3Kα IC50 (nM)[1]
1a 2-pyridylH>1000
1b 2-pyridyl4-morpholinyl3.6
1c Phenyl4-morpholinyl>1000
1d 2-pyridyl4-(2-chloro-4-fluorophenyl)sulfonamidePotent (nanomolar)
1e 2-pyridyl4-(5-chlorothiophene-2-sulfonamide)Potent (nanomolar)

Key observation: The presence of a 2-pyridyl group at the R1 position and a morpholinyl or substituted sulfonamide at the R2 position is crucial for potent PI3Kα inhibition.[1] Replacement of the 2-pyridyl with a phenyl group leads to a significant loss of activity.[1]

Table 2: SAR of Imidazo[4,5-b]pyridine Derivatives as Dual FLT3/Aurora Kinase Inhibitors

Compound IDR1R2R3Aurora-A Kd (nM)FLT3 Kd (nM)
2a HH1,3-dimethyl-1H-pyrazol-4-yl--
2b Cl4-(4-chlorobenzyl)piperazin-1-yl1,3-dimethyl-1H-pyrazol-4-yl7.56.2
2c Cl4-(4-chlorobenzyl)piperazin-1-yl1-methyl-1H-imidazol-5-yl--
2d Cl4-(4-chlorobenzyl)piperazin-1-yl1-methyl-1H-pyrazol-4-yl--

Key observation: Compound 2b was identified as a potent dual inhibitor of FLT3 and Aurora kinases.[2] The substitution pattern with a chloro group at R1, a specific piperazine moiety at R2, and a dimethyl-pyrazole at R3 appears optimal for this dual activity.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are the protocols for key experiments cited in the analysis of related kinase inhibitors.

Radiometric Kinase Assay

This assay is a common method to determine the enzymatic activity of a kinase and the inhibitory potential of test compounds.

Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) to a specific substrate by the target kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

Procedure:

  • The target kinase is incubated with varying concentrations of the test compound (e.g., isoxazolo[5,4-b]pyridine derivatives).

  • The kinase reaction is initiated by adding the specific substrate and [γ-³²P]ATP.

  • The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 30 °C).

  • The reaction is terminated, often by adding a stop solution.

  • The radiolabeled substrate is separated from the free [γ-³²P]ATP, typically by spotting the reaction mixture onto a phosphocellulose paper and washing away the unincorporated ATP.

  • The radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (Anti-proliferative) Assay

This assay assesses the effect of test compounds on the proliferation and viability of cancer cell lines that are dependent on the target kinase.

Principle: The assay measures the number of viable cells after a defined period of exposure to the test compounds. Common methods include the MTT or MTS assay, which relies on the conversion of a tetrazolium salt into a colored formazan product by metabolically active cells.

Procedure:

  • Cancer cell lines known to be dependent on the target kinase (e.g., GIST-T1 for c-KIT, MOLM-13 for FLT3) are seeded in 96-well plates and allowed to adhere overnight.[2][3]

  • The cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • Following the incubation period, a viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.

  • After a further incubation period, the absorbance or luminescence is measured using a plate reader.

  • The half-maximal growth inhibition (GI50) values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the context of kinase inhibition. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a general experimental workflow.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Downstream Downstream Effectors AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Inhibitor Isoxazolo[5,4-b]pyridine Inhibitor Inhibitor->PI3K Kinase_Inhibitor_Workflow Start Compound Library (Isoxazolo[5,4-b]pyridines) Biochemical Biochemical Assay (e.g., Radiometric Kinase Assay) Start->Biochemical CellBased Cell-Based Assay (e.g., Cell Viability) Biochemical->CellBased SAR Structure-Activity Relationship (SAR) Analysis CellBased->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Studies SAR->InVivo LeadOpt->Biochemical Iterative Design

References

Unveiling the Antibacterial Potential of Novel Isoxazolo[5,4-b]pyridine Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel antibacterial agents is a paramount challenge in the face of rising antimicrobial resistance. This guide provides a comprehensive comparison of the antibacterial activity of newly synthesized isoxazolo[5,4-b]pyridine compounds against established antibiotics, supported by experimental data and detailed methodologies.

This analysis focuses on a series of novel sulfonamide isoxazolo[5,4-b]pyridine derivatives, highlighting their efficacy against both Gram-positive and Gram-negative bacteria. The performance of these compounds is critically evaluated against standard antibiotics, offering insights into their potential as future therapeutic agents.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of novel isoxazolo[5,4-b]pyridine derivatives was assessed using standard microbiological techniques, including the determination of Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition. The results are benchmarked against the performance of well-established antibiotics, Ampicillin and Gentamicin.

Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined for two promising sulfonamide isoxazolo[5,4-b]pyridine compounds: N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (Compound 2) and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide (Compound 5). The comparative data against standard antibiotics are presented below.

CompoundEscherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Staphylococcus aureus (ATCC 25923) MIC (µg/mL)Bacillus subtilis (ATCC 6633) MIC (µg/mL)
Novel Compound 2 -47InactiveInactive
Novel Compound 5 -44InactiveInactive
Ampicillin 4>10240.6-1-
Gentamicin -≤440.5

Note: A lower MIC value indicates greater antibacterial potency.

Zone of Inhibition

The zone of inhibition test provides a qualitative measure of the antibacterial activity. The following table summarizes the diameter of the zone where bacterial growth was inhibited by the novel compounds at different concentrations.

CompoundConcentration (µ g/disc )Escherichia coli (ATCC 25922) Zone of Inhibition (mm)Pseudomonas aeruginosa (ATCC 27853) Zone of Inhibition (mm)Staphylococcus aureus (ATCC 25923) Zone of Inhibition (mm)Bacillus subtilis (ATCC 6633) Zone of Inhibition (mm)
Novel Compound 2 5002231No ActivityNo Activity
250613No ActivityNo Activity
Novel Compound 5 5002232No ActivityNo Activity
250614No ActivityNo Activity

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method. This technique involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The plates are incubated under optimal growth conditions for 18-24 hours. The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Agar Disk Diffusion Method for Zone of Inhibition

The agar disk diffusion method is employed to assess the antibacterial activity qualitatively. A standardized inoculum of the test microorganism is uniformly spread onto the surface of a Mueller-Hinton agar plate. Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface. The plates are then incubated for 18-24 hours. The antibacterial activity is determined by measuring the diameter of the clear zone of growth inhibition around the disc.

Visualizing the Process and Proposed Mechanism

To further elucidate the experimental process and the potential mode of action of these novel compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Data Analysis start Start compound_prep Prepare dilutions of isoxazolo[5,4-b]pyridine compounds and standard antibiotics start->compound_prep inoculum_prep Prepare standardized bacterial inoculum start->inoculum_prep mic_assay Broth Microdilution Assay (for MIC determination) compound_prep->mic_assay disk_assay Agar Disk Diffusion Assay (for Zone of Inhibition) compound_prep->disk_assay inoculum_prep->mic_assay inoculum_prep->disk_assay incubation Incubate at 37°C for 18-24 hours mic_assay->incubation disk_assay->incubation read_mic Read MIC values incubation->read_mic measure_zones Measure zones of inhibition incubation->measure_zones end End read_mic->end measure_zones->end

Experimental workflow for antibacterial activity screening.

While the precise signaling pathways affected by isoxazolo[5,4-b]pyridines are still under investigation, the proposed mechanism of action for the broader class of oxazolopyridine antibacterial agents involves the inhibition of essential bacterial enzymes.

Proposed_Mechanism compound Isoxazolo[5,4-b]pyridine Compound dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition leads to

Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Isoxazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of isoxazolo[5,4-b]pyridine derivatives reveals a promising class of compounds with potent cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to aid in the advancement of novel anticancer therapies.

The quest for more effective and selective cancer treatments has led researchers to explore a diverse range of heterocyclic compounds. Among these, isoxazolo[5,4-b]pyridine derivatives have emerged as a scaffold of significant interest due to their demonstrated anticancer activities. This guide synthesizes available data on their cytotoxic effects, offering a valuable resource for those involved in oncology research and drug discovery.

Comparative Cytotoxicity of Isoxazolo[5,4-b]pyridine and Related Derivatives

The effectiveness of various isoxazolo[5,4-b]pyridine and structurally similar derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values, key indicators of a compound's potency, are summarized below. Lower values indicate greater cytotoxic activity.

Compound ClassDerivativeCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Isoxazolo[5,4-b]pyridine N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF-7 (Breast)MTT152.56 µg/mL[1]
Isoxazolo[5,4-b]pyridine N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideMCF-7 (Breast)MTT161.08 µg/mL[1]
Thiazolo[5,4-b]pyridine Compound 10kHCC827 (Lung)MTT0.010[2]
Thiazolo[5,4-b]pyridine Compound 10kNCI-H1975 (Lung)MTT0.08[2]
Thiazolo[5,4-b]pyridine Compound 10kA-549 (Lung)MTT0.82[2]
Oxazolo[5,4-d]pyrimidine Compound 3gHT29 (Colon)MTT58.44[3][4]
Oxazolo[5,4-d]pyrimidine Compound 3jHT29 (Colon)MTT99.87[3]
Oxazolo[5,4-d]pyrimidine Compound 3eHT29 (Colon)MTT129.41[3]
Isoxazole Derivatives Compound 4bHepG2 (Liver)Not Specified6.38[5]
Isoxazole Derivatives Compound 25aHepG2 (Liver)Not Specified9.96[5]
Isoxazole Derivatives Compound 25aWISH (Normal)Not Specified53.19[5]
Isoxazole Derivatives Compound 25aWI38 (Normal)Not Specified38.64[5]
Isothiazolo[5,4-b]pyridine Derivatives with 2-hydroxypropylene spacerVariousNot Specified~20[6]

Experimental Protocols: Assessing Cytotoxicity

The following are detailed methodologies for the key experiments cited in the evaluation of isoxazolo[5,4-b]pyridine derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution.[7]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. For determining the optimal cell density, a titration is recommended, typically ranging from 1,000 to 100,000 cells per well.[8]

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, expose the cells to various concentrations of the test compounds.

  • MTT Addition: Following the desired incubation period with the test compounds, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere at 37°C and 5% CO₂ until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm is used for background subtraction.[7]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric test based on the measurement of cellular protein content, which provides an estimation of cell density.[1][6]

Procedure:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently add 25-50 µL of cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[6][9]

  • Washing: Wash the plates four to five times with 1% (vol/vol) acetic acid or slow-running tap water to remove the TCA and unbound components.[9] Allow the plates to air-dry completely.[9]

  • Staining: Add 50 µL of 0.04% or 0.4% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9][10]

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove any unbound SRB dye.[9]

  • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.[9][10]

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm or 540 nm using a microplate reader.[6][10]

Visualizing the Mechanism: Signaling Pathways and Workflows

To understand the potential mechanisms of action and the experimental process, the following diagrams illustrate key signaling pathways targeted by isoxazolo[5,4-b]pyridine derivatives and a typical cytotoxicity assay workflow.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) compound_prep 2. Prepare Isoxazolopyridine Derivative Solutions cell_seeding 3. Seed Cells in 96-well Plates treatment 4. Add Compound (Varying Concentrations) cell_seeding->treatment incubation 5. Incubate (e.g., 24-72 hours) treatment->incubation add_reagent 6. Add Cytotoxicity Reagent (e.g., MTT, SRB) incubation->add_reagent reagent_incubation 7. Incubate (Allow for color development) add_reagent->reagent_incubation solubilization 8. Solubilize Formazan (MTT) or Bound Dye (SRB) reagent_incubation->solubilization read_plate 9. Read Absorbance (Microplate Reader) solubilization->read_plate calc_ic50 10. Calculate % Viability and IC50 Values read_plate->calc_ic50

Caption: Experimental workflow for a typical cytotoxicity assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Isoxazolopyridine Isoxazolo[5,4-b]pyridine Derivative Isoxazolopyridine->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis, Vascular Permeability, Cell Migration PLCg->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Isoxazolopyridine Isoxazolo[5,4-b]pyridine Derivative Isoxazolopyridine->VEGFR2 Inhibition VEGF VEGF (Ligand) VEGF->VEGFR2 Hsp90_Inhibition cluster_chaperone Hsp90 Chaperone Cycle cluster_client Client Proteins cluster_degradation Protein Degradation Hsp90 Hsp90 ADP ADP + Pi Hsp90->ADP ClientProtein_folded Properly Folded Client Protein Hsp90->ClientProtein_folded ATP Hydrolysis Ubiquitination Ubiquitination Hsp90->Ubiquitination Release of unfolded client ATP ATP ATP->Hsp90 ClientProtein_unfolded Unfolded/Misfolded Client Protein (e.g., Akt, Raf-1) ClientProtein_unfolded->Hsp90 Proliferation Proliferation ClientProtein_folded->Proliferation Cell Proliferation and Survival Proteasome Proteasomal Degradation Ubiquitination->Proteasome Apoptosis Apoptosis Proteasome->Apoptosis Apoptosis Isoxazolopyridine Isoxazolo[5,4-b]pyridine Derivative Isoxazolopyridine->Hsp90 Inhibition of ATP Binding

References

Head-to-Head Comparison: Isoxazolo[5,4-b]pyridine and Pyrazolo[3,4-b]pyridine Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of small molecule inhibitor development, the isoxazolo[5,4-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds have emerged as privileged structures, demonstrating a wide range of biological activities. This guide provides a head-to-head comparison of these two heterocyclic systems, summarizing their known targets, presenting available quantitative data, and detailing relevant experimental protocols to aid researchers in drug discovery and development.

While a significant body of research exists for pyrazolo[3,4-b]pyridine derivatives, particularly as kinase inhibitors, quantitative data for the isoxazolo[5,4-b]pyridine scaffold is notably less abundant in publicly available literature. This guide reflects the current state of knowledge, highlighting the well-established versatility of the pyrazolo[3,4-b]pyridine core and underscoring the potential for further exploration of the isoxazolo[5,4-b]pyridine system.

I. Overview of Scaffolds and Primary Targets

Isoxazolo[5,4-b]pyridine: This scaffold has been investigated for its potential in oncology and infectious diseases. The available literature primarily points towards its antibacterial and antiproliferative activities. For instance, certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have demonstrated activity against bacterial strains and human breast cancer cells. However, specific molecular targets for their anticancer effects are not as extensively characterized as for the pyrazolo[3,4-b]pyridine counterparts.

Pyrazolo[3,4-b]pyridine: This scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapies. Its derivatives have been shown to inhibit a diverse array of protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases. Key kinase targets include:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them attractive targets for cancer therapy.

  • p38 Mitogen-Activated Protein Kinase (MAPK): A key regulator of inflammatory responses.

  • Tropomyosin Receptor Kinases (TRKs): Involved in neuronal function and oncogenesis.

  • TANK-Binding Kinase 1 (TBK1): Plays a role in innate immunity and inflammation.

  • Monopolar Spindle 1 (Mps1) Kinase: A critical component of the spindle assembly checkpoint.

  • Topoisomerase IIα: An enzyme crucial for DNA replication and a target for cancer chemotherapy.

II. Quantitative Data Presentation

The following tables summarize the available quantitative data for representative inhibitors from both scaffolds. The significant disparity in the volume of research is reflected in the tables, with a wealth of data for pyrazolo[3,4-b]pyridine inhibitors and limited quantitative information for isoxazolo[5,4-b]pyridine derivatives.

Table 1: Inhibitory Activity of Isoxazolo[5,4-b]pyridine Derivatives

CompoundTarget/AssayCell LineActivityReference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideAntiproliferativeMCF-750% inhibition at 152.56 µg/mL[1]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideAntiproliferativeMCF-750% inhibition at 161.08 µg/mL[1]

Note: The data for isoxazolo[5,4-b]pyridine derivatives is presented as the concentration required for 50% inhibition of proliferation, which is not a direct IC50 value against a specific molecular target.

Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Various Kinases

CompoundTarget KinaseIC50Reference
Compound 9c p38α MAPK0.42 µM
Compound 9h p38α MAPK0.41 µM[2]
Compound 14a p38α MAPK0.13 µM[2]
Compound 14d p38α MAPK0.64 µM[2]
SQ-67563CDK1/CDK2Potent (specific IC50 not provided in abstract)
Compound C03 TRKA56 nM[3]
Compound 15y TBK10.2 nM
Compound 6b CDK20.27 µM[4]
Compound 6b PIM10.67 µM[4]

Table 3: Anti-proliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundCell LineIC50 / GI50Reference
Compound 14a HepG24.2 µM[2]
Compound 14d HeLa5.9 µM[2]
Compound C03 Km-120.304 µM[3]
Compound 8c NCI-60 panelGI50 MG-MID = 1.33 µM[5]

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of these inhibitors.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro potency of a compound in inhibiting a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader (Luminometer, fluorescence reader, or scintillation counter)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method.

    • Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced is measured, which is proportional to kinase activity.

    • Fluorescence-based (e.g., Z'-LYTE™): The phosphorylation of a FRET-based peptide substrate is measured.

    • Radiometric: The incorporation of ³²P from [γ-³²P]ATP into the substrate is quantified.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a compound on the metabolic activity of cultured cells, as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by pyrazolo[3,4-b]pyridine inhibitors and a general workflow for inhibitor evaluation.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Inflammatory Cytokines Inflammatory Cytokines MAP3K MAP3K Inflammatory Cytokines->MAP3K Stress Stress Stress->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylates Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates phosphorylates Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->p38 MAPK inhibits Inflammation Inflammation Downstream Substrates->Inflammation Apoptosis Apoptosis Downstream Substrates->Apoptosis inhibitor_evaluation_workflow Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Screening Cell-Based Assays Cell-Based Assays In Vitro Kinase Assay->Cell-Based Assays Hit Confirmation Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization SAR In Vivo Efficacy In Vivo Efficacy Lead Optimization->In Vivo Efficacy Pharmacokinetics Pharmacokinetics Lead Optimization->Pharmacokinetics

References

Safety Operating Guide

Proper Disposal Procedures for 3-(Bromomethyl)isoxazolo[5,4-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and regulatory compliance. This guide outlines the essential procedures for the proper disposal of 3-(Bromomethyl)isoxazolo[5,4-b]pyridine, a halogenated heterocyclic compound. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar halogenated organic and pyridine-containing compounds.[1][2][3][4][5] It is imperative to treat this compound as hazardous waste.[2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary safety measures are in place.

  • Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood.[1][2] Ensure that an emergency eyewash station and safety shower are readily accessible.[1][2]

  • Personal Protective Equipment (PPE) : A comprehensive PPE regimen is mandatory. This includes:

    • Eye Protection : Chemical safety goggles or a face shield.[2]

    • Hand Protection : Chemically resistant gloves, such as nitrile rubber.[2][4]

    • Body Protection : A laboratory coat and other protective clothing to prevent skin contact.[2][4]

  • General Handling : Avoid all direct contact with the skin, eyes, and clothing.[2] Do not inhale dust or vapors.[1][6] After handling, wash hands thoroughly with soap and water.[1]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical.

  • Alert Personnel : Notify all personnel in the immediate vicinity of the spill.

  • Evacuate : If the spill is large or outside of a containment area, evacuate the laboratory.

  • Containment (for minor spills within a fume hood) : Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or earth.[1][2]

  • Collection : Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[1][2]

  • Decontamination : Clean the spill area with a suitable solvent, followed by washing with soap and water.[2]

Quantitative Data for Hazard Assessment

Hazard Class General Precautions and Rationale Relevant GHS Hazard Statements (for similar compounds)
Acute Toxicity Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[8] All routes of exposure should be avoided.H302: Harmful if swallowed.[9] H312: Harmful in contact with skin.[8] H332: Harmful if inhaled.[8]
Skin Corrosion/ Irritation Bromomethyl groups are known alkylating agents and can be corrosive or irritating to the skin.[1] Prolonged contact should be avoided.H315: Causes skin irritation.[9] H314: Causes severe skin burns and eye damage.[1]
Eye Damage/ Irritation Expected to cause serious eye irritation or damage upon contact.[1][9]H319: Causes serious eye irritation.[9]
Respiratory Irritation Vapors or dust may cause respiratory irritation.[9]H335: May cause respiratory irritation.[9]

Experimental Protocol for Waste Disposal

The proper segregation and collection of waste containing this compound are crucial steps in the disposal process.

1. Waste Segregation:

  • Use a dedicated, clearly labeled, and sealed waste container for "Halogenated Organic Waste."[3][4]
  • The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[3][5]

2. Waste Collection:

  • Solid Waste : Carefully transfer any unused or waste solid this compound into the designated halogenated organic waste container. Avoid creating dust.[5] Contaminated materials such as weighing paper, gloves, and other disposable labware should also be placed in this container.[1][3]
  • Liquid Waste (Solutions) : If the compound is in a solution, pour the entire solution into the designated "Halogenated Organic Liquid Waste" container.[3]
  • Rinsate : Triple rinse the original container and any contaminated non-disposable labware with a suitable solvent (e.g., acetone or ethanol). Collect all rinsate and add it to the halogenated organic liquid waste container.[5]

3. Storage and Disposal:

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be well-ventilated and away from heat sources or incompatible chemicals.[3]
  • Disposal : The primary recommended method for the disposal of halogenated organic waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][10] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[3]
  • Documentation : Complete all required waste disposal forms or manifests as per your institution's and local regulations.[3]

Never dispose of this compound or its containers in the regular trash or down the drain. [1][4]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Storage & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood WasteContainer Use Labeled 'Halogenated Organic Waste' Container FumeHood->WasteContainer SolidWaste Collect Solid Waste & Contaminated Materials WasteContainer->SolidWaste LiquidWaste Collect Liquid Waste & Rinsate WasteContainer->LiquidWaste Storage Store Sealed Container in Designated Satellite Area SolidWaste->Storage LiquidWaste->Storage EHS Contact EHS for Pickup Storage->EHS Documentation Complete Waste Disposal Forms EHS->Documentation Incineration Final Disposal via Chemical Incineration Documentation->Incineration

Caption: A flowchart illustrating the proper disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.